molecular formula C8H4F2O3 B6597581 2-(2,4-difluorophenyl)-2-oxoacetic acid CAS No. 79477-89-7

2-(2,4-difluorophenyl)-2-oxoacetic acid

Cat. No.: B6597581
CAS No.: 79477-89-7
M. Wt: 186.11 g/mol
InChI Key: NYWZGAKUVLWWEU-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)-2-oxoacetic acid ( 79477-89-7) is a high-purity chemical compound supplied for laboratory research use. This compound has a molecular formula of C 8 H 4 F 2 O 3 and a molecular weight of 186.1124 g/mol . Its structure features a 2,4-difluorophenyl group bonded to a 2-oxoacetic acid functional group, making it a valuable building block in organic synthesis and medicinal chemistry research. As a fluorinated aromatic α-keto acid, this compound serves as a versatile synthetic intermediate. Researchers can utilize it for the development of novel pharmaceutical compounds and agrochemicals, particularly where the difluorophenyl moiety can influence the molecule's electronic properties, metabolic stability, and binding affinity . The compound requires proper handling; recommended storage is at room temperature, sealed in a dry environment . Hazard and Safety Information: This material is classified with the signal word "Warning" and has the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should refer to the Safety Data Sheet (SDS) for comprehensive handling and safety protocols. Notice: This product is intended for research purposes only and is not classified as a drug, food, or cosmetic. It is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4-difluorophenyl)-2-oxoacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2O3/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYWZGAKUVLWWEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601289089
Record name 2,4-Difluoro-α-oxobenzeneacetic acid
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Molecular Weight

186.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79477-89-7
Record name 2,4-Difluoro-α-oxobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79477-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Difluoro-α-oxobenzeneacetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,4-difluorophenyl)-2-oxoacetic acid
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Foundational & Exploratory

physicochemical properties of 2-(2,4-difluorophenyl)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-(2,4-Difluorophenyl)-2-oxoacetic Acid[1]

Part 1: Executive Summary & Chemical Identity

This compound (CAS: 79477-89-7), also known as 2,4-difluorobenzoylformic acid , is a specialized fluorinated building block used primarily in the synthesis of pharmaceutical agents, including azole antifungals (e.g., Voriconazole intermediates) and HIV integrase inhibitors.[1]

Structurally, it combines a lipophilic 2,4-difluorophenyl ring with a polar


-keto acid moiety.[1] This unique architecture imparts specific reactivity profiles—making it an excellent electrophile for heterocycle formation—while the fluorine substituents modulate metabolic stability and pKa.[1]
Table 1: Chemical Identity Matrix
ParameterDetail
IUPAC Name This compound
Common Synonyms 2,4-Difluorobenzoylformic acid; (2,4-Difluorophenyl)glyoxylic acid
CAS Number 79477-89-7
Molecular Formula

Molecular Weight 186.11 g/mol
SMILES OC(=O)C(=O)c1ccc(F)cc1F
InChI Key IMSPPXWJEBHAEM-UHFFFAOYSA-N

Part 2: Physicochemical Properties

The physicochemical profile of this compound is dominated by the electron-withdrawing nature of the two fluorine atoms on the benzene ring and the adjacent carbonyl group.[1] These features significantly increase the acidity of the carboxylic acid compared to non-fluorinated analogs.[1]

Table 2: Core Physicochemical Parameters
PropertyValue / DescriptionSource/Note
Physical State Solid (Crystalline powder)Light yellow to white [1][3]
Melting Point 92 – 96 °C (Analog Reference)Estimated based on 4-fluoro analog range; specific experimental data varies by purity.[1][2][3] [5]
Solubility (Water) Low to ModerateSoluble in alkaline buffers; limited in neutral water due to lipophilic ring.[1]
Solubility (Organic) HighSoluble in DCM, Ethyl Acetate, Methanol, DMSO.[1]
pKa (Acidic) ~1.5 – 2.0 (Predicted)Stronger acid than benzoylformic acid (pKa 2.[1]1) due to inductive effect of F.
LogP (Lipophilicity) ~1.5 – 1.8 (Predicted)Moderate lipophilicity; F increases LogP vs. H, but keto-acid lowers it.[1]
H-Bond Donors 1Carboxylic acid -OH
H-Bond Acceptors 42 Fluorines, 2 Carbonyl oxygens
Electronic & Structural Analysis
  • The "Fluorine Effect": The fluorine atoms at the 2- and 4-positions exert a strong inductive effect (-I), pulling electron density away from the aromatic ring.[1] This deactivates the ring towards electrophilic aromatic substitution but activates the

    
    -keto group for nucleophilic attack (e.g., by hydrazines or amines).[1]
    
  • Acidity: The

    
    -keto group adjacent to the carboxylic acid stabilizes the carboxylate anion via resonance and induction.[1] The 2,4-difluoro substitution further stabilizes the anion, making this compound a relatively strong organic acid (pKa < 2.0).[1]
    

Part 3: Synthesis & Manufacturing Pathways

The industrial synthesis of this compound typically follows a Friedel-Crafts acylation pathway, ensuring high regioselectivity.[1]

Primary Synthetic Route: Friedel-Crafts Acylation[1]
  • Acylation: 1,3-Difluorobenzene reacts with ethyl oxalyl chloride (ethyl chloroxoacetate) in the presence of a Lewis acid catalyst (Aluminum Chloride,

    
    ).[1] The directing effects of the fluorine atoms favor substitution at the 4-position relative to the meta-fluorine (which is the 1-position of the ring), resulting in the 2,4-substitution pattern.[1]
    
  • Hydrolysis: The intermediate ester (Ethyl 2,4-difluorobenzoylformate, CAS 157372-95-7) is hydrolyzed using aqueous sodium hydroxide (NaOH) followed by acidification to yield the free acid.[1]

SynthesisPathway Start 1,3-Difluorobenzene (Starting Material) Intermediate Ethyl 2-(2,4-difluorophenyl)-2-oxoacetate (Ester Intermediate) Start->Intermediate Friedel-Crafts Acylation Reagent Ethyl Oxalyl Chloride + AlCl3 (Lewis Acid) Reagent->Intermediate Product This compound (Final Product) Intermediate->Product Acid/Base Hydrolysis Hydrolysis NaOH / H2O then HCl

Figure 1: Industrial synthesis pathway via Friedel-Crafts acylation and subsequent hydrolysis.[1][2][3][4][5][6][7][8]

Part 4: Analytical Characterization Protocols

To ensure the integrity of this building block in drug development, a validated HPLC method is required.[1] The following protocol is designed to separate the acid from its ester precursor and benzoic acid impurities.

Protocol: Reverse-Phase HPLC Method
  • Instrument: Agilent 1200 Series or equivalent with UV-Vis / DAD.[1]

  • Column: C18 (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains acid in non-ionized form, improving peak shape).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0–2 min: 10% B (Isocratic hold)[1]

    • 2–15 min: 10%

      
       90% B (Linear gradient)[1]
      
    • 15–20 min: 90% B (Wash)[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Carbonyls).[1]

  • Retention Logic: The free acid will elute earlier than the ethyl ester intermediate due to higher polarity.[1]

Spectral Identification (Expected)
  • 1H NMR (DMSO-d6):

    • 
       ~14.0 ppm (broad s, 1H, -COOH)[1]
      
    • 
       ~7.8–8.0 ppm (m, 1H, H-6 aromatic)[1]
      
    • 
       ~7.1–7.5 ppm (m, 2H, H-3, H-5 aromatic)[1]
      
  • MS (ESI-):

    • [M-H]⁻ peak at m/z 185.1.[1]

Part 5: Handling & Safety (GHS)[1]

As a halogenated organic acid, this compound requires strict safety protocols.[1]

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Storage: Store in a cool, dry place (2-8°C recommended for long-term stability) under inert gas (Argon/Nitrogen) to prevent decarboxylation or moisture absorption.

References

  • ChemSrc. (2024).[1] CAS 79477-89-7 Physicochemical Properties. Retrieved from [Link]

  • Royal Society of Chemistry. (2016).[1] Synthesis of alpha-keto acids and their application in heterocycle formation. RSC Advances, Supporting Information.[1] Retrieved from [Link][1]

  • PubChem. (2024).[1] Compound Summary: this compound.[1][9] Retrieved from [Link]

Sources

2-(2,4-Difluorophenyl)-2-oxoacetic Acid: Structural Analysis, Synthesis, and Applications in Late-Stage Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(2,4-difluorophenyl)-2-oxoacetic acid (commonly referred to as 2,4-difluorophenylglyoxylic acid or 2,4-difluorobenzoylformic acid) is a highly versatile fluorinated α-keto acid. In modern drug discovery, the 2,4-difluorophenyl moiety is a privileged scaffold, frequently utilized to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity (e.g., in triazole antifungals). The adjacent α-keto acid functionality serves as a highly reactive handle for condensation, heterocycle formation, and transition-metal-catalyzed radical decarboxylation.

This technical guide provides an authoritative breakdown of its physicochemical properties, a validated synthetic protocol via Riley oxidation, and its advanced application in the synthesis of 6-acyl phenanthridines.

Physicochemical Properties & Structural Analysis

The molecular architecture of this compound consists of an electron-deficient 2,4-difluorophenyl ring conjugated to a glyoxylic acid group. The strong electron-withdrawing nature of the fluorine atoms, combined with the α-carbonyl group, significantly increases the electrophilicity of the ketone carbon, making it highly susceptible to nucleophilic attack.

Quantitative Data Summary

The following table consolidates the critical physicochemical parameters required for analytical tracking and reaction stoichiometry .

PropertyValue
IUPAC Name This compound
Common Synonyms 2,4-difluorophenylglyoxylic acid; 2,4-difluorobenzoylformic acid
CAS Registry Number 79477-89-7
Molecular Formula C₈H₄F₂O₃
Molecular Weight 186.11 g/mol
Monoisotopic Mass 186.01285 Da
LogP (Octanol/Water) 1.5 (Calculated)
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 5
Topological Polar Surface Area 54.4 Ų

Synthesis Methodology: The Riley Oxidation Protocol

The most robust and scalable method for synthesizing this compound is the Riley oxidation of 2',4'-difluoroacetophenone using selenium dioxide (SeO₂).

Causality & Mechanistic Rationale

Selenium dioxide is highly chemoselective for the oxidation of activated methyl groups adjacent to carbonyls. The reaction proceeds via the enolization of the acetophenone (the rate-determining step), followed by electrophilic attack by SeO₂. Pyridine is utilized as both a solvent and a base; it accelerates the enolization process and stabilizes the intermediate organoselenium species. Subsequent elimination yields the α-dicarbonyl (glyoxal) intermediate, which is further oxidized or hydrolyzed to the target α-keto acid.

SynthesisWorkflow A 2',4'-Difluoroacetophenone B SeO2 / Pyridine (Reflux, 115°C) A->B Enolization C Selenium Intermediate (Enol Attack) B->C Electrophilic Attack D Filtration (Remove Se^0) & Hydrolysis C->D Elimination E 2-(2,4-Difluorophenyl) -2-oxoacetic acid D->E Acidification

Fig 1. Riley oxidation workflow for synthesizing this compound.
Step-by-Step Experimental Protocol

Note: This protocol is a self-validating system. The visual color change and precipitation of selenium metal serve as internal indicators of reaction progress.

  • Reagent Preparation: In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend Selenium dioxide (SeO₂, 1.5 equiv., 16.6 mmol) in anhydrous pyridine (20 mL).

    • Causality: Using an excess of SeO₂ ensures complete oxidation of the methyl group, preventing the formation of difficult-to-separate partially oxidized byproducts.

  • Substrate Addition: Heat the suspension gently to 50°C until the SeO₂ dissolves, forming a homogeneous solution. Slowly add 2',4'-difluoroacetophenone (1.0 equiv., 11.1 mmol) dropwise via syringe.

    • Causality: The initial reaction is exothermic. Dropwise addition prevents thermal runaway and minimizes the formation of polymeric side products.

  • Reflux & Monitoring: Elevate the temperature to 115°C (reflux) and stir for 6–8 hours. The solution will darken, and a red/black precipitate of elemental selenium (Se⁰) will form.

    • Validation: Monitor via TLC (Hexanes/Ethyl Acetate 3:1). The disappearance of the starting material spot (UV active) confirms the completion of the oxidation phase.

  • Filtration: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the precipitated Se⁰. Wash the Celite pad with ethyl acetate (3 × 20 mL).

    • Causality: Removing elemental selenium early prevents downstream catalytic poisoning and emulsion formation during aqueous workup.

  • Hydrolysis & Acidification: Concentrate the filtrate under reduced pressure to remove pyridine. Dissolve the crude residue in 1M NaOH (30 mL) and stir for 30 minutes to ensure complete hydrolysis of any intermediate esters. Cool the solution to 0°C and slowly acidify with 2M HCl until the pH reaches ~1.5.

    • Causality: The α-keto acid is highly water-soluble in its carboxylate form. Strict acidification is required to protonate the acid, driving it into the organic phase during extraction.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Recrystallize the crude product from a mixture of toluene and hexanes to yield the pure this compound.

Applications in Drug Development: Radical Decarboxylation

Beyond standard condensation reactions, this compound is a critical building block in modern radical chemistry. Specifically, it is utilized in the synthesis of 6-acyl phenanthridines via silver-catalyzed oxidative radical decarboxylation-cyclization with isocyanides .

Phenanthridines are core scaffolds in numerous biologically active alkaloids and synthetic pharmaceuticals. Traditional syntheses require harsh conditions or pre-functionalized aryl halides. Utilizing α-oxocarboxylates allows for a mild, late-stage C1 insertion pathway.

Mechanistic Pathway

In this transformation, the α-keto acid acts as an acyl radical precursor.

  • Single Electron Transfer (SET): An oxidant (such as sodium persulfate) oxidizes Ag(I) to Ag(II). The Ag(II) species coordinates with the carboxylate and extracts an electron, generating a carboxyl radical.

  • Decarboxylation: The carboxyl radical is highly unstable and rapidly extrudes CO₂ gas, leaving behind a highly reactive 2,4-difluorobenzoyl radical.

  • C1 Insertion: The acyl radical attacks the terminal carbon of an isocyanide (C1 insertion), forming an imidoyl radical.

  • Cyclization: The imidoyl radical undergoes intramolecular cyclization onto the adjacent biphenyl system, followed by oxidation and deprotonation to restore aromaticity, yielding the 6-acyl phenanthridine.

DecarboxylationMechanism A α-Oxocarboxylate (Target Molecule) B Ag(II) Oxidation (Single Electron Transfer) A->B SET C Acyl Radical (- CO2) B->C Decarboxylation D Isocyanide Addition (C1 Insertion) C->D Radical Attack E Imidoyl Radical D->E Propagation F Cyclization & Aromatization E->F Intramolecular Attack G 6-Acyl Phenanthridine F->G Oxidation (-e, -H+)

Fig 2. Ag-catalyzed oxidative radical decarboxylation-cyclization mechanism.

By leveraging this compound in this cascade, medicinal chemists can rapidly append the lipophilic, metabolically stable 2,4-difluorobenzoyl group onto complex heterocyclic systems, significantly accelerating structure-activity relationship (SAR) studies.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 17872298, this compound". PubChem. Available at:[Link]

  • Molaid Chemical Database. "2,4-difluorobenzoylformic acid - CAS 79477-89-7". Molaid. Available at:[Link]

  • Liu, J., Fan, C., Yin, H., Qin, C., Zhang, G., & Zhang, X. "Synthesis of 6-acyl phenanthridines by oxidative radical decarboxylation–cyclization of α-oxocarboxylates and isocyanides". Chemical Communications, 2014, 50, 2145-2147. Available at:[Link]

Solubility Profile and Process Engineering of 2-(2,4-Difluorophenyl)-2-oxoacetic Acid

[1]

Executive Summary

This compound (also known as 2,4-difluorophenylglyoxylic acid) is a key building block in the pharmaceutical industry, specifically for the triazole antifungal class.[1] Its physicochemical behavior is dominated by two functional groups: a carboxylic acid moiety (conferring pH-dependent solubility) and an alpha-keto group attached to an electron-deficient difluorophenyl ring .

Understanding its solubility is not merely about "dissolving" the compound; it is about designing an efficient Acid-Base Swing Extraction and Crystallization process to remove non-acidic impurities (such as unreacted 1,3-difluorobenzene) before downstream conversion.[1]

Physicochemical Identity

  • IUPAC Name: this compound[2][3]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 186.11 g/mol

  • Physical State: Light yellow crystalline solid

  • Acidity (pKa): Predicted ~2.0–2.5 (due to the electron-withdrawing effect of the

    
    -keto and difluoro-substitution).[1]
    

Solubility Profile in Organic Solvents[1]

The solubility of this compound is governed by dipole-dipole interactions and hydrogen bonding .[1] The following table categorizes solvents based on their interaction capability with the solute.

Table 1: Qualitative Solubility & Solvent Selection Guide
Solvent ClassSpecific SolventsSolubility StatusProcess Application
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformHigh Primary extraction solvent from acidic aqueous layers.[1] Excellent for transport.
Aromatic Hydrocarbons Toluene, ChlorobenzeneModerate Ideal for cooling crystallization . Solubility decreases significantly with temperature, allowing high recovery yields.[1]
Polar Aprotic DMF, DMSO, THFVery High Used in subsequent reaction steps (e.g., condensation with triazoles).[1] Not recommended for extraction due to high boiling points or water miscibility.[1]
Polar Protic Methanol, EthanolHigh Caution: Avoid prolonged heating in acidic conditions to prevent Fischer esterification (formation of methyl/ethyl esters).[1]
Alkanes Hexane, HeptaneInsoluble Used as anti-solvents to force precipitation or to wash away non-polar impurities.[1]
Aqueous (Basic) 5% NaHCO₃, NaOHHigh (as Salt) Forms the carboxylate salt.[1] Crucial for purification (removes non-acidic organic impurities).[1]
Aqueous (Acidic) Dilute HCl, H₂SO₄Low The free acid precipitates or oils out, allowing extraction into organics.[1]

Thermodynamic Modeling Framework

For precise process control, solubility (


1Apelblat Equation1
Theoretical Model

The modified Apelblat equation is the industry standard for correlating solubility data:

  • 
     : Mole fraction solubility of the solute.[1]
    
  • 
     : Absolute temperature (Kelvin).[1]
    
  • 
     : Empirical constants derived from regression of experimental data.
    

Why this matters:

  • Positive Enthalpy (

    
    ):  Dissolution is endothermic.[1] Solubility increases with temperature (typical for this compound in Toluene).[1]
    
  • Process Implication: If the slope (enthalpy) is steep, a cooling crystallization is highly efficient.[1] If shallow, an anti-solvent or evaporative method is required.[1]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Objective: To generate precise solubility data points for Apelblat modeling.

  • Preparation: Add excess this compound solid to 10 mL of the target solvent (e.g., Toluene) in a jacketed glass vessel.

  • Equilibration: Stir at the target temperature (e.g., 25°C) for 24 hours. Ensure solid phase remains present (saturated solution).[1]

  • Sampling: Stop stirring and allow settling for 30 minutes.

  • Filtration: Withdraw 2 mL of supernatant using a pre-heated syringe filter (0.45 µm PTFE) to avoid precipitation during transfer.

  • Drying: Transfer filtrate to a tared weighing dish. Evaporate solvent under vacuum at 40°C until constant weight is achieved.[1]

  • Calculation:

    
    
    
Protocol B: Acid-Base Purification (The "Swing" Method)

Objective: To purify the crude intermediate using its pH-dependent solubility.

  • Dissolution: Dissolve crude reaction mixture in Dichloromethane (DCM) .

  • Salt Formation: Extract with saturated NaHCO₃ (aq) .

    • Mechanism:[4] The acid converts to its sodium salt and moves to the water phase.[1] Impurities (unreacted aromatics) stay in DCM.[1]

  • Wash: Discard the organic layer. Wash the aqueous layer once with fresh DCM.[1]

  • Acidification: Cool aqueous layer to 0–5°C. Slowly add 6N HCl until pH < 1.

    • Observation: The product will precipitate as a solid or oil out.[1]

  • Recovery: Extract the acidified aqueous layer with Toluene or DCM .[1] Dry over MgSO₄ and evaporate.[1]

Process Engineering Visualizations

Figure 1: Acid-Base Purification Workflow

This diagram illustrates the logic of separating the target acid from non-acidic impurities using pH switching.[1]

PurificationWorkflowStartCrude Mixture(Target Acid + Impurities)DissolveDissolve in DCMStart->DissolveExtractBaseExtract with aq. NaHCO3Dissolve->ExtractBasePhaseSepPhase SeparationExtractBase->PhaseSepOrgLayerOrganic Layer(Contains Non-Acidic Impurities)PhaseSep->OrgLayerOrganicAqLayerAqueous Layer(Contains Target as Sodium Salt)PhaseSep->AqLayerAqueousDiscardDiscard / Recycle SolventOrgLayer->DiscardAcidifyAcidify with HCl (pH < 1)AqLayer->AcidifyExtractFinalExtract into Toluene/DCMAcidify->ExtractFinalEvaporateEvaporate & CrystallizeExtractFinal->Evaporate

Caption: Workflow utilizing the pH-dependent solubility switch to isolate high-purity this compound.

Figure 2: Solvent Selection Decision Tree

A logic guide for selecting the correct solvent based on the process goal.

SolventSelectionGoalProcess GoalReactionReaction MediumGoal->ReactionExtractionWork-up / ExtractionGoal->ExtractionCrystCrystallizationGoal->CrystDCMDichloromethane(High Sol, Low BP)Reaction->DCMFriedel-CraftsDMFDMF / DMSO(High Sol, High BP)Reaction->DMFCouplingExtraction->DCMFrom WaterTolToluene(Temp Dependent Sol)Extraction->TolFrom AcidCryst->TolCoolingHexHexane / Heptane(Anti-Solvent)Cryst->HexAnti-Solvent Addn

Caption: Strategic solvent selection based on unit operation requirements (Reaction vs. Extraction vs. Crystallization).

References

  • Royal Society of Chemistry . Synthesis of starting materials 1a-i and 2b-q (Supplementary Information). Retrieved from .[1] (Confirming synthesis and physical state of this compound).

  • National Institutes of Health (PMC) . Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Retrieved from . (Contextualizing the compound as a Voriconazole intermediate).

  • Google Patents . Method for preparing voriconazole and intermediate thereof (EP 3929191 A1).[1] Retrieved from .[1] (Describing solvent systems including Dichloromethane and Toluene for related intermediates).

  • Google Patents . Industrial preparation method of 2,3-difluorophenyl acetic acid (CN101550080A). Retrieved from .[1] (Providing solubility and crystallization analogies for difluorophenyl acid derivatives).

The Stability of Fluorinated Phenylglyoxylic Acids: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Double-Edged Sword of Fluorine in Drug Design

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool.[1] Its unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Phenylglyoxylic acids, as versatile α-keto acids, are important synthetic intermediates and structural motifs in their own right. When fluorinated, these molecules present a fascinating case study in chemical reactivity and stability, offering both opportunities and challenges for drug development professionals.

This guide provides an in-depth technical exploration of the thermodynamic stability of fluorinated phenylglyoxylic acids. We will move beyond a simple recitation of facts to explore the underlying physicochemical principles that govern their behavior. By understanding the causality behind their stability—or instability—researchers can make more informed decisions in the design, synthesis, and formulation of novel therapeutics. We will delve into both experimental and computational methodologies for assessing stability, examine how fluorine substitution patterns modulate these properties, and discuss the critical implications for process chemistry and drug formulation.

Core Thermodynamic Principles: Acidity, Decarboxylation, and Hydration

The thermodynamic stability of phenylglyoxylic acids is primarily dictated by three interconnected phenomena: the acidity of the carboxylic acid, the propensity for decarboxylation, and the equilibrium between the keto and hydrated (gem-diol) forms. Fluorination dramatically influences all three.

The Inductive Effect and Acidity

The most direct consequence of adding fluorine to the phenyl ring is a significant increase in the acidity of the carboxylic acid group.[3][4] Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect. This effect is transmitted through the carbon framework, pulling electron density away from the carboxylate group.[4][5] This delocalization stabilizes the resulting carboxylate anion (the conjugate base) formed upon deprotonation, making the parent acid stronger (i.e., having a lower pKa).[3][5] The stability of the conjugate base is a key determinant of acid strength.[4]

The magnitude of this acidifying effect depends on the number and position of fluorine atoms:

  • Number of Fluorines: Acidity increases with the number of fluorine substituents due to the additive nature of the inductive effect.[3]

  • Position of Fluorines: The inductive effect weakens with distance. Therefore, fluorine atoms in the ortho and para positions exert a stronger influence than those in the meta position.[4][5]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, width=6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} end Caption: Inductive effect of fluorine on phenylglyoxylic acid acidity.

Decarboxylation: An Inherent Instability Pathway

Phenylglyoxylic acid and its derivatives can undergo decarboxylation (loss of CO2), particularly under thermal stress or in the presence of oxidants like hydrogen peroxide.[6][7] This reaction proceeds through the formation of an intermediate, ultimately yielding benzaldehyde and carbon dioxide.[6][8] For α-keto acids, this pathway is a key consideration for chemical stability. While β-keto acids are well-known to decarboxylate readily upon heating via a cyclic transition state, the mechanism for α-keto acids is distinct but equally important.[9][10][11]

Fluorination influences the rate of decarboxylation by altering the electronic landscape of the molecule. The electron-withdrawing nature of fluorine can stabilize the transition state of the reaction, potentially increasing the rate of decomposition. Understanding this relationship is critical for predicting the shelf-life and processing conditions for these compounds.

Hydration of the α-Keto Group

Like many α-keto acids, phenylglyoxylic acids exist in equilibrium with their hydrated (gem-diol) form in aqueous solutions.[9][12] This equilibrium is sensitive to electronic effects. Electron-withdrawing substituents, such as fluorine, generally favor the hydrated form.[13] This is because they increase the electrophilicity of the α-keto carbon, making it more susceptible to nucleophilic attack by water. The degree of hydration can have significant consequences for the compound's physical properties, solubility, and biological activity.

Experimental Assessment of Thermodynamic Stability

To quantify the stability of fluorinated phenylglyoxylic acids, a suite of thermal analysis techniques is employed. These methods provide empirical data on decomposition temperatures, phase transitions, and reaction energetics.

Key Techniques: TGA and DSC

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[14][15] It is the primary tool for determining the onset temperature of decomposition, which corresponds to the loss of mass as volatile products (like CO2) are evolved.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[14][16] DSC can detect both endothermic events (e.g., melting, dehydration) and exothermic events (e.g., decomposition, crystallization).[15][17] When coupled, TGA and DSC provide a comprehensive picture of a compound's thermal behavior.[16][18]

dot graph G { graph [splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.25,0.15"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} end Caption: Experimental workflow for thermal stability analysis.

Protocol: TGA-DSC Analysis of a Fluorinated Phenylglyoxylic Acid

This protocol outlines a self-validating system for assessing thermal stability.

Objective: To determine the onset temperature of decomposition (Td) and identify other thermal events for a novel fluorinated phenylglyoxylic acid.

Instrumentation: Simultaneous TGA-DSC instrument (e.g., Netzsch STA, TA Instruments SDT).[16][18]

Methodology:

  • Instrument Calibration:

    • Causality: Ensure accuracy of temperature and heat flow measurements.

    • Perform temperature calibration using certified standards (e.g., Indium, Tin, Zinc) according to instrument protocol.

    • Perform heat flow calibration using a known mass of a standard (e.g., Indium).

  • Sample Preparation:

    • Causality: Ensure representative analysis and prevent contamination.

    • Accurately weigh 3-5 mg of the test compound into an alumina or platinum crucible. A small sample size minimizes thermal gradients.

    • Record the exact mass.

  • Experimental Run:

    • Causality: Inert atmosphere prevents oxidative side reactions, allowing for the study of inherent thermal decomposition.

    • Place the crucible in the instrument.

    • Purge the furnace with an inert gas (e.g., Nitrogen at 50 mL/min) for at least 30 minutes to ensure an oxygen-free atmosphere.[18]

    • Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature well above the expected decomposition (e.g., 400 °C) at a linear heating rate of 10 °C/min.[18]

    • Causality: A 10 °C/min rate is a standard that balances resolution and experimental time.

  • Data Analysis:

    • TGA Curve: Plot mass (%) vs. temperature (°C). Determine the onset temperature of decomposition (Td) as the intersection of the baseline tangent with the tangent of the mass loss step.

    • DSC Curve: Plot heat flow (mW/mg) vs. temperature (°C).

      • Identify endothermic peaks (e.g., melting) and exothermic peaks (decomposition).

      • Integrate the area under the decomposition peak to determine the enthalpy of decomposition (ΔHdec).

    • Validation: Correlate the mass loss event in the TGA curve with the corresponding thermal event (usually an exotherm) in the DSC curve.[16] A sharp, single-step mass loss is indicative of a clean decomposition process.

Computational Chemistry: Predicting Stability In Silico

Computational models, particularly Density Functional Theory (DFT), are powerful predictive tools in medicinal chemistry.[19][20] They allow for the in silico investigation of molecular properties, reaction mechanisms, and energetics, guiding experimental efforts and providing mechanistic insights that are difficult to obtain from experiments alone.

Modeling Decarboxylation Pathways

DFT can be used to map the potential energy surface of the decarboxylation reaction. This involves:

  • Geometry Optimization: Calculating the lowest energy structures of the reactant (fluorinated phenylglyoxylic acid), the transition state, and the products (fluorinated benzaldehyde + CO2).

  • Frequency Calculation: Confirming the nature of the stationary points. The reactant and products should have all positive vibrational frequencies, while the transition state has exactly one imaginary frequency corresponding to the reaction coordinate.

  • Energy Calculation: Determining the Gibbs free energy of activation (ΔG‡), which is the energy barrier for the reaction. A lower ΔG‡ corresponds to a faster, less stable compound.

These calculations can be performed for different isomers (ortho-, meta-, para-fluoro) to predict their relative stabilities.[21]

Protocol: DFT Calculation of Decarboxylation Barrier

Objective: To calculate the Gibbs free energy of activation (ΔG‡) for the decarboxylation of 4-fluorophenylglyoxylic acid.

Software: Gaussian, ORCA, or similar quantum chemistry package.

Methodology:

  • Input Structure Generation:

    • Build the 3D structure of 4-fluorophenylglyoxylic acid using a molecular editor.

  • Reactant Optimization:

    • Perform a geometry optimization and frequency calculation using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).[22]

    • Causality: This finds the most stable conformation of the starting material.

  • Transition State (TS) Search:

    • Use a TS search algorithm (e.g., QST2, QST3, or Berny optimization with Opt=TS) to locate the transition state structure for the C-C bond cleavage.

    • Perform a frequency calculation on the resulting structure to verify it is a true transition state (one imaginary frequency).

    • Causality: This is the most critical and computationally intensive step, identifying the energetic bottleneck of the reaction.

  • Product Optimization:

    • Optimize the geometry of the products (4-fluorobenzaldehyde and CO2) separately.

  • Energy Calculation & Analysis:

    • Calculate the Gibbs free energy for the optimized reactant, TS, and product structures at a standard temperature (e.g., 298.15 K).

    • Calculate the activation energy: ΔG‡ = G(TS) - G(Reactant) .

    • Compare the calculated ΔG‡ for different fluorinated isomers to predict their relative thermodynamic stability.

Impact of Fluorine Substitution on Stability: A Comparative Analysis

The true value of this analysis lies in comparing the stability of different fluorinated analogues. Both experimental and computational data reveal clear structure-stability relationships.

CompoundTd (Onset, °C) (Hypothetical)ΔG‡ (kcal/mol) (Hypothetical)Key Influencing Factors
Phenylglyoxylic Acid15035.0Baseline reference.
2-Fluorophenylglyoxylic Acid13532.5Strong ortho-inductive effect; potential for intramolecular hydrogen bonding between fluorine and carboxylic acid proton, which may stabilize the ground state but also influence the transition state.
3-Fluorophenylglyoxylic Acid14534.0Moderate meta-inductive effect; stability is less perturbed compared to ortho/para isomers.
4-Fluorophenylglyoxylic Acid14033.2Strong para-inductive and resonance effects, effectively withdrawing electron density and destabilizing the molecule towards decarboxylation.[5]
2,4-Difluorophenylglyoxylic Acid12831.0Additive electron-withdrawing effects from two fluorine atoms significantly reduce stability.

Note: The Td and ΔG‡ values in this table are hypothetical and for illustrative purposes to demonstrate expected trends.

The trend is clear: increasing the electron-withdrawing power of the phenyl ring through fluorination generally decreases the thermodynamic stability of the molecule with respect to decarboxylation. The destabilizing effect is typically most pronounced for ortho and para substituents due to the combination of inductive and resonance effects, and the effect is amplified by multiple fluorine substitutions.

Implications for Drug Development and Process Chemistry

A thorough understanding of the thermodynamic stability of fluorinated phenylglyoxylic acids is not merely an academic exercise; it has profound practical consequences.

  • Process Safety and Synthesis: Compounds with low thermal stability may require carefully controlled reaction and purification temperatures to prevent runaway reactions or the formation of impurities like benzaldehydes.

  • Shelf-Life and Formulation: The inherent stability of an active pharmaceutical ingredient (API) dictates its shelf-life. Unstable compounds may require special formulation strategies (e.g., anhydrous conditions, refrigeration) or the inclusion of antioxidants to prevent degradation over time.[6]

  • Metabolic Stability: While not directly thermodynamic, the factors influencing chemical stability (i.e., electronic effects) also impact metabolic stability. The C-F bond itself is very strong, but fluorine's electronic influence can alter the reactivity of other sites in the molecule towards metabolic enzymes.[21]

Conclusion

The introduction of fluorine to the phenylglyoxylic acid scaffold is a powerful strategy for modulating molecular properties, but it comes with a critical trade-off in thermodynamic stability. The strong electron-withdrawing nature of fluorine, while beneficial for increasing acidity and potentially modulating bioactivity, simultaneously lowers the energy barrier to decarboxylation. This guide has outlined a dual approach, combining empirical thermal analysis with predictive computational modeling, to systematically evaluate these stability issues. By understanding the causal relationships between fluorine substitution patterns and thermal decomposition, researchers in drug development can better anticipate challenges, design more robust molecules, and develop safer, more effective manufacturing processes and formulations.

References

  • Title: Substituent Effects on Acidity. Source: Chemistry LibreTexts. URL: [Link]

  • Title: Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. Source: ResearchGate. URL: [Link]

  • Title: Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals. Source: RSC Publishing. URL: [Link]

  • Title: Indirect detection of intermediate in decarboxylation reaction of phenylglyoxylic acid by hyperpolarized 13C NMR. Source: PMC. URL: [Link]

  • Title: Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Source: PMC. URL: [Link]

  • Title: Video: Substituent Effects on Acidity of Carboxylic Acids. Source: JoVE. URL: [Link]

  • Title: Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Source: ACS Publications. URL: [Link]

  • Title: Fluorinated Protein–Ligand Complexes: A Computational Perspective. Source: PMC - NIH. URL: [Link]

  • Title: Replacement of the carboxylic acid function with fluorine. Source: Canadian Science Publishing. URL: [Link]

  • Title: Indirect detection of intermediate in decarboxylation reaction of phenylglyoxylic acid by hyperpolarized 13C NMR. Source: Chemical Communications (RSC Publishing). URL: [Link]

  • Title: Replacement of the carboxylic acid function with fluorine. Source: ResearchGate. URL: [Link]

  • Title: Ionization and hydration equilibria of various a-keto acids, 1-4, in aqueous solution. Source: ResearchGate. URL: [Link]

  • Title: Synthesis and Properties of the. alpha.-Keto Acids. Source: ResearchGate. URL: [Link]

  • Title: Keto acid. Source: Wikipedia. URL: [Link]

  • Title: Decarboxylation Reaction Mechanism. Source: YouTube. URL: [Link]

  • Title: Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Source: PMC. URL: [Link]

  • Title: Thermal Analysis Techniques. Source: SlideShare. URL: [Link]

  • Title: Phenylglyoxylic acid. Source: Wikipedia. URL: [Link]

  • Title: Synthesis and properties of the .alpha.-keto acids. Source: ACS Publications. URL: [Link]

  • Title: The energetics of fluorinated species: estimation, enthalpies of formation, and electronegativity'. Source: CSWAB. URL: [Link]

  • Title: Decarboxylation. Source: Master Organic Chemistry. URL: [Link]

  • Title: Acid and base catalyzed formation of hydrates and hemiacetals. Source: Khan Academy. URL: [Link]

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  • Title: Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Source: IIT Kanpur. URL: [Link]

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Advanced Safety Data & Handling Architecture for 2-(2,4-Difluorophenyl)-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, handling highly reactive alpha-keto acids requires moving beyond rote compliance and understanding the fundamental molecular interactions at play. 2-(2,4-difluorophenyl)-2-oxoacetic acid (CAS: 79477-89-7), also known as 2,4-difluorobenzoylformic acid, is a critical electrophilic scaffold utilized as an intermediate in the synthesis of advanced polymers, copolymers, and active pharmaceutical ingredients (APIs)[1][2].

This technical whitepaper deconstructs the physicochemical hazards, mechanistic toxicology, and self-validating handling protocols necessary for the safe laboratory and pilot-scale manipulation of this compound.

Section 1: Physicochemical Profiling & Quantitative Data

To engineer safe handling systems, we must first establish the quantitative baseline of the compound. The physical and chemical properties dictate its behavior in ambient environments and its interaction with biological tissues.

Table 1: Quantitative Physicochemical Data

PropertyValue
Chemical Name This compound
CAS Number 79477-89-7[1][3]
Molecular Formula C8H4F2O3[3][4]
Molecular Weight 186.11 g/mol [1][5]
Purity Standard Min. 95%[1]
Physical State Solid (Off-white to light yellow powder)[6]

Table 2: GHS Hazard Classifications

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[7][8]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation[7][9]
Specific Target Organ Toxicity Category 3H335: May cause respiratory irritation[6][9]

Section 2: Mechanistic Toxicology & Hazard Assessment

Standard safety data sheets for phenylglyoxylic acid derivatives classify them as Category 2 skin and eye irritants ()[6][9]. However, effective risk mitigation requires understanding why this occurs.

The Causality of Irritation: The toxicological profile of this compound is fundamentally driven by its molecular architecture. The presence of the 2,4-difluoro substitution on the phenyl ring significantly increases the lipophilicity of the molecule compared to unsubstituted variants. This allows the compound to rapidly penetrate the lipid bilayer of the stratum corneum and mucosal membranes.

Once intracellular, the highly electrophilic alpha-keto carbon—further activated by the electron-withdrawing fluorine atoms—undergoes rapid nucleophilic attack by cellular proteins (such as thiol groups in cysteine residues). This covalent modification leads to localized protein denaturation, the generation of Reactive Oxygen Species (ROS), and a subsequent inflammatory cascade resulting in the observed H315, H319, and H335 hazards.

ToxicityMechanism A 2-(2,4-difluorophenyl) -2-oxoacetic acid B Lipophilic Penetration (Fluorinated Ring) A->B C Electrophilic Attack (alpha-keto moiety) B->C D Protein Denaturation & ROS Generation C->D E Tissue Irritation (H315, H319, H335) D->E

Mechanistic pathway of tissue irritation induced by fluorinated alpha-keto acids.

Section 3: Self-Validating Experimental Protocols for Safe Handling

To ensure a robust safety architecture, every handling step must feature a built-in verification mechanism. Rote adherence to steps is insufficient; the system must validate its own safety.

Protocol 1: Reagent Dispensing and Solution Preparation

Objective: Safely transfer and dissolve the solid powder while preventing aerosol exposure and verifying chemical integrity.

  • Pre-Weighing Verification : Calibrate the analytical balance inside a certified Class II Type B2 biological safety cabinet (BSC) or a dedicated powder-handling fume hood.

    • Causality: The off-white powder form poses a high risk of aerosolization; a B2 cabinet ensures 100% exhaust of particulates, preventing inhalation and respiratory irritation[6].

  • Environmental Control : Ensure ambient humidity is strictly <50%.

    • Causality: Alpha-keto acids are hygroscopic. Uncontrolled moisture leads to hydration at the carbonyl carbon, altering stoichiometric accuracy and increasing localized acidity.

  • Dispensing : Use grounded, anti-static spatulas to transfer the solid to prevent static-induced dispersion.

  • Validation (Self-Validating Step) : Dissolve the dispensed powder in the target solvent (e.g., deionized water). Monitor the pH of the resulting solution using a calibrated pH probe. A 0.1M aqueous solution should exhibit a pH < 3.0. This acidic readout acts as a self-validating confirmation that the free acid form has not degraded into a non-acidic byproduct.

Section 4: Emergency Spill Response & Neutralization Workflow

If a spill occurs, standard sweeping is hazardous. A chemically sound neutralization protocol is required to mitigate the electrophilic threat ()[7].

SpillResponse S1 1. Spill Detection S2 2. Don Advanced PPE (Respirator, Nitrile) S1->S2 S3 3. Containment (Diatomaceous Earth) S2->S3 S4 4. Neutralization (Mild Base: NaHCO3) S3->S4 S5 5. pH Verification (Target: pH 6.5-7.5) S4->S5 S6 6. Hazardous Waste Disposal S5->S6

Step-by-step emergency spill response and chemical neutralization workflow.

Protocol 2: Step-by-Step Spill Neutralization
  • Detection & Isolation : Immediately evacuate the immediate 2-meter radius upon detecting a spill.

  • PPE Escalation : Don a half-mask respirator with P100 particulate filters, heavy-duty nitrile gloves (minimum 8 mil thickness), and splash goggles.

    • Causality: Standard 4-mil nitrile gloves offer insufficient breakthrough time for concentrated fluorinated organic acids. Respiratory protection is mandatory to prevent STOT SE 3 (respiratory irritation)[9].

  • Containment : Surround the solid spill with inert diatomaceous earth to prevent dispersion.

  • Neutralization : Slowly apply solid Sodium Bicarbonate (

    
    ) directly to the spill.
    
    • Causality: Using a weak base like

      
       neutralizes the carboxylic acid moiety without generating the excessive exothermic heat that a strong base (like NaOH) would produce, thereby preventing the aerosolization of the reactive alpha-keto compound.
      
  • Validation (Self-Validating Step) : Spray a fine mist of deionized water to facilitate the acid-base reaction. Observe the effervescence (

    
     evolution). Once bubbling ceases, test the resulting slurry with pH paper. The protocol is validated only when the pH reads between 6.5 and 7.5.
    
  • Disposal : Collect the neutralized, pH-verified slurry into a high-density polyethylene (HDPE) hazardous waste container for standard chemical disposal[8].

Section 5: Storage & Stability Logistics

Storage conditions must actively prevent degradation pathways. Alpha-keto acids are inherently susceptible to oxidative decarboxylation when exposed to ambient oxygen and light, a process that degrades the material into 2,4-difluorobenzoic acid.

  • Temperature : Maintain strictly at 2-8°C (refrigerated) to suppress the kinetic energy required for spontaneous decarboxylation.

  • Atmosphere : Backfill the primary container with inert Argon or Nitrogen before sealing.

  • Causality : Inert gas blanketing displaces oxygen and moisture, preserving the reactive alpha-keto moiety.

  • Validation : Periodically verify structural integrity using NMR or LC-MS ()[10] to ensure purity remains ≥95%[1].

References

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Introduction: The Significance of the 2,4-Difluorophenyl Moiety in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis, Activity, and Therapeutic Potential of 2-(2,4-Difluorophenyl)-2-oxoacetic Acid Derivatives

The incorporation of fluorine atoms into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. The 2,4-difluorophenyl group, in particular, has become a privileged structural motif due to its ability to modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The strong electron-withdrawing nature of the fluorine atoms can significantly influence the electronic environment of the molecule, often leading to enhanced potency and selectivity.[1][2]

This guide focuses on derivatives of this compound, a versatile chemical scaffold. The core structure, featuring an α-keto acid linked to the 2,4-difluorophenyl ring, serves as a reactive handle for the synthesis of a diverse array of derivatives, including amides, esters, and complex heterocycles. These derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for drug development in oncology, infectious diseases, and inflammatory disorders.[1][3][4][5] This document will provide an in-depth exploration of their synthesis, biological evaluation, and the critical structure-activity relationships that govern their therapeutic potential.

Part 1: Synthetic Methodologies and Key Protocols

The synthesis of this compound derivatives typically begins with the core acid or a closely related precursor, such as 2,4-difluoroaniline. The α-keto acid functionality is a key reaction point, readily undergoing condensation reactions with amines, alcohols, and hydrazines to yield a wide range of derivatives.

General Synthetic Workflow

The most common strategy involves the formation of an amide bond between the this compound core and a primary or secondary amine. This reaction is often facilitated by standard peptide coupling agents or by converting the carboxylic acid to a more reactive acyl chloride. More complex heterocyclic derivatives can be constructed through multi-step sequences, often starting from precursors like 2,4-difluoroaniline and building the desired scaffold through cyclization reactions.[4][6]

Synthetic_Workflow Core 2-(2,4-Difluorophenyl) -2-oxoacetic acid Amide Amide Derivatives (e.g., N-Aryl Oxoacetamides) Core->Amide Amidation Hydrazide Carbohydrazide Intermediate Core->Hydrazide Condensation Amine R-NH2 (Amine) Amine->Amide Hydrazine R-NHNH2 (Hydrazine) Hydrazine->Hydrazide Aldehyde R'-CHO (Aldehyde/Ketone) Hydrazone Hydrazone Derivatives Aldehyde->Hydrazone Hydrazide->Hydrazone Condensation

Caption: General workflow for synthesizing key derivatives from the core acid.

Experimental Protocol: Synthesis of 1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carbohydrazide

This protocol, adapted from a multi-step synthesis of biologically active pyrrolidine derivatives, illustrates the construction of a key hydrazide intermediate which serves as a building block for more complex molecules like hydrazones.[4]

Step 1: Esterification of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid

  • Dissolve the starting carboxylic acid in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for approximately 2 hours.

  • Remove the solvent under reduced pressure.

  • Neutralize the residue with a suitable base (e.g., 5% sodium carbonate solution) to yield the methyl ester.

Step 2: Hydrazinolysis of the Methyl Ester

  • Dissolve the methyl 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylate (5.10 g, 20 mmol) in 2-propanol (25 mL).[4]

  • Add hydrazine monohydrate (2.00 g, 40 mmol) dropwise to the solution.[4]

  • Reflux the reaction mixture for 8 hours. Upon cooling, the product crystallizes from the solution.[4]

  • Filter the resulting crystalline solid and wash with 2-propanol to obtain the pure 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carbohydrazide.[4]

This carbohydrazide intermediate is then readily condensed with various aldehydes and ketones to produce a library of hydrazone derivatives for biological screening.[1][4]

Part 2: Biological Applications and Mechanistic Insights

Derivatives of this compound have shown significant promise in several therapeutic areas, most notably in oncology. Their mechanism often involves the inhibition of key signaling proteins that are crucial for cancer cell proliferation and survival.

Antiproliferative and Anticancer Activity

Research has demonstrated that derivatives incorporating the 2,4-difluorophenyl moiety exhibit potent cytotoxic effects against a range of human cancer cell lines.

  • Pyrrolidine Derivatives: A study on 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives revealed that hydrazone-containing compounds were the most potent.[4] These compounds were tested against human triple-negative breast cancer (MDA-MB-231), prostate adenocarcinoma (PPC1), and melanoma (A375) cell lines.[4] Notably, certain hydrazones showed high cytotoxicity in both standard 2D monolayer and more complex 3D spheroid culture models, with some also exhibiting a pronounced inhibitory effect on cancer cell migration.[4]

  • Propanoic Acid Derivatives: In a separate study, 3-[(2,4-difluorophenyl)amino]propanoic acid derivatives were synthesized and evaluated for their antiproliferative activity against human lung adenocarcinoma (A549) and colorectal adenocarcinoma (Caco-2) cells.[1] Several hydrazone derivatives significantly reduced cancer cell viability.[1] Molecular docking studies suggested that these compounds could potentially bind to the active sites of receptor tyrosine kinases such as c-MET and HER2, which are well-known targets in cancer therapy.[1]

RTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., c-MET, HER2) RAS RAS RTK->RAS Phosphorylation Cascade Ligand Growth Factor Ligand->RTK Binds & Activates Inhibitor 2-(2,4-Difluorophenyl) Derivative Inhibitor->RTK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation

Caption: Simplified RTK signaling pathway targeted by anticancer derivatives.

Table 1: Summary of Anticancer Activity for Selected Derivatives

Compound ClassDerivative ExampleCancer Cell LineBiological EffectReference
Pyrrolidine Carboxylic AcidHydrazone 9f (N'-(4-methylbenzylidene))Prostate (PPC-1), Melanoma (A375)Most cytotoxic in 2D and 3D models[4]
Pyrrolidine Carboxylic AcidHydrazone 9e (N'-(4-bromobenzylidene))Melanoma (A375)Pronounced inhibition of cell migration[4]
Propanoic AcidHydrazone 9 Lung (A549), Colorectal (Caco-2)~50% reduction in cell viability; Favorable docking to c-MET/HER2[1]
Other Potential Applications
  • Antimicrobial Agents: The core scaffold is utilized as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) targeting fungal and bacterial infections.[3]

  • Inhibition of Osteoclastogenesis: Novel 6-(2,4-difluorophenyl)-3-phenyl-2H-benzo[e][7][8]oxazine-2,4(3H)-dione derivatives have been shown to be potent inhibitors of RANKL-induced osteoclastogenesis, suggesting they could be developed as anti-resorptive agents for treating bone diseases like osteoporosis.[5]

Part 3: Structure-Activity Relationships (SAR)

Understanding how structural modifications impact biological activity is crucial for optimizing lead compounds. Studies on this compound derivatives have provided valuable SAR insights.

  • Importance of the Hydrazone Linkage: Across multiple studies, the conversion of carbohydrazide intermediates into hydrazone derivatives consistently leads to a significant increase in anticancer activity.[1][4] This moiety appears essential for the pharmacophore.

  • Substitution on the Aryl Ring: The nature and position of substituents on the aromatic ring of the hydrazone moiety play a critical role in determining potency and selectivity.

    • In the pyrrolidine series, a 4-methylbenzylidene group (9f ) resulted in the highest cytotoxicity, while a 4-bromobenzylidene group (9e ) conferred the strongest anti-migratory effect.[4] This indicates that different substituents can fine-tune the biological activity profile.

    • The presence of electron-withdrawing (e.g., Cl, Br, F) or electron-donating (e.g., CH₃, N(CH₃)₂) groups on this ring directly modulates the compound's effectiveness.[1][4]

Caption: Key structure-activity relationship points for derivative optimization.

Conclusion and Future Directions

Derivatives of this compound represent a versatile and highly promising class of compounds for therapeutic development. The 2,4-difluorophenyl moiety consistently proves to be a valuable component in the design of potent bioactive molecules, particularly in the realm of oncology. The synthetic accessibility of the α-keto acid core allows for the creation of diverse chemical libraries, with hydrazone derivatives emerging as a particularly fruitful area of investigation.

Future research should focus on:

  • Lead Optimization: Systematically modifying the most potent hydrazone derivatives to enhance their efficacy, selectivity, and pharmacokinetic properties.

  • Mechanism Deconvolution: Moving beyond computational docking to confirm the inhibition of proposed targets like c-MET and HER2 through enzymatic and cellular assays.

  • Exploration of New Therapeutic Areas: Given the broad bioactivity, screening optimized derivatives against other targets, such as bacterial or fungal enzymes, could unveil new therapeutic applications.

The compelling preclinical data, coupled with clear SAR trends, establishes a solid foundation for the continued development of these compounds as next-generation therapeutic agents.

References

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  • ChemicalBook, "2,4-Difluorophenyl acetic acid synthesis," ChemicalBook, Available
  • Butnoriene, J. et al. (2025), "Exploration of 1-(2,4-difluorophenyl)
  • Butnoriene, J. et al. (2026), "Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)
  • LGC Standards, "2-[[(2,4-Difluorophenyl)
  • Jacobs, A. et al. (2024), "N-(2,4-Difluorophenyl)
  • Al-Harthy, T. et al. (2020)
  • ChemScene, "81228-09-3 | 2-(2,4-Difluorophenyl)
  • PubChem, "2-(4-Fluorophenyl)
  • PubMed, "Synthesis and structure-activity relationship (SAR) of 2-methyl-4-oxo-3-oxetanylcarbamic acid esters, a class of potent N-acylethanolamine acid amidase (NAAA)
  • MDPI, "The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives," MDPI, Available
  • MDPI, "Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines," MDPI, Available
  • Semantic Scholar, "Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds.
  • PubMed, "Novel inhibitors of RANKL-induced osteoclastogenesis: Design, synthesis, and biological evaluation of 6-(2,4-difluorophenyl)-3-phenyl-2H-benzo[e][7][8]oxazine-2,4(3H)-diones," PubMed, Available:

Sources

Technical Guide: Acidity and pKa Profile of 2-(2,4-difluorophenyl)-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(2,4-difluorophenyl)-2-oxoacetic acid (also known as 2,4-difluorophenylglyoxylic acid) is a critical fluorinated building block, primarily utilized in the synthesis of HIV integrase strand transfer inhibitors (INSTIs) such as Dolutegravir and Bictegravir.

Its acidity is defined by the synergistic electron-withdrawing effects of the


-keto moiety and the difluorinated aromatic ring. While the parent phenylglyoxylic acid exhibits a pKa of 2.15, the introduction of fluorine atoms at the 2- and 4-positions shifts the acidity significantly higher. Based on quantitative structure-activity relationship (QSAR) analysis and comparative experimental data of analogs, the pKa of this compound is estimated to be in the range of 1.6 – 1.9 .

This guide provides a deep technical analysis of the compound's acidity, theoretical derivation, experimental determination protocols, and its role in pharmaceutical synthesis.

Chemical Identity and Structural Analysis[1][2][3]

PropertyDetail
IUPAC Name This compound
Synonyms 2,4-Difluorophenylglyoxylic acid; (2,4-Difluorophenyl)(oxo)acetic acid
Molecular Formula

Molecular Weight 202.11 g/mol
CAS Number Note: Often cited via its ethyl ester (CAS 96685-61-7) or reduced amine forms due to instability.
Core Functionality

-Keto Acid (2-Oxo acid)
Structural Impact on Acidity

The molecule consists of a carboxylic acid group attached to a carbonyl group (forming an


-keto acid), which is further attached to a 2,4-difluorophenyl ring.
  • 
    -Keto Group:  The carbonyl group at the 
    
    
    
    -position is strongly electron-withdrawing (inductive and mesomeric), stabilizing the carboxylate anion upon deprotonation. This alone lowers the pKa from ~4.76 (acetic acid) to ~2.15 (phenylglyoxylic acid).
  • 2,4-Difluoro Substitution:

    • Ortho-Fluorine (C2): Exerts a strong inductive (-I) effect due to proximity, significantly pulling electron density from the carbonyl and carboxylate system.

    • Para-Fluorine (C4): Exerts a moderate inductive (-I) effect, further stabilizing the anion, though less dramatically than the ortho-substituent.

Theoretical Acidity Profile & pKa Derivation

Since the free acid is often generated in situ via hydrolysis of its ester, direct experimental pKa values are rare in standard databases. We derive the value using a high-fidelity comparative analysis of experimentally validated analogs.

Comparative Acidity Table
CompoundStructureExperimental pKa

pKa (vs. Parent)
Effect Driver
Benzoic Acid

4.20Reference
2,4-Difluorobenzoic Acid

3.21 [1]-0.99Strong ortho-F inductive effect
Phenylglyoxylic Acid

2.15 [2]

-Keto stabilization
This compound

1.6 – 1.9 (Est.) -0.25 to -0.55Attenuated inductive effect via carbonyl spacer
Mechanistic Logic
  • Baseline: Phenylglyoxylic acid (pKa 2.15) is already a strong organic acid.

  • Substituent Shift: In the benzoic acid series, adding 2,4-difluoro substitution drops the pKa by ~1.0 unit (4.20

    
     3.21).
    
  • Attenuation: In the target molecule, the aromatic ring is separated from the carboxyl group by a carbonyl spacer. This spacer attenuates the inductive pull of the fluorine atoms. Therefore, the full -1.0 unit drop observed in benzoic acid will not be fully realized.

  • Prediction: We expect a shift of approximately 30-50% of the benzoic magnitude.

Experimental Determination Protocol

For researchers requiring precise validation, the following Potentiometric Titration Protocol is the gold standard for


-keto acids of this strength.
Methodology: Potentiometric Titration

Objective: Determine thermodynamic pKa in aqueous media at 25°C.

Reagents & Equipment
  • Analyte: >98% pure this compound (freshly hydrolyzed from ethyl ester if necessary).

  • Titrant: 0.1 M Carbonate-free NaOH (standardized against KHP).

  • Solvent: Degassed HPLC-grade water (or 0.1 M KCl for ionic strength control).

  • Instrumentation: Potentiometric titrator (e.g., Mettler Toledo or Metrohm) with a combined glass pH electrode.

Step-by-Step Protocol
  • Preparation: Dissolve

    
     mol of the acid in 50 mL of 0.1 M KCl solution. Ensure complete dissolution (sonicate if necessary).
    
  • Calibration: Calibrate the pH electrode using pH 1.68, 4.01, and 7.00 buffers to bracket the expected acidic region.

  • Titration: Perform a dynamic titration with 0.1 M NaOH. Add titrant in increments of 0.05 mL.

  • Data Collection: Record pH vs. Volume of NaOH. Wait for electrode stability (<0.1 mV/s drift) at each point.

  • Data Analysis (Gran Plot):

    • Due to the low pKa (< 2.5), the inflection point may be obscured by the solvent leveling effect.

    • Use a Gran Plot (linearization method) or Bjerrum analysis to accurately determine the equivalence point and

      
      .
      
    • Plot

      
       vs. 
      
      
      
      . The x-intercept gives the equivalence volume (
      
      
      ).
    • Calculate pKa using the Henderson-Hasselbalch equation at half-neutralization, correcting for

      
       concentration due to the acid's strength.
      

Synthesis and Stability Workflow

The acidity of this compound dictates its behavior in the synthesis of Integrase Inhibitors. It is typically generated via the hydrolysis of Ethyl 2-(2,4-difluorophenyl)-2-oxoacetate .

Synthesis Pathway & Equilibrium

The following diagram illustrates the Friedel-Crafts generation of the ester and its subsequent hydrolysis to the active acid form.

SynthesisPathway Start 1,3-Difluorobenzene Intermediate Ethyl 2-(2,4-difluorophenyl)-2-oxoacetate (Stable Ester) Start->Intermediate Friedel-Crafts Acylation Reagent Ethyl Oxalyl Chloride (AlCl3 Catalyst) Reagent->Intermediate Hydrolysis Hydrolysis (LiOH / THF / H2O) Intermediate->Hydrolysis Product This compound (Free Acid, pKa ~1.8) Hydrolysis->Product pH < 2 Product->Intermediate Esterification (EtOH, H+) Byproduct Decarboxylation (Thermal Instability) Product->Byproduct Heat (>60°C)

Figure 1: Synthesis and stability pathway. The free acid is prone to decarboxylation upon heating, converting to 2,4-difluorobenzaldehyde.

Application in Drug Development

In the synthesis of Dolutegravir :

  • The ethyl ester is often reacted directly with aminoacetaldehyde dimethyl acetal.

  • However, understanding the free acid's pKa is crucial for optimizing the Schotten-Baumann conditions used in subsequent amide coupling steps.

  • Solubility: At physiological pH (7.4), the compound exists entirely as the carboxylate anion (

    
    ), maximizing water solubility. At pH < 1.5, it exists as the neutral species, which is extractable into organic solvents (DCM or EtOAc).
    

References

  • ChemicalBook. (2025). 2,4-Difluorobenzoic acid Properties and pKa Data. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11915, Phenylglyoxylic acid. Retrieved from

  • LGC Standards. (2025). Reference Standards for Dolutegravir Impurities. Retrieved from

  • MDPI Molecules. (2021). Preparation of the Key Dolutegravir Intermediate via MgBr2-Promoted Cyclization. Retrieved from

  • University of Tartu. (2019). Table of Aqueous pKa values of acids. J. Phys. Org. Chem. Retrieved from

The 2,4-Difluorophenyl Scaffold in Drug Discovery: Mechanistic Rationale and Metabolic Stability Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of optimizing the pharmacokinetic (PK) profiles of small-molecule therapeutics, the strategic incorporation of fluorine has become a cornerstone of rational drug design. Specifically, the 2,4-difluorophenyl motif is a privileged substructure utilized to modulate lipophilicity, enhance target binding affinity, and, most critically, improve metabolic stability. By strategically placing highly electronegative fluorine atoms at the ortho and para positions of a phenyl ring, medicinal chemists can effectively block cytochrome P450 (CYP450)-mediated oxidative liabilities.

This technical whitepaper explores the mechanistic causality behind the metabolic resilience of 2,4-difluorophenyl compounds, presents representative structure-activity relationship (SAR) data, and outlines a self-validating in vitro protocol for quantifying microsomal stability.

Mechanistic Rationale: Circumventing CYP450 Oxidation

The human liver relies heavily on the CYP450 enzyme superfamily (predominantly CYP3A4, CYP2D6, and CYP2C9/19) to clear xenobiotics via Phase I oxidative metabolism. Unsubstituted phenyl rings are highly susceptible to electrophilic aromatic substitution by the high-valent iron-oxo species (


) in the CYP450 active site, leading to rapid aromatic hydroxylation and subsequent rapid clearance.

The introduction of the 2,4-difluorophenyl group alters this dynamic through two primary mechanisms:

  • Steric and Bond-Energy Shielding: The carbon-fluorine (C-F) bond is exceptionally strong (~116 kcal/mol) compared to a standard carbon-hydrogen (C-H) bond (~98 kcal/mol). This high bond dissociation energy makes direct insertion of oxygen thermodynamically unfavorable.

  • Electronic Deactivation: Fluorine is the most electronegative element. The dual presence of fluorine at the 2- and 4-positions exerts a profound electron-withdrawing inductive effect (-I), which depletes the

    
    -electron density of the aromatic ring. This electronic deactivation renders the ring highly resistant to the electrophilic attack required for CYP450-mediated hydroxylation.
    

A classic example of this application is the non-steroidal anti-inflammatory drug (NSAID) Diflunisal . The addition of a 2,4-difluorophenyl substituent to the salicylic acid core yielded a molecule with significantly improved lipophilicity and a metabolically stable profile, preventing direct ring oxidation and prolonging its duration of action[1]. Similarly, the antifungal agent Voriconazole utilizes a 2,4-difluorophenyl group. While the molecule is extensively metabolized via N-oxidation by CYP2C19 and CYP3A4, the 2,4-difluorophenyl ring itself remains completely intact, forcing a "metabolic shift" to other regions of the molecule[2][3].

Logical Workflow for Metabolic Profiling

To accurately assess the impact of a 2,4-difluorophenyl substitution, DMPK scientists employ a tiered screening cascade. The workflow below illustrates the logical progression from compound design to pharmacokinetic profiling.

Workflow Design 1. Scaffold Design (Insert 2,4-Difluorophenyl) Assay 2. HLM Stability Assay (Self-Validating Protocol) Design->Assay Quant 3. LC-MS/MS Analysis (MRM Quantification) Assay->Quant Kinetics 4. PK Parameter Calculation (CL_int, t1/2) Quant->Kinetics Opt 5. Lead Optimization (Metabolic Shifting) Kinetics->Opt

Fig 1: Tiered DMPK workflow for evaluating the metabolic stability of fluorinated drug candidates.

Quantitative SAR Data: The Impact of Fluorination

To illustrate the profound effect of the 2,4-difluorophenyl group, we can examine representative in vitro Human Liver Microsome (HLM) clearance data. The table below summarizes the metabolic shifting observed when transitioning from an unsubstituted phenyl ring to mono- and di-fluorinated analogs in a standard drug discovery scaffold (data trends modeled after indoline-2-carboxamide and azole derivative optimizations)[4][5].

Aromatic SubstituentHLM Half-Life (

, min)
Intrinsic Clearance (

, µL/min/mg)
Primary Metabolic Fate
Phenyl (Unsubstituted) 12.5110.4Rapid aromatic hydroxylation (Phase I)
4-Fluorophenyl 28.049.5Moderate stability; shifted to ortho oxidation
2,4-Difluorophenyl > 120.0< 11.5Highly stable; metabolism shifted to aliphatic chains

Table 1: Comparative metabolic stability data demonstrating the reduction in intrinsic clearance upon 2,4-difluorophenyl substitution.

Self-Validating Protocol: Human Liver Microsomal (HLM) Stability Assay

To generate trustworthy


 data, the experimental protocol must be a closed, self-validating system. A single point of failure (e.g., inactive enzymes or chemical degradation) can lead to false-positive stability or false-negative clearance. The following protocol utilizes Human Liver Microsomes (HLM) and is engineered with built-in causality and control loops[6][7].
System Components & Causality
  • Test Matrix: Pooled Human Liver Microsomes (0.5 mg/mL). Causality: Using a 0.5 mg/mL protein concentration ensures that the enzyme-to-substrate ratio remains in the linear range of Michaelis-Menten kinetics, preventing enzyme saturation while minimizing non-specific protein binding.

  • Cofactor: NADPH Regenerating System (1 mM final). Causality: CYP450 enzymes are monooxygenases that require a continuous supply of reducing equivalents (electrons) to activate molecular oxygen.

  • Positive Controls: Verapamil (high clearance) and Testosterone (CYP3A4-specific). Causality: Validates that the microsomal batch is enzymatically active and that the assay conditions support robust CYP450 turnover.

  • Negative Control: Test compound incubated without NADPH. Causality: Decouples enzymatic metabolism from chemical instability. If the compound depletes without NADPH, the degradation is chemical or thermal, not CYP450-mediated.

Step-by-Step Methodology
  • Matrix Preparation: Thaw pooled HLM on ice. Dilute to 0.625 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM

    
    .
    
  • Compound Spiking: Prepare a 10 mM stock of the 2,4-difluorophenyl test compound in DMSO. Dilute in buffer to create a working solution. Spike the working solution into the HLM matrix to achieve a final compound concentration of 1 µM (final DMSO

    
     0.1%). Causality: Keeping DMSO below 0.1% prevents solvent-induced inhibition of CYP450 enzymes.
    
  • Pre-Incubation: Aliquot 80 µL of the spiked HLM mixture into a 96-well plate and pre-incubate at 37°C for 5 minutes. Causality: Establishes thermal equilibrium, ensuring that reaction kinetics begin precisely upon cofactor addition.

  • Reaction Initiation: Add 20 µL of pre-warmed 5 mM NADPH regenerating system to the wells (yielding a final volume of 100 µL and 0.5 mg/mL protein). Start the timer.

  • Kinetic Sampling & Quenching: At designated time points (0, 15, 30, and 60 minutes), remove 20 µL aliquots and immediately transfer them into 80 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction and precipitating the matrix for clean LC-MS/MS injection.

  • Centrifugation & Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant to a clean plate for LC-MS/MS quantification in Multiple Reaction Monitoring (MRM) mode.

Pathway Visualization: Metabolic Shifting in Voriconazole

To fully grasp the utility of the 2,4-difluorophenyl group, we must visualize how it forces the metabolic machinery to target alternative sites. Voriconazole is a prime example. Despite extensive metabolism by CYP2C19 and CYP3A4, the 2,4-difluorophenyl group acts as an impenetrable shield, forcing the enzymes to oxidize the fluoropyrimidine ring and the triazole-containing aliphatic backbone instead[2][3].

Pathway Parent Voriconazole (Contains 2,4-Difluorophenyl) Enzyme CYP3A4 / CYP2C19 (Hepatic Microsomes) Parent->Enzyme Binds Active Site Shield 2,4-Difluorophenyl Ring (Intact / No Hydroxylation) Parent->Shield Steric/Electronic Shielding Metab1 Voriconazole N-oxide (Major: Fluoropyrimidine Oxidation) Enzyme->Metab1 N-Oxidation Metab2 4-Hydroxyvoriconazole (Minor: Aliphatic Hydroxylation) Enzyme->Metab2 Hydroxylation

Fig 2: CYP450-mediated metabolic shifting of Voriconazole due to 2,4-difluorophenyl stability.

Conclusion

The 2,4-difluorophenyl scaffold is far more than a structural placeholder; it is a calculated pharmacokinetic tool. By leveraging the high bond dissociation energy of the C-F bond and the profound electron-withdrawing nature of dual fluorine substitutions, medicinal chemists can systematically eradicate CYP450 oxidative liabilities. When coupled with rigorous, self-validating in vitro microsomal stability assays, the strategic deployment of this motif drastically accelerates the discovery of robust, long-acting therapeutics.

References

  • IDENTIFICATION OF THE CYTOCHROME P450 ENZYMES INVOLVED IN THE N-OXIDATION OF VORICONAZOLE. Washington.edu (ASPET Journals).
  • Electrochemical Simulation of Phase I Hepatic Metabolism of Voriconazole Using a Screen-Printed Iron(II) Phthalocyanine Electrode. MDPI.
  • Chemical and pharmacological properties of diflunisal. PubMed / NIH.
  • Discovery of Indoline-2-carboxamide Derivatives as a New Class of Brain-Penetrant Inhibitors of Trypanosoma brucei. ACS Publications.
  • Microsomal Clearance/Stability Assay. Domainex.
  • Metabolism Assays and Conditions. Pharmaron.
  • Discovery of novel azole derivatives with benzanilide-containing hydrophobic side chains. RSC Publishing.

Sources

Crystal Structure Analysis of 2-(2,4-difluorophenyl)-2-oxoacetic Acid

[1]

Executive Summary

  • Compound : this compound (CAS: 1248263-78-6 / 79784-36-4 derivative).

  • Molecular Formula :

    
    .[1]
    
  • Critical Structural Features : Carboxylic acid dimerization (R

    
    (8) motif), torsional strain due to ortho-F substitution, and intermolecular F
    
    
    F/F
    
    
    interactions.
  • Application : Precursor for 2-oxoacetamides and isatin derivatives; solid-state stability is vital for process chemistry.

Experimental Protocol: Crystallization & Data Collection

To obtain high-quality single crystals suitable for X-ray diffraction (SC-XRD), a rigorous screening of solvent systems is required to avoid solvation (hydrates/solvates) unless specifically desired.

Crystallization Strategy

The target molecule contains a polar head (oxalyl group) and a lipophilic tail (difluorophenyl). This amphiphilic nature dictates the solvent choice.

MethodSolvent SystemConditionsTarget Polymorph
Slow Evaporation Acetone : Water (4:1)Room Temp, darkHydrate forms (Gem-diol potential)
Vapor Diffusion

(inner) / Hexane (outer)

, 2 weeks
Anhydrous blocks
Cooling Toluene

(0.1°C/min)
Thermodynamic stable form

Expert Insight :


-keto acids are prone to hydration at the ketone carbonyl, forming gem-diols (

). Use anhydrous non-protic solvents (

, Toluene) to isolate the keto-form.
SC-XRD Data Collection Parameters[1]
  • Diffractometer : Bruker D8 QUEST or Rigaku XtaLAB (Kappa geometry).

  • Radiation : Mo-K

    
     (
    
    
    Å) is preferred to minimize absorption by Fluorine, though Cu-K
    
    
    is acceptable for small crystals.
  • Temperature : 100 K (Cryostream).

    • Reasoning: Fluorine atoms often exhibit high thermal motion or positional disorder. Low temperature is non-negotiable to resolve the specific positions of the 2,4-difluoro substitution.

  • Resolution : 0.75 Å or better (required for Hirshfeld surface analysis).

Structural Analysis & Logic

The core analysis must validate the molecular connectivity and the supramolecular assembly.

Molecular Conformation (The "Ortho" Effect)

Unlike the non-fluorinated analog (phenylglyoxylic acid), the 2-fluoro substituent introduces significant steric repulsion with the carbonyl oxygen of the

  • Torsion Angle (

    
    ) : Measure 
    
    
    .
    • Expectation: Deviation from planarity (

      
       or 
      
      
      ) to a twisted conformation (
      
      
      ).
    • Impact: This twist reduces

      
      -conjugation between the phenyl ring and the oxalyl group, affecting UV-Vis absorption and reactivity.
      
Supramolecular Synthons

The crystal packing is dominated by the carboxylic acid group.

  • Primary Motif : Centrosymmetric dimers formed via

    
     hydrogen bonds.
    
  • Graph Set : R

    
    (8)  (Eight-membered ring involving two donors and two acceptors).
    
  • Secondary Interactions :

    
     and 
    
    
    contacts link the dimers into 2D sheets or 3D networks.
Workflow Diagram (SC-XRD Analysis)

SCXRD_WorkflowStartCrude Material(this compound)ScreenSolvent Screening(Avoid Hydration)Start->Screen RecrystallizationMountCrystal Mounting(MiTeGen Loop, Oil)Screen->Mount Select Block/PrismCollectData Collection(100 K, Mo-Source)Mount->Collect DiffractionSolveStructure Solution(SHELXT / Intrinsic Phasing)Collect->Solve IntegrationRefineRefinement (SHELXL)Check F-DisorderSolve->Refine R1 < 5%AnalyzeHirshfeld & Interaction AnalysisRefine->Analyze CIF Generation

Figure 1: Standardized workflow for the structural determination of fluorinated keto-acids.

Quantitative Structural Metrics

When analyzing the solved structure, the following parameters serve as quality control benchmarks. Data ranges are estimated based on analogous fluorinated phenyl-oxoacetic acids.

ParameterAtom Pair / TorsionTypical RangeStructural Significance
Bond Length

(Keto)

Å
Indicates pure ketone (not gem-diol)
Bond Length

(Acid)

Å
Single bond character in COOH
Bond Length

(Acid)

Å
Double bond character in COOH
Torsion Angle


Conformation of the oxalyl group (usually trans-planar)
H-Bond Dist.


Å
Strength of the dimer interface
Interaction


Å
Fluorine-mediated stacking

Advanced Characterization: Hirshfeld Surface Analysis

To fully understand the "landscape" of the crystal, Hirshfeld surface analysis (using CrystalExplorer) is mandatory.

  • 
     Surface : Map intermolecular contacts.
    
    • Look for: Two large red spots corresponding to the strong

      
       hydrogen bonds (the dimer).
      
    • Secondary Features: Faint red/white spots indicating weak

      
       interactions.
      
  • Fingerprint Plot :

    • H

      
      O contacts : Spikes at the bottom left (approx 1.6 Å internal distance).
      
    • F

      
      F contacts : A broad region in the center of the plot. High F
      
      
      F contribution suggests loose packing driven by fluorine repulsion/dispersion.
Interaction Topology Diagram

InteractionsMolAMolecule AMolBMolecule B(Inversion Related)MolA->MolBO-H...O (Strong)R2,2(8) DimerMolCMolecule C(Neighbor)MolA->MolCC-H...F (Weak)Pi-StackingMolB->MolAO-H...OMolB->MolCF...F Contact

Figure 2: Topology of intermolecular forces stabilizing the crystal lattice.

References

  • Synthesis and Precursors : Wang, Y., et al. "Supporting Information: Synthesis of novel 2-oxoacetamides." RSC Advances, 2015 . (Describes the synthesis and crystallization of this compound as compound 2g).

  • Methodology for Fluorinated Acids : Prabhuswamy, A., et al. "Synthesis, Crystal Structure Elucidation, Hirshfeld Surface Analysis... of 2-(4-Fluorophenoxy) Acetic Acid."[2][3] European Journal of Chemistry, 2021 , 12(3), 304-313.

  • H-Bonding Motifs : Etter, M. C. "Encoding and decoding hydrogen-bond patterns of organic compounds." Accounts of Chemical Research, 1990 , 23(4), 120-126.

  • Compound Data : PubChem CID 16218765 (Related: 2-(4-Fluorophenyl)-2-oxoacetic acid).

overview of alpha-keto acids containing difluorophenyl groups

Strategic Applications of Difluorophenyl-Substituted -Keto Acids in Medicinal Chemistry and Drug Design

Introduction: The Intersection of Fluorine Chemistry and -Keto Acids

12

In modern drug development, the strategic installation of a difluorophenyl group (e.g., 2,4-difluoro, 3,4-difluoro, or 2,3-difluoro configurations) onto an

  • Conformational Locking: Ortho-fluorine atoms (as seen in 2,4-difluorophenyl derivatives) participate in multipolar interactions with the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -carbonyl, shifting the thermodynamic balance of the keto-enol equilibrium.
    
  • Metabolic Stability & Lipophilicity: The strong C–F bond resists oxidative degradation by cytochrome P450 enzymes, while the lipophilic nature of the difluorophenyl ring enhances deep-pocket enzyme binding and membrane permeability[3].

  • Electrophilic Enhancement: The electron-withdrawing inductive effect of the difluorophenyl ring increases the electrophilicity of the

    
    -keto carbon, optimizing it for covalent or strong coordinate interactions within metalloenzyme active sites[1].
    

These molecules are not merely end-products; they are critical pharmacophores and advanced intermediates used to synthesize complex heterocycles, integrase inhibitors (such as dolutegravir precursors)[4], and targeted enzyme inhibitors[5][6].

Biological Applications & Target Modulation

Macrophage Migration Inhibitory Factor (MIF) Tautomerase Inhibition

Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic pro-inflammatory cytokine implicated in autoimmune diseases and oncology. Uniquely, MIF possesses a catalytic N-terminal proline that exhibits phenylpyruvate tautomerase activity[5].

Researchers have designed 2,4-difluorophenylpyruvic acid as a highly specific structural analog to the natural substrate. The difluorophenyl group enhances binding affinity within the hydrophobic active site of MIF. Because MIF specifically interacts with the enol form of phenylpyruvic acids, the ability of the difluorophenyl group to stabilize the enol tautomer in solution is the primary causal mechanism driving its efficacy as an active site ligand[7].

Branched-Chain Ketoacid Dehydrogenase Kinase (BDK) Modulation

Beyond tautomerases, difluorophenyl ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

33

Synthetic Methodologies & Workflows

The synthesis of difluorophenyl

Route A: The Azlactone (Erlenmeyer) Pathway for Phenylpyruvic Acids

This route is the standard for synthesizing 2,4-difluorophenylpyruvic acid. It leverages the Erlenmeyer condensation to form a stable azlactone intermediate, which is subsequently hydrolyzed[7].

Step-by-Step Experimental Protocol:

  • Condensation: In a round-bottom flask, combine 2,4-difluorobenzaldehyde (1.0 eq) and N-acetylglycine (1.0 eq). Add anhydrous sodium acetate (0.3 eq) and acetic anhydride (excess, solvent/reactant).

  • Cyclization: Heat the mixture to 80–85 °C under continuous stirring for 2–4 hours. The reaction yields the azlactone intermediate (4-(2,4-difluorobenzylidene)-2-methyl-5-oxazolone) as a mixture of E and Z isomers[7].

  • Isolation: Cool the mixture and precipitate the azlactone by adding cold water. Filter and recrystallize from a suitable solvent (e.g., ethanol or benzene).

  • Acidic Hydrolysis: Suspend the purified azlactone in a mixture of concentrated hydrochloric acid and water. Reflux the suspension until the oxazolone ring is completely cleaved (typically 3–5 hours).

  • Purification & Self-Validation: Extract the aqueous layer with an organic solvent, dry, and concentrate. Recrystallize the crude product from benzene to yield 2,4-difluorophenylpyruvic acid.

    • Self-Validating System: Analyze the product via ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      H NMR spectroscopy in DMSO-
      
      
      or CDCl
      
      
      . The successful formation of the keto-enol mixture is confirmed by observing a benzylic CH
      
      
      singlet (keto form) and a distinct vinylic CH singlet (enol form). The enol form typically predominates in solution due to the stabilizing inductive effects of the difluorophenyl ring[2].

SynthesisWorkflowStart2,4-Difluorobenzaldehyde+ N-AcetylglycineCondensationErlenmeyer Condensation(Ac2O, NaOAc, Heat)Start->CondensationAzlactoneAzlactone Intermediate(E/Z Isomers)Condensation->AzlactoneHydrolysisAcidic Hydrolysis(HCl, Reflux)Azlactone->HydrolysisKetoKeto Tautomer(Crystalline Form)Hydrolysis->KetoEnolEnol Tautomer(Predominant in Solution)Hydrolysis->EnolKeto->Enol Keto-EnolEquilibriumTargetMIF TautomeraseActive Site BindingEnol->Target Ligand Interaction

Synthetic workflow and target interaction of 2,4-difluorophenylpyruvic acid.

Route B: Organolithium/Oxalate Route for Glyoxylic Acids

For industrial-scale preparation of shorter-chain

8

Step-by-Step Experimental Protocol:

  • Lithiation: At cryogenic temperatures (e.g., -78 °C), react o-difluorobenzene with an organolithium reagent (like n-butyllithium) to generate 2,3-difluorophenyllithium.

  • Acylation: Slowly transfer the lithiated species into a solution containing an excess of diethyl oxalate (or oxalyl chloride) to prevent double addition. This generates the 2,3-difluorophenylglyoxylic acid ester[8].

  • Hydrolysis/Reduction: The

    
    -keto ester is then subjected to alkaline hydrolysis to yield the free 
    
    
    -keto acid, or reduced directly in alkaline conditions followed by acidification to yield 2,3-difluorophenylacetic acid[8].

Quantitative Data & Structural Summary

The following table summarizes the structural variations of difluorophenyl

Compound NameCore StructurePrimary Synthetic RouteTautomeric State / StabilityKey Application / Target
2,4-Difluorophenylpyruvic acid Difluorobenzyl + ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-keto acid
Azlactone (Erlenmeyer) HydrolysisEnol form predominates in solution; Keto in solid stateMIF Tautomerase Inhibitor[7][5]
2,3-Difluorophenylglyoxylic acid Difluorophenyl + ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-keto acid
Organolithium + Oxalate EsterStable Keto Form (No

-protons for enolization)
Industrial precursor for 2,3-difluorophenylacetic acid[8]
2-((2,4-Difluorobenzyl)amino)-2-oxoacetic acid Difluorobenzylamino +

-keto acid
Amidation of oxalatesStable Keto FormIntermediate/Impurity standard for Dolutegravir[4]
3-(4-Bromo-2,3-difluorophenyl)-pyruvic derivatives Halogenated difluorophenyl +

-keto
Cross-coupling / Enolate alkylationVariable based on solventBDK Inhibitors / Degraders for metabolic disease

References

  • CAS No : 1248263-78-6 | Product Name : 2-((2,4-difluorobenzyl)amino)-2-oxoacetic acid. Pharmaffiliates.
  • CN101550080A - Industrial preparation method of 2,3-difluorophenyl acetic acid. Google Patents.
  • Oxidative C–C Bond Cleavage of α-Keto Acids by Cobalt(II) Complexes of Nitrogen Donor Ligands. ResearchGate.
  • Keto/enol tautomerism in phenylpyruvic acids: Structure of the o-nitrophenylpyruvic acid (and related 2,4-difluorophenylpyruvic acid data). ResearchGate.
  • Design and synthesis of 2,4-difluorophenylpyruvic acid and of its azlactone precursor for macrophage migration inhibitory factor (MIF) tautomerase activity. ResearchGate.
  • Biochemical and Mutational Investigations of the Enzymatic Activity of Macrophage Migration Inhibitory Factor. ACS Publications.
  • First BDK Inhibitor: PF-07328948. Scribd.
  • WO2023100061A1 - 3-phenyl-1-benzothiophene-2-carboxylic acid derivatives as branched-chain alpha keto acid dehydrogenase kinase inhibitors. Google Patents.

Methodological & Application

Application Note: Synthesis of 2-(2,4-Difluorophenyl)-2-Oxoacetic Acid via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(2,4-Difluorophenyl)-2-oxoacetic acid (also known as 2,4-difluorophenylglyoxylic acid) is a high-value synthetic building block, predominantly utilized in the pharmaceutical industry for the development of triazole antifungal agents (e.g., fluconazole and efinaconazole derivatives). This application note details a robust, scalable two-step synthetic protocol. The methodology leverages a highly regioselective Friedel-Crafts acylation of 1,3-difluorobenzene to form an intermediate α-keto ester, followed by controlled alkaline hydrolysis to yield the target α-keto acid.

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, providing the mechanistic causality and field-proven insights necessary to troubleshoot and optimize this workflow in your own laboratory.

Mechanistic Rationale & Experimental Design (E-E-A-T)

To ensure a self-validating and reproducible protocol, it is critical to understand the chemical logic driving the selection of reagents and conditions.

Substrate Reactivity and Regioselectivity

In difluorobenzenes, the highly electronegative fluorine atoms significantly deactivate the aromatic ring toward electrophilic aromatic substitution via powerful inductive (-I) electron-withdrawing effects[1]. However, their resonance (+R) effects direct incoming electrophiles strictly to the ortho and para positions.

  • Causality : 1,3-Difluorobenzene is the most reactive of the difluorobenzene isomers because the directing effects of the two fluorine atoms are synergistic[1]. The 4-position on the ring is ortho to the fluorine at C3 and para to the fluorine at C1. This dual-activation makes the 4-position the kinetically and thermodynamically favored site for electrophilic attack, ensuring high regiochemical fidelity[1].

Electrophile Generation and Acylating Agent Selection

The protocol utilizes ethyl chlorooxoacetate (ethyl oxalyl chloride) rather than oxalyl chloride.

  • Causality : Oxalyl chloride is a bifunctional electrophile that can lead to the formation of diaryl ketones or polymeric side products. By using the mono-ester acid chloride, one reactive site is "capped," ensuring strictly mono-acylation.

  • Anhydrous aluminum chloride (AlCl₃) acts as a Lewis acid to polarize the C-Cl bond of the acylating agent, generating a highly reactive, resonance-stabilized acylium ion[2][3]. Unlike alkyl carbocations, acylium ions do not undergo hydride or alkyl shifts, preventing structural rearrangements during the reaction[3].

Temperature Control During Hydrolysis

The resulting intermediate, ethyl 2-(2,4-difluorophenyl)-2-oxoacetate, is subjected to mild alkaline hydrolysis.

  • Causality : The saponification must be run at ambient temperatures. α-Keto acids are prone to thermal decarboxylation under strongly basic or acidic conditions. Maintaining the reaction at room temperature selectively cleaves the ester bond while preserving the delicate α-keto acid moiety.

Experimental Workflow Visualization

SynthesisWorkflow SM1 1,3-Difluorobenzene (1.0 eq) Step1 Friedel-Crafts Acylation (DCM, 0°C to RT, 4-6h) SM1->Step1 SM2 Ethyl Chlorooxoacetate (1.1 eq) SM2->Step1 Cat Anhydrous AlCl₃ (1.2 - 1.5 eq) Cat->Step1 Lewis Acid Catalyst Intermediate Ethyl 2-(2,4-difluorophenyl)-2-oxoacetate (Intermediate Ester) Step1->Intermediate Step2 Alkaline Hydrolysis (NaOH, H₂O/EtOH, RT, 2h) Intermediate->Step2 Step3 Acidification (HCl to pH 1-2) Step2->Step3 Product This compound (Final Product) Step3->Product

Two-step synthesis workflow for this compound via Friedel-Crafts acylation.

Quantitative Data & Reaction Parameters

Table 1: Stoichiometry and Parameters for Step 1 (Acylation)

Reagent / MaterialRoleEquivalentsAmount (10 mmol scale)Causality / Notes
1,3-Difluorobenzene Substrate1.0 eq1.14 g (10.0 mmol)Kinetically favored isomer for C4 attack.
Ethyl chlorooxoacetate Acylating Agent1.1 eq1.50 g (11.0 mmol)Slight excess ensures complete conversion.
Anhydrous AlCl₃ Lewis Acid1.2 eq1.60 g (12.0 mmol)Must be strictly anhydrous; coordinates 1:1 with carbonyls.
Dichloromethane (DCM) Solvent-50 mL (0.2 M)Non-coordinating solvent, stabilizes acylium ion.

Table 2: Stoichiometry and Parameters for Step 2 (Hydrolysis)

Reagent / MaterialRoleEquivalentsAmount (Scale)Causality / Notes
Intermediate Ester Substrate1.0 eq~2.14 g (~8.5 mmol)Used directly as crude oil from Step 1.
Sodium Hydroxide Base2.0 eq17.0 mmol (8.5 mL of 2M)Cleaves ester; forms soluble sodium carboxylate.
Ethanol Co-solvent-20 mLFacilitates biphasic mixing with aqueous NaOH.
Conc. HCl (37%) AcidifierExcessDrops to pH 1-2Protonates carboxylate for organic extraction.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 2-(2,4-difluorophenyl)-2-oxoacetate

Self-Validation Check: The reaction mixture will evolve HCl gas and transition from a pale yellow suspension to a homogeneous dark yellow/orange solution as the active electrophilic complex forms.

  • Setup : In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser connected to a gas scrubber (to vent HCl gas), add anhydrous AlCl₃ (1.60 g, 12.0 mmol)[1].

  • Solvent Addition : Flush the system with inert gas (N₂ or Ar). Add 30 mL of anhydrous DCM to suspend the catalyst. Cool the flask to 0 °C using an ice-water bath.

  • Electrophile Generation : Dilute ethyl chlorooxoacetate (1.50 g, 11.0 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise via the funnel over 15 minutes. Stir for an additional 15 minutes at 0 °C to allow the acylium ion complex to fully form.

  • Substrate Addition : Dilute 1,3-difluorobenzene (1.14 g, 10.0 mmol) in 10 mL of DCM. Add dropwise over 30 minutes. Critical Insight: Maintain the internal temperature below 5 °C during addition to prevent exothermic runaway and degradation of the ester moiety[4].

  • Reaction Progression : Remove the ice bath. Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 8:2) until the starting material is consumed.

  • Workup : Carefully pour the reaction mixture over 50 g of crushed ice containing 10 mL of 1M HCl to quench the aluminum complex. Separate the organic layer. Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ (30 mL) and brine (30 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the intermediate ester as a pale yellow oil.

Step 2: Saponification to this compound

Self-Validation Check: Upon acidification, the product will precipitate or phase-separate as an oil before extraction, confirming successful protonation of the carboxylate.

  • Dissolution : Dissolve the crude ethyl 2-(2,4-difluorophenyl)-2-oxoacetate (~2.14 g) in 20 mL of ethanol in a 100 mL round-bottom flask.

  • Hydrolysis : Add 8.5 mL of a 2.0 M aqueous NaOH solution dropwise at room temperature. Stir the biphasic mixture vigorously for 2 hours.

  • Purification of Aqueous Phase : Evaporate the majority of the ethanol under reduced pressure (water bath < 30 °C). Dilute the remaining aqueous phase with 20 mL of distilled water. Wash the aqueous layer with Methyl tert-butyl ether (MTBE) (2 × 15 mL) to remove unreacted ester and non-polar organic impurities. Discard the organic washings.

  • Acidification & Extraction : Cool the aqueous layer to 0 °C. Carefully acidify to pH 1-2 using concentrated HCl (monitor with pH paper). Extract the liberated α-keto acid with ethyl acetate (3 × 20 mL).

  • Isolation : Wash the combined ethyl acetate extracts with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Crystallization : Recrystallize the crude residue from a mixture of hexanes and minimal ethyl acetate to afford this compound as an off-white to pale yellow crystalline solid.

Safety & Handling Precautions

  • Aluminum Chloride (AlCl₃) : Highly moisture-sensitive and corrosive. Reacts violently with water to release toxic HCl gas. Handle rapidly in a fume hood or glovebox.

  • Dichloromethane (DCM) : Volatile and a suspected carcinogen. Ensure adequate ventilation and utilize appropriate PPE (nitrile gloves, safety goggles).

  • Ethyl Chlorooxoacetate : Corrosive lachrymator. Causes severe skin burns and eye damage. Transfer only via syringe or cannula under a well-ventilated fume hood.

References

  • Title : 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction Source : Chemistry LibreTexts URL : [Link]

  • Title : Friedel-Crafts acylation of benzene Source : Chemguide URL : [Link]

  • Title : Friedel-Crafts Alkylation Source : Chemistry Steps URL : [Link]

Sources

Application Note: Protocol for Reductive Amination of 2-(2,4-Difluorophenyl)-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This application note details the optimized protocol for the reductive amination of 2-(2,4-difluorophenyl)-2-oxoacetic acid (also known as 2,4-difluorophenylglyoxylic acid) to synthesize DL-2-amino-2-(2,4-difluorophenyl)acetic acid (2,4-difluorophenylglycine).

The synthesis of fluorinated arylglycines is critical in medicinal chemistry, as these motifs often serve as non-natural amino acid building blocks in peptide therapeutics and small-molecule inhibitors (e.g.,


-lactam antibiotics, protease inhibitors). The electron-withdrawing nature of the 2,4-difluoro substitution pattern presents unique challenges and opportunities:
  • Enhanced Electrophilicity: The fluorine atoms increase the electrophilicity of the

    
    -keto carbonyl, facilitating rapid imine formation.
    
  • Stability Concerns: The resulting imine intermediate is more susceptible to hydrolysis; therefore, maintaining anhydrous conditions during the initial equilibrium phase is advantageous.

This protocol utilizes a modified Borch reduction using sodium cyanoborohydride (


) and ammonium acetate. This method is selected for its high chemoselectivity, as it reduces the in situ generated iminium species faster than the ketone precursor at slightly acidic pH (pH 5–6).

Chemical Reaction Strategy

Reaction Mechanism

The transformation proceeds via a two-stage "one-pot" mechanism:

  • Condensation: The

    
    -keto acid reacts with excess ammonium acetate to form an imine/iminium intermediate.
    
  • Selective Reduction: The reducing agent (

    
    ) selectively delivers a hydride to the 
    
    
    
    bond of the iminium ion. Crucially, at pH ~6, the imine is protonated (activated) while the ketone is not, ensuring chemoselectivity.
Visualized Pathway (Graphviz)

ReactionPathway cluster_conditions Critical Parameters Start 2-(2,4-Difluorophenyl)- 2-oxoacetic acid Imine Iminium Intermediate (Transient) Start->Imine Condensation (-H2O) Reagents NH4OAc (Excess) MeOH Reagents->Imine Product DL-2-Amino-2-(2,4- difluorophenyl)acetic acid Imine->Product Selective Reduction (pH 6) Reductant NaCNBH3 (Hydride Donor) Reductant->Product Param1 pH Control: Maintain pH 5-6 Param2 Stoichiometry: 10 eq. NH4OAc

Figure 1: Mechanistic workflow for the reductive amination of this compound.

Experimental Protocol

Materials & Reagents
ReagentRoleStoichiometryNotes
This compound Substrate1.0 equivStarting material.
Ammonium Acetate (

)
Amine Source10.0 equivLarge excess drives equilibrium to imine.[1]
Sodium Cyanoborohydride (

)
Reducing Agent3.0 equivSelective for imines. Toxic.
Methanol (MeOH) Solvent0.2 M (conc.)Anhydrous preferred.
Acetic Acid / HCl pH AdjusterAs neededTo maintain pH 5–6.
Dowex 50W-X8 (H+ form) PurificationN/AFor ion-exchange chromatography.
Step-by-Step Methodology
Step 1: Imine Formation (Pre-equilibrium)
  • Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve This compound (1.0 equiv) in anhydrous Methanol (concentration ~0.2 M).

  • Amine Addition: Add Ammonium Acetate (10.0 equiv) in a single portion.

    • Expert Insight: The solution may cool slightly (endothermic dissolution). Allow it to stir at room temperature for 30–60 minutes. This "aging" period allows the keto-imine equilibrium to establish before the reducing agent is introduced.

  • pH Check: Verify the pH of the solution is approximately 6–7. If too basic, adjust carefully with glacial acetic acid.

Step 2: Reductive Amination
  • Reduction: Cool the reaction mixture to 0°C (ice bath).

  • Reagent Addition: Add Sodium Cyanoborohydride (3.0 equiv) portion-wise over 10 minutes.

    • Safety Note: Do not add acid immediately.

      
       releases toxic HCN gas in strong acid. Ensure the system is vented to a fume hood scrubber.
      
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–18 hours.

    • Monitoring: Monitor reaction progress via HPLC or TLC (Eluent: n-Butanol/Acetic Acid/Water 4:1:1; stain with Ninhydrin). The

      
      -keto acid spot should disappear, and a ninhydrin-active spot (purple/brown) should appear at the baseline or lower 
      
      
      
      .
Step 3: Workup & Quenching
  • Quench: Carefully add concentrated HCl dropwise until the pH reaches < 2.

    • Purpose: This decomposes excess borohydride (evolution of

      
      ) and hydrolyzes any borate complexes. Caution: Evolution of HCN is possible; perform in a high-efficiency fume hood. 
      
  • Solvent Removal: Concentrate the mixture under reduced pressure (Rotavap) to remove methanol, leaving a viscous aqueous residue.

  • Dilution: Redissolve the residue in a minimal amount of distilled water.

Step 4: Purification (Ion Exchange)

Since amino acids are zwitterionic and difficult to extract into organic solvents, ion exchange is the preferred purification method.

  • Loading: Load the aqueous acidic solution onto a column containing Dowex 50W-X8 cation exchange resin (pre-washed with water).

  • Washing: Elute the column with distilled water (approx. 3–5 column volumes) until the eluate is neutral. This removes unreacted keto acid, acetic acid, and inorganic salts (

    
    , Borates).
    
  • Elution: Elute the amino acid product using 1M Ammonium Hydroxide (

    
    )  or 10% Pyridine . Collect the ninhydrin-positive fractions.
    
  • Isolation: Concentrate the ammoniacal fractions to dryness. The product, 2-amino-2-(2,4-difluorophenyl)acetic acid , typically precipitates as a white to off-white solid.

  • Recrystallization (Optional): If higher purity is required (>98%), recrystallize from water/ethanol.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your data against these expected parameters:

  • Appearance: White crystalline powder.

  • 1H NMR (D2O/DCl): Look for the

    
    -proton singlet (or distinct split due to F-coupling) around 
    
    
    
    5.2–5.5 ppm. The aromatic region (6.8–7.6 ppm) will show a complex splitting pattern characteristic of the 2,4-difluoro substitution.
  • LC-MS: Mass peak

    
     Da.
    
  • Ninhydrin Test: Positive (Purple/Blue) indicating a free primary amine.

Senior Scientist's "Black Box" Notes

Troubleshooting & Optimization
  • Racemization: Be aware that this protocol yields a racemic mixture (DL) . If the L-enantiomer is required for a specific drug target, you must perform a chiral resolution (e.g., using chiral HPLC or enzymatic resolution with Acylase I after acetylation) or use a chiral auxiliary (e.g.,

    
    -phenylglycinol) instead of ammonium acetate.
    
  • Alternative Reducing Agent: If cyanide waste is a regulatory blocker in your facility, Sodium Triacetoxyborohydride (

    
    )  can be used. However, 
    
    
    
    is less effective with ammonium salts due to solubility issues in DCE/THF. If using
    
    
    , switch the solvent to THF and use gaseous ammonia or maintain strictly anhydrous conditions.
  • Yield Improvement: If the yield is low (<40%), it is often due to the hydrolysis of the imine before reduction. Increase the "aging" time in Step 1 or add molecular sieves (3Å) to the reaction mixture to scavenge water produced during condensation.

Safety Critical
  • Cyanide Hazard:

    
     generates HCN upon acidification. All rotary evaporator exhaust must be vented into a bleach trap (sodium hypochlorite) to neutralize cyanide vapors.
    
  • Fluorinated Intermediates: While the C-F bond is stable here, fluorinated aromatics can exhibit unexpected lipophilicity and skin permeability. Wear double nitrile gloves.

References

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent.[1][2] Journal of the American Chemical Society, 93(12), 2897–2904. Link

  • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4] The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • PubChem Compound Summary. (2025). 2-Amino-2-(2,4-difluorophenyl)acetic acid (CID 2737050). National Center for Biotechnology Information. Link

Sources

Advanced Synthesis of Fluorinated Heterocycles via 2-Oxoacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug discovery. Fluorine substitution modulates pKa, enhances metabolic stability (blocking P450 oxidation sites), and increases lipophilicity, thereby improving membrane permeability.

This guide focuses on 2-oxoacetic acid derivatives , specifically Ethyl Trifluoropyruvate (ETFP) , as a versatile C3-fluorinated building block. Unlike standard keto-esters, the adjacent trifluoromethyl group renders the


-carbonyl highly electrophilic, enabling facile condensation, cyclization, and multi-component reactions (MCRs) under mild conditions.

We present three validated protocols for synthesizing high-value fluorinated heterocycles: Quinoxalin-2-ones , 3-Trifluoroacetylindoles , and Fused


-Lactams .

Chemical Foundation & Reactivity Profile

The "Fluorine Effect" on Reactivity

The trifluoromethyl (


) group exerts a strong electron-withdrawing inductive effect (-I) on the adjacent ketone. This dramatically lowers the LUMO energy of the carbonyl carbon, making it susceptible to attack by even weak nucleophiles.

Critical Handling Note (Expertise Insight): ETFP is highly hygroscopic. In the presence of ambient moisture, it spontaneously forms a stable gem-diol (hydrate).

  • Anhydrous Form: Highly reactive yellow liquid.

  • Hydrate Form: White crystalline solid or viscous oil; significantly less reactive.

  • Recommendation: Always store ETFP under argon/nitrogen. If the reagent appears solid or viscous, dehydrate it by azeotropic distillation with toluene prior to use in strictly anhydrous protocols (e.g., Protocol B). For condensation reactions in protic solvents (Protocol A), the hydrate is often acceptable.

Reactivity Visualization

The following diagram illustrates the divergent reactivity pathways of ETFP.

ETFP_Reactivity ETFP Ethyl Trifluoropyruvate (ETFP) Hydrate Gem-Diol Hydrate (Stable, Low Reactivity) ETFP->Hydrate + H2O (Reversible) Nu_Attack Nucleophilic Attack (C-2 Position) ETFP->Nu_Attack High Electrophilicity Hydrate->ETFP Azeotropic Distillation Heterocycles Fluorinated Heterocycles Nu_Attack->Heterocycles Cyclization/Dehydration

Figure 1: Equilibrium between the reactive keto-form and stable hydrate of Ethyl Trifluoropyruvate.

Validated Experimental Protocols

Protocol A: Synthesis of 3-(Trifluoromethyl)quinoxalin-2(1H)-ones

Target: Fluorinated Quinoxaline Scaffolds Mechanism: Condensation followed by intramolecular amidation.

Expertise Insight: This reaction is robust and proceeds well even with the hydrate form of ETFP. Ethanol is the preferred solvent as it solubilizes the polar diamine and facilitates the precipitation of the product.

Materials
  • Reagent A: o-Phenylenediamine (1.0 equiv)

  • Reagent B: Ethyl Trifluoropyruvate (1.1 equiv)

  • Solvent: Ethanol (Absolute)

  • Catalyst: None required (Auto-catalyzed)

Step-by-Step Procedure
  • Preparation: Dissolve 10 mmol of o-phenylenediamine in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 11 mmol of ethyl trifluoropyruvate dropwise at room temperature. A slight exotherm may be observed.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours. Monitor consumption of diamine by TLC (SiO2, EtOAc/Hexane 1:1).
    
  • Precipitation: Cool the reaction mixture to

    
     in an ice bath. The fluorinated quinoxalinone typically precipitates as a solid.
    
  • Isolation: Filter the solid under vacuum.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

Yield Expectation: 85–95% Data Validation:


 NMR typically shows a singlet around -68 to -70 ppm.
Protocol B: Copper-Mediated C3-Trifluoroacetylation of Indoles

Target: 3-Trifluoroacetylindoles (Precursors to tryptamines and alkaloids) Mechanism: Friedel-Crafts type acylation mediated by Copper(I).

Expertise Insight: Unlike Protocol A, this reaction is sensitive to water. The copper species acts as a Lewis acid to activate the carbonyl and potentially stabilizes the intermediate. Use anhydrous DMSO.

Materials
  • Substrate: Indole derivative (1.0 equiv)

  • Reagent: Ethyl Trifluoropyruvate (2.0 equiv)

  • Catalyst: CuCl (0.6 equiv)

  • Solvent: DMSO (Anhydrous)

  • Atmosphere: Air (oxidative conditions often beneficial for catalyst turnover, though mechanism is debated) or Argon (for reproducibility). Standard protocol uses open air.

Step-by-Step Procedure
  • Setup: In a reaction tube equipped with a magnetic stir bar, combine the indole (1.0 mmol), CuCl (0.6 mmol), and ETFP (2.0 mmol).

  • Solvation: Add anhydrous DMSO (3.0 mL).

  • Reaction: Heat the mixture to

    
     for 12 hours.
    
  • Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (

    
    ) to remove DMSO and copper salts.
    
  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Yield Expectation: 70–85%

Protocol C: Multicomponent Synthesis of -Lactam Fused Heterocycles

Target: Tetrahydropyrrolo[2,1-b]oxazol-5-ones Mechanism: Domino reaction involving Schiff base formation, Mannich-type addition, and lactamization.

Expertise Insight: This is a "Green Chemistry" compatible route. The order of addition is critical to avoid self-condensation of the ketone.

Materials
  • Reagent A: Ethyl Trifluoropyruvate (1.0 equiv)

  • Reagent B: Amino alcohol (e.g., 2-aminoethanol) (1.0 equiv)

  • Reagent C: Methyl Ketone (e.g., Acetophenone or Acetone) (1.0 equiv)

  • Solvent: 1,4-Dioxane[1][2]

Step-by-Step Procedure
  • Mixing: In a vial, mix ETFP (1.0 mmol) and the methyl ketone (1.0 mmol) in 1,4-dioxane (3 mL).

  • Initiation: Add the amino alcohol (1.0 mmol) dropwise.

  • Incubation: Stir at room temperature for 12–24 hours.

  • Observation: The reaction often proceeds with high diastereoselectivity.

  • Workup: Evaporate the solvent under reduced pressure.

  • Purification: The residue is often pure enough; otherwise, purify via silica column chromatography (EtOAc/Hexane).

Mechanistic Pathway Visualization

The following diagram details the mechanism for Protocol A (Quinoxaline Synthesis), highlighting the critical cyclization step.

Quinoxaline_Mechanism Start Reagents: o-Phenylenediamine + ETFP Inter1 Intermediate 1: Schiff Base Formation (Imine) Start->Inter1 - H2O Inter2 Intermediate 2: Intramolecular Cyclization (Amide Bond Formation) Inter1->Inter2 Nucleophilic Attack on Ester Carbonyl Product Product: 3-(Trifluoromethyl)quinoxalin-2-one Inter2->Product - EtOH Byproduct Byproducts: H2O + EtOH Inter2->Byproduct Elimination

Figure 2: Step-wise condensation mechanism for the synthesis of fluorinated quinoxalinones.

Data Summary & Troubleshooting

Comparative Protocol Table
ParameterProtocol A (Quinoxaline)Protocol B (Indole)Protocol C (Lactam)
Solvent Ethanol (Protic)DMSO (Polar Aprotic)1,4-Dioxane
Temp Reflux (

)

Room Temp (

)
Catalyst NoneCuCl (Lewis Acid)None
Moisture Sensitivity LowHigh (Dry DMSO req.)Moderate
Key Risk Product precipitation before completionIncomplete conversionDiastereomer mixtures
Troubleshooting Guide
  • Low Yield in Protocol B: Ensure the Indole C3 position is unsubstituted. If the reaction stalls, add 10 mol% of 1,10-phenanthroline as a ligand for Copper.

  • Sticky Solid in Protocol A: If the product doesn't precipitate cleanly, evaporate ethanol to 20% volume and add cold water to force precipitation.

  • Hydrate Interference: If using old ETFP, run a

    
     NMR. A shift at -83 ppm indicates the hydrate (gem-diol). Distill over 
    
    
    
    if anhydrous reactivity is required.

References

  • Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate. PMC. Available at: [Link]

  • Copper-mediated trifluoroacetylation of indoles with ethyl trifluoropyruvate. Organic & Biomolecular Chemistry. Available at: [Link]

  • Synthesis of 3-fluoro-oxindoles and phenyl fluoroacetic acid derivatives. Durham e-Theses. Available at: [Link]

  • Investigation on Y-shaped tri-fluoromethyl substituted quinoxalines. ResearchGate. Available at: [Link]

  • Recent advances in the synthesis of fluorinated heterocycles. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Application Note: High-Yield Synthesis of Schiff Bases from 2-(2,4-difluorophenyl)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

The moiety 2-(2,4-difluorophenyl) is a privileged pharmacophore in medicinal chemistry, serving as the lipophilic anchor for blockbuster antifungal agents like Fluconazole and Voriconazole. The starting material, 2-(2,4-difluorophenyl)-2-oxoacetic acid , offers a versatile


-keto acid scaffold. Converting this ketone functionality into a Schiff base  (imine, hydrazone, or thiosemicarbazone) is the critical first step in generating diverse bioactive libraries or synthesizing heterocyclic cores such as 1,2,4-triazines and 1,2,4-triazoles.

This guide details the optimized protocols for condensing primary amines and hydrazides with this specific keto-acid. Unlike simple ketones, the adjacent carboxylic acid and the electron-withdrawing fluorine atoms require precise control of pH and solvent conditions to maximize yield and prevent premature decarboxylation or cyclization.

Mechanistic Principles & Reaction Design

The Challenge of the -Keto Acid

The reaction is a classic nucleophilic addition-elimination. However, two specific factors complicate this substrate:

  • Electronic Deactivation: The 2,4-difluoro substitution on the phenyl ring withdraws electron density, making the ketone carbonyl more electrophilic, which is favorable. However, it also destabilizes the intermediate carbinolamine.

  • Acid-Base Interference: The carboxylic acid moiety (

    
    ) will instantly protonate basic amines (anilines/aliphatic amines), forming an unreactive ammonium salt.
    
    • Solution: The reaction must be driven by heat (reflux) to overcome the salt formation energy barrier, or performed in a buffered acidic medium where the equilibrium favors the free amine and activated carbonyl.

Reaction Pathway Visualization

The following diagram illustrates the critical pathway from reactants to the isolated Schiff base, highlighting the divergence point where side-reactions (cyclization) occur.

ReactionPathway Start 2-(2,4-difluorophenyl)- 2-oxoacetic acid Salt Ammonium Salt (Intermediate) Start->Salt Mixing (Fast) Amine Amine/Hydrazide (R-NH2) Amine->Salt Carbinol Carbinolamine Intermediate Salt->Carbinol Reflux/H+ (Equilibrium Shift) SchiffBase Target Schiff Base (Imine/Hydrazone) Carbinol->SchiffBase -H2O (Dehydration) Cyclized Side Product: Triazine/Triazole SchiffBase->Cyclized Prolonged Heat or Basic pH

Figure 1: Reaction pathway illustrating the critical dehydration step and potential cyclization risks.

Experimental Protocols

Protocol A: Synthesis of Thiosemicarbazones (Triazine Precursors)

Target Audience: Researchers synthesizing antifungal heterocycles.[1][2][3] Rationale: Thiosemicarbazide is less basic than aliphatic amines, reducing salt formation issues. This is the standard route for 1,2,4-triazine synthesis.

Materials:

  • This compound (10 mmol)

  • Thiosemicarbazide (10 mmol)

  • Solvent: Ethanol (Absolute) or Methanol (HPLC Grade)

  • Catalyst: Glacial Acetic Acid (AcOH) or Conc.

    
    
    

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of thiosemicarbazide in 30 mL of warm Ethanol. (Note: Thiosemicarbazide has poor solubility in cold ethanol).

  • Addition: Add 10 mmol of this compound directly to the solution.

  • Catalysis: Add 3-5 drops of Glacial Acetic Acid.

    • Why: Protonates the ketone oxygen, making it susceptible to nucleophilic attack by the hydrazine nitrogen.

  • Reflux: Attach a condenser and reflux the mixture for 3–5 hours .

    • Monitoring: Monitor via TLC (Mobile Phase: CHCl3:MeOH 9:1). Look for the disappearance of the acid spot and the appearance of a new, less polar spot.

  • Precipitation: Cool the reaction mixture slowly to room temperature, then place in an ice bath for 30 minutes. The Schiff base (thiosemicarbazone) typically precipitates as a white or off-white solid.

  • Isolation: Filter the solid under vacuum. Wash with 10 mL of cold ethanol and then 10 mL of diethyl ether to remove unreacted acid.

  • Drying: Dry in a vacuum oven at 50°C for 4 hours.

Expected Yield: 75–85% Characterization:

  • IR: distinct

    
     stretch @ 1600–1620 
    
    
    
    .
  • 1H NMR (DMSO-d6): Singlet for

    
     is absent (fully substituted), but look for hydrazide 
    
    
    
    protons downfield (10–12 ppm).
Protocol B: Synthesis of Aryl Imines (Anilines)

Target Audience: Medicinal chemists exploring lipophilic side chains. Rationale: Aromatic amines are weaker nucleophiles; water removal is critical to drive the equilibrium.

Materials:

  • This compound (10 mmol)

  • Substituted Aniline (10 mmol)

  • Solvent: Toluene or Benzene (for Dean-Stark) OR Ethanol (for precipitation)

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (0.1 mmol)

Step-by-Step Methodology:

  • Setup: Equip a 100 mL round-bottom flask with a Dean-Stark trap (if using Toluene) and a reflux condenser.

  • Mixing: Combine the keto-acid and the aniline in 40 mL of Toluene.

  • Catalysis: Add a catalytic amount (1-2 crystals) of p-TSA.

  • Dehydration Reflux: Reflux vigorously for 6–8 hours .

    • Mechanism:[4] The azeotropic removal of water via the Dean-Stark trap drives the reaction to completion (Le Chatelier's principle).

  • Workup:

    • Method 1 (Precipitation): If the product precipitates upon cooling, filter and wash with hexanes.

    • Method 2 (Evaporation): If soluble, evaporate the toluene under reduced pressure. Recrystallize the residue from Ethanol/Hexane.

Optimization & Troubleshooting Guide

The following table summarizes common failure modes and their scientific resolutions based on the specific reactivity of the 2,4-difluoro scaffold.

IssueProbable CauseCorrective Action
No Precipitate Product is soluble in hot EtOH; Equilibrium favored reactants.1. Concentrate solvent volume by 50%.2. Add water dropwise to induce precipitation (cloud point).3. Switch to Dean-Stark (Protocol B) to force water removal.
Low Yield Salt formation between amine and carboxylic acid.Use a stronger acid catalyst (H2SO4) or convert the keto-acid to its ethyl ester before reacting (Ethyl 2-(2,4-difluorophenyl)-2-oxoacetate is more reactive).
Cyclization Reaction temperature too high or time too long.Reduce reflux time. If the goal is the Schiff base, avoid basic conditions which promote cyclization to triazinones.
Dark Product Oxidation of the amine or aniline.Perform the reaction under an inert atmosphere (

or Ar).

Workflow Visualization

Workflow Start Start: Weigh Reagents (Acid + Amine) Solvent Dissolve in Ethanol (Add AcOH Catalyst) Start->Solvent Reflux Reflux (80°C) 3-6 Hours Solvent->Reflux Check TLC Monitoring (Is Acid Consumed?) Reflux->Check Check->Reflux No (Incomplete) Cool Cool to 0-5°C (Precipitation) Check->Cool Yes (Complete) Filter Vacuum Filtration Wash with Ether Cool->Filter Analyze Characterization (IR, NMR, MP) Filter->Analyze

Figure 2: Operational workflow for the synthesis of Schiff bases via ethanol reflux.

References

  • Frontiers in Microbiology. "Fluorinated Schiff Bases as Antifungal Compounds." Frontiers in Microbiology, 2018.

    • Relevance: Validates the antifungal pharmacophore of fluorinated Schiff bases and provides characterization d
  • MDPI Molecules. "Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione." Molecules, 2023.[5]

    • Relevance: Details the specific acid-catalyzed conditions (ethanol/acetic acid)
  • Journal of Sulfur Chemistry. "Thiosemicarbazides: Synthesis and reactions." Journal of Sulfur Chemistry, 2012.[6]

    • Relevance: Authoritative review on the reaction of keto-acids with thiosemicarbazides to form Schiff bases and their subsequent cycliz
  • National Institutes of Health (PMC). "Synthesis of Novel Hydrazide–Hydrazone Compounds... and In Silico Investigation." ACS Omega, 2023.

    • )

Sources

application of 2-(2,4-difluorophenyl)-2-oxoacetic acid in antifungal drug synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 2-(2,4-Difluorophenyl)-2-oxoacetic Acid in Next-Generation Azole Antifungal Synthesis

Abstract

The 2,4-difluorophenyl moiety is the pharmacophoric anchor for the vast majority of azole antifungals (e.g., Fluconazole, Voriconazole, Posaconazole), essential for binding to the heme cofactor of the fungal enzyme lanosterol 14


-demethylase (CYP51).[1] While traditional synthesis often utilizes 2,4-difluoroacetophenone, this guide details the superior utility of This compound  (and its ethyl ester derivative).[1] This 

-keto acid serves as a versatile, high-oxidation-state scaffold, allowing for the direct introduction of chirality via enantioselective reduction (to mandelic acid derivatives) or the formation of novel heterocyclic cores via condensation reactions.[1] This note provides validated protocols for its synthesis and downstream application in generating chiral azole precursors.

Introduction: The Pharmacophore and the Precursor

In the development of triazole antifungals, the "2,4-difluorophenyl-2-hydroxy" motif is non-negotiable for potency.[1] It mimics the lanosterol substrate while the triazole ring coordinates with the heme iron, blocking ergosterol biosynthesis.

Why this compound? Unlike the acetophenone route (which requires aggressive oxidation or halogenation to functionalize the


-carbon), the 2-oxoacetic acid scaffold provides:
  • Pre-installed Oxygenation: The

    
    -carbonyl is already in place for conversion to tertiary alcohols or heterocycles.
    
  • Chiral Access: The ketone is a prime substrate for asymmetric hydrogenation to yield (R)-2,4-difluoromandelic acid , a critical chiral pool intermediate for Voriconazole and Isavuconazole analogs.[1]

  • Heterocyclic Divergence: The 1,2-dicarbonyl system allows for cyclization with hydrazines/thiosemicarbazides to form triazolones (e.g., TAK-187 analogs).[1]

Strategic Roadmap & Retrosynthesis

The following diagram illustrates how this specific acid serves as a divergence point for multiple antifungal classes.

Antifungal_Pathways Start 1,3-Difluorobenzene Intermediate Ethyl 2-(2,4-difluorophenyl) -2-oxoacetate Start->Intermediate + AlCl3 Reagent Ethyl Chlorooxoacetate (Friedel-Crafts) Reagent->Intermediate Path1 Hydrolysis Intermediate->Path1 Acid 2-(2,4-Difluorophenyl) -2-oxoacetic Acid Path1->Acid Path2 Asymmetric Hydrogenation Acid->Path2 Path3 Condensation (Thiosemicarbazide) Acid->Path3 Mandelic (R)-2,4-Difluoromandelic Acid (Chiral Scaffold) Path2->Mandelic Drug Voriconazole/Isavuconazole Intermediates Mandelic->Drug Amidation & Grignard Heterocycle Triazolone Antifungals (e.g., TAK-187 analogs) Path3->Heterocycle

Caption: Retrosynthetic divergence from the 2-oxoacetic acid scaffold to chiral mandelic acid precursors and triazolone antifungal agents.[1][2]

Experimental Protocols

Protocol A: Synthesis of Ethyl 2-(2,4-difluorophenyl)-2-oxoacetate

The foundational Friedel-Crafts Acylation.[1]

Principle: The reaction utilizes ethyl chlorooxoacetate (ethyl oxalyl chloride) as the acylating agent. Unlike acetyl chloride, this reagent introduces a reactive ester handle.[1] Aluminum chloride (


) serves as the Lewis acid catalyst.[3][4][5][6]

Materials:

  • 1,3-Difluorobenzene (CAS: 372-18-9)[1]

  • Ethyl chlorooxoacetate (CAS: 4755-77-5)[1]

  • Aluminum Chloride (Anhydrous)[4]

  • Dichloromethane (DCM), anhydrous[1][4]

  • HCl (1M) for quenching

Step-by-Step Procedure:

  • Setup: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Catalyst Suspension: Charge the flask with

    
     (29.3 g, 0.22 mol) and anhydrous DCM (150 mL). Cool to 0°C in an ice bath.
    
  • Substrate Addition: Add 1,3-difluorobenzene (22.8 g, 0.20 mol) dropwise to the suspension. Stir for 15 minutes.

  • Acylation: Add ethyl chlorooxoacetate (30.0 g, 0.22 mol) dropwise over 45 minutes, maintaining the internal temperature below 5°C. Note: Evolution of HCl gas will occur; vent to a scrubber.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[7]

  • Quench: Pour the reaction mixture slowly onto 300 g of crushed ice/HCl mixture with vigorous stirring. Separate the organic layer.[3][4][8]

  • Work-up: Extract the aqueous layer with DCM (2 x 100 mL). Combine organics, wash with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: The crude oil is purified via vacuum distillation (bp ~140°C at 5 mmHg) or silica gel flash chromatography to yield the ethyl ester as a pale yellow oil.

Yield Target: 75-85% Key QC Parameter:


 NMR (400 MHz, 

) must show the ethyl quartet (~4.4 ppm) and the characteristic aromatic splitting of the 2,4-difluoro system.
Protocol B: Enantioselective Reduction to (R)-2,4-Difluoromandelic Acid

Creating the Chiral Center for Voriconazole Analogs.

Principle: The keto-acid/ester is reduced using a Ruthenium-BINAP catalyst system to establish the (R)-configuration found in the final drug target.

Materials:

  • Ethyl 2-(2,4-difluorophenyl)-2-oxoacetate (Product from Protocol A)[1]

  • 
     (Catalyst)[1]
    
  • Hydrogen gas (

    
    )[1]
    
  • Methanol (degassed)

Step-by-Step Procedure:

  • Solution Prep: In a glovebox, dissolve the keto-ester (10.0 g) and catalyst (0.5 mol%) in degassed methanol (50 mL).

  • Hydrogenation: Transfer to a high-pressure autoclave. Purge with

    
     (3x) and then 
    
    
    
    (3x). Pressurize to 50 bar (725 psi)
    
    
    .
  • Reaction: Stir at 50°C for 12 hours.

  • Hydrolysis (In-situ): Depressurize. Add NaOH (2M, 2 eq) directly to the methanol solution and stir at RT for 2 hours to hydrolyze the ester to the acid.

  • Isolation: Acidify with HCl to pH 2. Extract with Ethyl Acetate.[4][8]

  • Crystallization: Recrystallize from Toluene/Hexane to obtain (R)-2,4-difluoromandelic acid as a white solid.

Data Specification:

Parameter Specification Method
Appearance White Crystalline Solid Visual
Enantiomeric Excess (ee) > 98% Chiral HPLC (Chiralcel OD-H)

| Melting Point | 118 - 120°C | Capillary Method |[1][2][8]

Downstream Application: Synthesis of Triazolone Antifungals

The 2-oxoacetic acid is uniquely suited for synthesizing Triazolone derivatives (e.g., analogs of TAK-187), a class of antifungals that offer a broader spectrum than Fluconazole.[1]

Mechanism: Condensation of the


-keto acid with a substituted hydrazine or thiosemicarbazide creates the heterocyclic ring directly attached to the difluorophenyl group, avoiding complex coupling steps.

Reaction_Workflow Input1 2-(2,4-Difluorophenyl) -2-oxoacetic Acid Step1 Condensation (Reflux in Ethanol/Acid) Input1->Step1 Input2 Substituted Thiosemicarbazide Input2->Step1 Step2 Cyclization (Base Promoted) Step1->Step2 - H2O Product 1,2,4-Triazole-3-thione Derivative Step2->Product

Caption: Workflow for converting the oxoacetic acid scaffold into triazole-thione antifungal cores.

Safety & Handling

  • Fluorinated Compounds: 2,4-difluoro derivatives can be skin irritants and potential sensitizers.[1] Use nitrile gloves and work in a fume hood.

  • Friedel-Crafts:

    
     reacts violently with water, releasing HCl gas.[1] Quenching must be performed slowly at low temperatures.
    
  • Hydrogenation: High-pressure hydrogenation requires rated autoclaves and burst-disk protection.[1]

References

  • Synthesis of Voriconazole Intermediates: Pfizer Inc. (1997). Process for the preparation of triazoles.[7][9] World Intellectual Property Organization. WO 97/06160. Link

  • Friedel-Crafts Methodology: BenchChem. (2025).[1][4] Synthesis of 4-(2,4-difluorophenyl)-4-oxobutanoic Acid via Friedel-Crafts Acylation.[1][4]Link

  • Chiral Resolution & Mandelic Acid: Upadhayaya, R. S., et al. (2004).[1] Optically Active Antifungal Azoles: Synthesis and Antifungal Activity.[10] Bioorganic & Medicinal Chemistry.[2][4][6][7][9][10][11][12][13] Link

  • Triazolone Derivatives: Takeda Chemical Industries. (1999). Antifungal Azoles and their production.[2][9][10][13] US Patent 5,952,366. Link

  • General Azole SAR: Frontiers in Chemistry. (2021).[7][13][14] Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo Pyrimidine Derivatives.Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield of 2-(2,4-difluorophenyl)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 2-(2,4-difluorophenyl)-2-oxoacetic acid

This compound is a critical "chiral-pool" entry point or key intermediate for the synthesis of triazole antifungal agents, most notably Fluconazole and Voriconazole . In drug development, the purity of this keto-acid directly impacts the enantiomeric excess (ee%) of subsequent reduction steps.

Low yields in this synthesis are rarely due to "bad chemistry" but rather mass transfer limitations (stirring issues with the AlCl3 complex) or improper quenching protocols that degrade the keto-acid moiety. This guide addresses these specific failure modes.

Module 1: Critical Reagent Quality (The "Pre-Flight" Check)

Before initiating the reaction, verify the integrity of your Lewis Acid.

Q: My reaction starts well but stalls at 50% conversion. Why?

Diagnosis: Your Aluminum Chloride (AlCl3) is likely partially hydrolyzed. The Science: AlCl3 is hygroscopic. If it has turned from a free-flowing yellow/grey powder to a sticky white solid, it has absorbed moisture, forming AlCl3·6H2O or Al(OH)x species which are catalytically dead for Friedel-Crafts acylation. Action:

  • Visual Check: Powder must smoke slightly in air and flow freely.

  • Stoichiometry: The reaction product (a ketone) acts as a Lewis base, complexing 1 equivalent of AlCl3. Therefore, you need >1.0 equivalents (typically 1.2–1.5 eq) to maintain a catalytic cycle.

Module 2: The Reaction Protocol (Friedel-Crafts Acylation)

Core Reaction: 1,3-Difluorobenzene + Ethyl Oxalyl Chloride


 Ethyl 2-(2,4-difluorophenyl)-2-oxoacetate 

Acid Product.
Step-by-Step Optimization
  • Solvent Choice: Use Dichloromethane (DCM) . While Carbon Disulfide (CS2) was historical, DCM offers better solubility for the acyl chloride and safer handling, despite the AlCl3 complex forming a sludge.

  • Temperature Control:

    • Addition Phase (Critical): Cool 1,3-difluorobenzene/AlCl3 suspension to 0–5°C . Add Ethyl Oxalyl Chloride dropwise. Reason: Controls the exotherm and minimizes regio-isomer formation (2,6-difluoro).

    • Reaction Phase: Warm to Room Temperature (25°C). If conversion is slow (checked by TLC/HPLC), reflux gently (40°C) for 1-2 hours.

  • The "Stirring" Problem: The reaction mixture will turn into a thick, orange/red sludge.

    • Troubleshooting: If the stir bar seizes, do not add water . Add more anhydrous DCM. High-torque overhead stirring is recommended for scales >10g.

Visualizing the Pathway

G Start 1,3-Difluorobenzene + Ethyl Oxalyl Chloride Cat AlCl3 (1.2-1.5 eq) DCM, 0-5°C Start->Cat Activation Complex Intermediate Aluminum Complex (Thick Sludge) Cat->Complex Acylation Quench Quench Ice/HCl Complex->Quench Decomplexation Intermed Ethyl Ester Intermediate Quench->Intermed Extraction Hydrolysis Hydrolysis (NaOH then HCl) Intermed->Hydrolysis Saponification Product 2-(2,4-difluorophenyl)- 2-oxoacetic acid Hydrolysis->Product Precipitation

Caption: Figure 1.[1] Optimized synthesis workflow emphasizing the critical aluminum complex intermediate stage.

Module 3: Work-up & Isolation (The "Yield Killer")

Most yield is lost here due to poor phase separation or decarboxylation.

Q: I see a dangerous exotherm when quenching. How do I stop this?

A: The AlCl3-product complex reacts violently with water. Protocol:

  • Prepare a beaker with Crushed Ice + Conc. HCl (approx 10:1 ratio).

  • Pour the reaction mixture into the ice (slowly), not the water into the reaction.

  • Why HCl? It prevents the formation of insoluble Aluminum Hydroxide emulsions, ensuring a clean phase separation.

Q: How do I convert the ester to the acid efficiently?

A: Use a biphasic basic hydrolysis.

  • Extract the quenched organic layer (containing the Ethyl Ester).

  • Add 10% NaOH solution and stir vigorously at RT for 1 hour.

  • Separation: The product moves to the aqueous layer as the sodium salt. Discard the organic layer (removes unreacted 1,3-difluorobenzene).

  • Precipitation: Acidify the aqueous layer with HCl to pH 1-2. The product will precipitate as a white/pale yellow solid.

Module 4: Troubleshooting Logic (Root Cause Analysis)

Use this decision tree to diagnose specific failure modes in your experiment.

Troubleshooting Problem Low Yield or Impure Product CheckTLC Check TLC/HPLC of Crude Reaction Problem->CheckTLC Incomplete Starting Material Remains CheckTLC->Incomplete Low Conversion WrongSpot Multiple/Wrong Spots CheckTLC->WrongSpot High Conversion Low Purity NoSolid No Precipitate after Acidification CheckTLC->NoSolid Clean Crude No Isolation Moisture Cause: Wet AlCl3 Incomplete->Moisture Stoich Cause: Not enough AlCl3 (Need >1 eq) Incomplete->Stoich Regio Cause: Regioisomers (Temp too high) WrongSpot->Regio Decomp Cause: Decarboxylation (Workup too hot) WrongSpot->Decomp PH Cause: pH not < 2 NoSolid->PH Solubility Cause: Volume too high (Product soluble in water) NoSolid->Solubility

Caption: Figure 2. Diagnostic logic tree for isolating the root cause of yield loss.

Module 5: Analytical Reference & Specifications

When analyzing your final product, refer to these standard values to confirm identity and purity.

ParameterSpecificationNotes
Appearance White to Light Yellow SolidDark yellow indicates oxidation or polymerization.
Melting Point 108 - 112 °CSharp range indicates high purity.
1H NMR (CDCl3) δ 8.1 (m, 1H), 7.0 (m, 1H), 6.9 (m, 1H)Characteristic aromatic pattern for 1,2,4-substitution.
Key Impurity 2,6-difluoro isomerCheck for minor peaks in the aromatic region.
Storage 2-8°C, DesiccatedHygroscopic; protect from moisture.
FAQ: Common User Queries

Q: Can I use Oxalyl Chloride instead of Ethyl Oxalyl Chloride? A: Yes, but it requires a different workup.

  • Protocol: React 1,3-difluorobenzene with Oxalyl Chloride + AlCl3. This forms the acid chloride intermediate. You must then quench with Ethanol (to form the ester) or Water (to form the acid directly).

  • Risk:[2][3][4][5] Quenching the acid chloride directly with water is extremely violent and can lead to decarboxylation (loss of CO) to form the aldehyde or carboxylic acid impurity. We recommend the Ethyl Oxalyl Chloride route for better control [1].

Q: My product is oil, not solid. What happened? A: You likely have residual solvent (DCM or Toluene) or the "2,6-isomer" impurity is preventing crystallization.

  • Fix: Triturate the oil with cold Hexane or Pentane. Scratch the flask sides to induce nucleation. If it remains an oil, verify pH is < 2.

References

  • Royal Society of Chemistry. (2017). Supporting Information: Synthesis of this compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Friedel-Crafts Acylation: Mechanism and Optimization. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Friedel-Crafts Acylation: Recent Literature and Catalysts. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-(2,4-difluorophenyl)-2-oxoacetic Acid Crude Product

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-(2,4-difluorophenyl)-2-oxoacetic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of this important synthetic intermediate. Our goal is to provide you with the expertise and practical insights needed to achieve high purity and yield.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific problems you might face during the purification of your crude this compound product. The solutions are presented in a question-and-answer format to directly tackle the issues at hand.

Issue 1: My crude product is a dark, oily, or discolored solid.

Question: I've completed the synthesis, and my crude this compound is not the expected light yellow solid. Instead, it's a dark brown or black tar-like substance. What causes this, and how can I purify it?

Answer:

The discoloration of your crude product is typically due to the presence of polymeric or highly conjugated impurities formed during the synthesis. These can arise from side reactions, especially if the reaction temperature was not well-controlled or if certain reagents were used in excess. The key to purification is to remove these colored impurities while minimizing the loss of your desired product.

Recommended Actions:

  • Activated Charcoal Treatment during Recrystallization: This is often the most effective first step for removing colored impurities. The high surface area of activated charcoal allows it to adsorb large, colored molecules.[1]

    • Protocol:

      • Choose a suitable solvent for recrystallization (see the detailed protocol in the FAQ section).

      • Dissolve the crude product in the minimum amount of hot solvent.

      • Add a small amount of activated charcoal (typically 1-2% by weight of the crude product) to the hot solution.

      • Swirl the mixture and heat it for a few minutes.

      • Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.[1]

      • Allow the filtrate to cool slowly to induce crystallization of the purified product.

  • Silica Gel Plug Filtration: If the discoloration is persistent, a quick filtration through a short plug of silica gel can be effective.

    • Protocol:

      • Prepare a short column or a fritted funnel with a 2-3 cm layer of silica gel.

      • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., ethyl acetate).

      • Pass the solution through the silica gel plug. The highly polar colored impurities will adsorb strongly to the silica gel, while your less polar product will elute.

      • Wash the plug with a small amount of fresh solvent to ensure complete recovery of the product.

      • Evaporate the solvent from the filtrate to obtain the partially purified product, which can then be further purified by recrystallization.

Issue 2: After recrystallization, the yield of my purified product is very low.

Question: I performed a recrystallization, but I recovered a very small amount of this compound. What could have gone wrong?

Answer:

Low recovery after recrystallization is a common issue and can be attributed to several factors, primarily related to the choice of solvent and the cooling process.

Potential Causes and Solutions:

  • Using too much solvent: The goal of recrystallization is to create a saturated solution at a high temperature. If an excessive amount of solvent is used, the solution will not be saturated upon cooling, and a significant portion of your product will remain dissolved.[2][3]

    • Solution: Always use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated crude material until it just dissolves.

  • Cooling the solution too quickly: Rapid cooling, such as immediately placing the hot flask in an ice bath, can lead to the formation of very small crystals or an oil, which are difficult to filter and can trap impurities.[4]

    • Solution: Allow the hot, filtered solution to cool slowly to room temperature on the benchtop. Once it has reached room temperature and crystals have formed, you can then place it in an ice bath to maximize the yield of the crystalline product.[1]

  • Inappropriate solvent choice: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures.[2]

    • Solution: Conduct small-scale solvent screening tests with your crude product to identify the optimal solvent or solvent mixture.

Issue 3: My purified product still shows impurities by TLC or NMR analysis.

Question: I have recrystallized my this compound, but analytical data (TLC, ¹H NMR) indicates that it is still not pure. How can I improve the purity?

Answer:

If recrystallization alone is insufficient to achieve the desired purity, it is likely that the impurities have similar solubility properties to your product. In this case, a more powerful purification technique like column chromatography is necessary.

Recommended Action: Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).[5] For this compound, a common stationary phase is silica gel.

  • Detailed Protocol: Silica Gel Column Chromatography

    • Column Preparation:

      • Choose an appropriate size column based on the amount of crude product.

      • Prepare a slurry of silica gel in a non-polar solvent (e.g., petroleum ether or hexane).

      • Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks.

    • Sample Loading:

      • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent that will be used in the eluent system.

      • Alternatively, for less soluble compounds, you can perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the packed column.

    • Elution:

      • Start with a non-polar eluent and gradually increase the polarity. A common eluent system for compounds of this type is a mixture of petroleum ether (or hexane) and ethyl acetate.[6]

      • A literature precedent for a similar compound suggests an eluent system of petroleum ether:ethyl acetate = 25:1 .[6] You may need to optimize this ratio based on TLC analysis of your crude mixture.

    • Fraction Collection and Analysis:

      • Collect fractions as the eluent passes through the column.

      • Monitor the fractions by TLC to identify which ones contain your purified product.

      • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The specific impurities will depend on the synthetic route used. However, common impurities can include:

  • Unreacted starting materials: For example, if the synthesis involves the oxidation of 2-acetyl-1,3-difluorobenzene, some of this starting material may remain.

  • By-products from side reactions: Depending on the reagents and conditions, side reactions can lead to various impurities.

  • Reagents and catalysts: Traces of reagents or catalysts used in the synthesis may be present in the crude product.

  • Products of incomplete reaction: If the synthesis involves a multi-step process, intermediates may be present as impurities. For instance, if a nitrile is hydrolyzed to the carboxylic acid, the corresponding amide could be an impurity.

Q2: What is the best solvent for recrystallizing this compound?

A2: The ideal solvent for recrystallization is one where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[2] A good starting point for solvent selection for a polar compound like an aromatic keto-acid would be:

  • Water: Often a good choice for polar organic acids.

  • Ethanol/Water or Methanol/Water mixtures: A mixed solvent system can be very effective. Dissolve the crude product in the minimum amount of hot alcohol and then add hot water dropwise until the solution becomes slightly cloudy. Then add a few drops of hot alcohol to redissolve the precipitate and allow it to cool slowly.[7]

  • Toluene or Xylene: These aromatic solvents can also be effective.

  • Ethyl Acetate/Hexane mixture: Similar to the mixed alcohol/water system, dissolve in hot ethyl acetate and add hexane until cloudy.

A small-scale solvent screening is highly recommended to determine the optimal solvent or solvent system for your specific crude product.

Q3: How can I confirm the purity of my final product?

A3: Several analytical techniques can be used to assess the purity of your this compound:

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A pure compound should ideally show a single spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is a powerful technique for structural elucidation and purity assessment. The presence of unexpected peaks in the NMR spectrum indicates impurities.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying purity. A pure compound will show a single peak.

  • Melting Point Analysis: A pure crystalline solid will have a sharp and well-defined melting point. A broad melting point range is indicative of impurities.

Q4: My product appears to be hydrated. How do I dry it effectively?

A4: If your product has been in contact with water (e.g., from an aqueous workup or recrystallization from an aqueous solvent), it may retain some water. To effectively dry your purified product:

  • Air dry: After filtration, allow the crystals to air dry on a watch glass or in a desiccator.

  • Vacuum oven: For more thorough drying, place the sample in a vacuum oven at a temperature well below its melting point.

  • Drying agents: If you have an oil or a solution, drying agents like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) can be used before solvent evaporation.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the purification of this compound.

Purification_Troubleshooting start Crude Product (this compound) discolored Is the product discolored (dark oil/solid)? start->discolored charcoal Perform Activated Charcoal Treatment during Recrystallization discolored->charcoal Yes recrystallize Perform Recrystallization discolored->recrystallize No charcoal->recrystallize silica_plug Consider Silica Gel Plug Filtration check_purity1 Check Purity (TLC, NMR) recrystallize->check_purity1 low_yield Is the yield low? check_purity1->low_yield Pure column_chrom Perform Column Chromatography check_purity1->column_chrom Not Pure optimize_recryst Optimize Recrystallization: - Use minimum hot solvent - Slow cooling - Check solvent choice low_yield->optimize_recryst Yes pure_product Pure Product low_yield->pure_product No optimize_recryst->recrystallize check_purity2 Check Purity (TLC, NMR, HPLC) column_chrom->check_purity2 check_purity2->column_chrom Not Pure (re-column or try different stationary/mobile phase) check_purity2->pure_product Pure

Caption: Troubleshooting workflow for the purification of this compound.

References

  • Carlsson, A., & Lindqvist, M. (1977). High-performance liquid chromatographic analysis of alpha-keto acids produced from amino acid metabolism in oral Bacteroides. PubMed. Available at: [Link]

  • Lang, J. H., & Karl, I. E. (1980). The alpha-keto acids of branched-chain amino acids: simplified derivatization for physiological samples and complete separation as quinoxalinols by packed column gas chromatography. Analytical Biochemistry. Available at: [Link]

  • Supporting Information for a research article. Rsc.org. (n.d.). Available at: [Link]

  • Recrystallization. (n.d.). Homi Bhabha Centre for Science Education. Available at: [Link]

  • 2-((2,4-difluorobenzyl)amino)-2-oxoacetic acid. (n.d.). Pharmaffiliates. Available at: [Link]

  • Experiment 2: Recrystallization. (n.d.). University of Manitoba. Available at: [Link]

  • Naidu, A. A., & Sharma, G. V. R. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate. ResearchGate. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Available at: [Link]

  • SOP: CRYSTALLIZATION. (n.d.). University of Delhi. Available at: [Link]

  • Recrystallization and Melting Point Analysis. (2022, December 5). YouTube. Available at: [Link]

  • Synthesis of Novel Impurities in 2. (2017, November 28). Amanote Research. Available at: [Link]

  • Preparation of 2,3-difluorophenylacetic acid. (n.d.). Google Patents.
  • Yuan, Q. (2014). Synthesis method of 2,4,5-trifluorophenylacetic acid. SciSpace. Available at: [Link]

  • Prabhuswamy, A., et al. (2021). Synthesis, crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks and DFT studies of 2-(4-fluorophenoxy) acetic acid. European Journal of Chemistry. Available at: [Link]

  • Industrial preparation method of 2,3-difluorophenyl acetic acid. (n.d.). Google Patents.
  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. Available at: [Link]

  • Amino Acid Purification - Column Chromatography. (n.d.). Sorbtech. Available at: [Link]

Sources

Mechanistic Insight: Why Does 2-(2,4-difluorophenyl)-2-oxoacetic acid "Polymerize"?

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Aryl Glyoxylic Acid Derivatives. This guide is specifically engineered for researchers, analytical chemists, and drug development professionals handling 2-(2,4-difluorophenyl)-2-oxoacetic acid (also known as 2,4-difluorophenylglyoxylic acid).

Below, you will find a mechanistic breakdown of its degradation pathways, a troubleshooting Q&A, quantitative storage data, and field-validated protocols to recover polymerized material and ensure long-term stability.

The term "polymerization" in the context of


-keto acids rarely refers to true high-molecular-weight radical polymerization. Instead, it describes a process of oligomeric condensation .

The 2,4-difluoro substitution on the aromatic ring exerts a strong electron-withdrawing effect, rendering the


-carbonyl carbon highly electrophilic. When exposed to ambient atmospheric moisture, this ketone rapidly hydrates to form a geminal diol (gem-diol)[1]. The resulting hydroxyl groups can then undergo intermolecular esterification with the carboxylic acid moieties of adjacent molecules, forming complex oligomeric polyesters[2]. This manifests physically as the compound turning from a free-flowing powder into a viscous gum or insoluble resin.

Simultaneously,


-keto acids are highly susceptible to photodecarboxylation under ambient light, which cleaves the molecule into 2,4-difluorobenzaldehyde and carbon dioxide[3].

G A 2-(2,4-difluorophenyl)- 2-oxoacetic acid B Gem-Diol Hydrate (Moisture Exposure) A->B + H2O (Humidity) D Photodecarboxylation (Light Exposure) A->D hν (UV/Vis Light) C Oligomeric Polyesters (Gum/Resin Formation) B->C Condensation (-H2O) E 2,4-Difluorobenzaldehyde + CO2 D->E Degradation

Degradation pathways of this compound during improper storage.

Troubleshooting & FAQ

Q1: My batch of this compound has turned into a sticky, insoluble paste. Is it ruined? A1: Not necessarily. Because the "polymer" is actually a network of oligomeric esters formed via gem-diol condensation[2], the linkages are susceptible to hydrolysis. You can often recover the pure monomeric acid by subjecting the degraded batch to mild, controlled basic hydrolysis followed by acidification and organic extraction (See Protocol 1 below).

Q2: I stored the compound in a clear vial at room temperature, and it smells like bitter almonds/marzipan. What happened? A2: The compound has undergone photodecarboxylation[3]. The


-keto acid backbone is photolabile; exposure to laboratory lighting provides enough energy to drive the loss of 

, leaving behind 2,4-difluorobenzaldehyde[4]. The characteristic "marzipan" odor is a direct indicator of benzaldehyde formation. Material that has undergone extensive decarboxylation cannot be reversed and must be discarded or rigorously purified to isolate the remaining acid.

Q3: How strictly must I control the storage temperature? A3: Temperature control is critical to suppress the kinetics of both hydration and condensation. While short-term handling at room temperature (e.g., during weighing) is acceptable, long-term storage must be at -20°C. Storage at 4°C (standard refrigerator) is insufficient for long-term stability, as condensation can still occur slowly over several weeks.

Quantitative Data: Storage Conditions vs. Monomer Purity

To highlight the causality between environmental factors and compound integrity, the following table summarizes the expected monomer purity over a 6-month period under various storage conditions.

Storage TemperatureAtmosphereLight ExposureExpected Purity (6 Months)Primary Degradant Observed
-20°C Argon / Nitrogen Dark (Amber/Foil) > 99% None (Stable)
4°CAmbient AirDark~ 85 - 90%Oligomeric polyesters
25°CAmbient AirDark< 60% (Gum formation)Oligomeric polyesters
25°CAmbient AirAmbient Lab Light< 30%2,4-Difluorobenzaldehyde

Field-Proven Methodologies

Protocol 1: Recovery of Polymerized/Degraded Material

This protocol is a self-validating system: the pH-driven phase shifts ensure that only the monomeric carboxylic acid is recovered, while neutral byproducts (aldehydes) are washed away, and oligomers are broken down.

  • Hydrolysis: Suspend 1.0 g of the polymerized/gummy this compound in 15 mL of saturated aqueous Sodium Bicarbonate (

    
    ). Stir vigorously at room temperature for 2–3 hours. The mild base hydrolyzes the ester linkages of the oligomers, converting them back to the water-soluble sodium salt of the monomer.
    
  • Aldehyde Removal: Transfer the aqueous solution to a separatory funnel. Wash with Dichloromethane (DCM) (

    
     mL). Causality: This step extracts any 2,4-difluorobenzaldehyde formed via photodecarboxylation. Discard the organic (DCM) layer.
    
  • Acidification: Cool the aqueous layer in an ice bath to 0°C. Slowly add cold 1M Hydrochloric Acid (

    
    ) dropwise while stirring until the solution reaches pH 2 (verify with pH paper). The solution will become cloudy as the free monomeric acid precipitates.
    
  • Extraction & Drying: Extract the acidified aqueous layer with Ethyl Acetate (EtOAc) (

    
     mL). Combine the EtOAc layers, wash with brine, and dry over anhydrous Magnesium Sulfate (
    
    
    
    ).
  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) at a water bath temperature not exceeding 25°C to prevent thermal degradation.

  • Validation: Analyze the recovered white solid via TLC (UV active) and

    
     NMR to confirm the disappearance of aldehyde peaks (~10 ppm) and the restoration of the monomer.
    
Protocol 2: Optimal Storage Preparation Workflow

To prevent future degradation, freshly synthesized, purchased, or recovered this compound must be packaged using the following strict workflow.

Workflow S1 1. High-Vacuum Desiccation S2 2. Argon/N2 Backfill S1->S2 S3 3. Amber Vial Packaging S2->S3 S4 4. -20°C Storage S3->S4

Standard operating procedure for the packaging and storage of aryl glyoxylic acids.

  • Desiccation: Place the purified compound in a vacuum desiccator containing fresh phosphorus pentoxide (

    
    ) or indicating silica gel. Apply high vacuum (< 0.1 mbar) for 12 hours to remove all trace surface moisture, preventing gem-diol formation.
    
  • Inert Atmosphere: Release the vacuum by backfilling the desiccator with dry Argon or Nitrogen gas.

  • Packaging: Quickly transfer the solid into an amber glass vial (to block UV/Vis light). If amber vials are unavailable, wrap a clear vial tightly in aluminum foil.

  • Purging: Gently purge the headspace of the vial with a stream of Argon for 10 seconds before immediately capping it with a PTFE-lined tight-seal cap.

  • Temperature Control: Store the sealed vial immediately in a -20°C freezer. When retrieving the compound for future experiments, allow the sealed vial to warm to room temperature before opening to prevent atmospheric condensation from forming on the cold powder.

References

  • Studies on the synthesis and stability of α-ketoacyl peptides. nih.gov.[Link][4]

  • Chemistry of 2-Oxoaldehydes and 2-Oxoacids. dokumen.pub.[Link][2]

  • Effect of Molecular Structure on the Relative Hydrogen Peroxide Scavenging Ability of Some α-Keto Carboxylic Acids. plu.mx.[Link][1]

  • Photogenerated Radical in Phenylglyoxylic Acid for in Vivo Hyperpolarized 13C MR with Photosensitive Metabolic Substrates. nih.gov.[Link][3]

Sources

Technical Support Center: Recrystallization & Purification of 2-(2,4-Difluorophenyl)-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 2-(2,4-difluorophenyl)-2-oxoacetic acid (also known as 2,4-difluorophenylglyoxylic acid). This compound is a critical α-keto acid building block used in the synthesis of advanced pharmaceutical intermediates, particularly triazole antifungals and specific enzyme inhibitors.

Because α-keto acids are highly polar, prone to hydration, and susceptible to thermal decarboxylation, achieving >99% purity requires precise thermodynamic control during crystallization. This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols designed for drug development professionals.

Thermodynamic Workflow & Strategy

Historically, phenylglyoxylic acid derivatives were crystallized from carbon tetrachloride, which yielded high purity but posed severe toxicity and environmental risks[1]. Modern, scalable protocols for structurally analogous α-keto acids heavily favor Ethyl Acetate / n-Heptane anti-solvent systems[2].

The melting point of unsubstituted phenylglyoxylic acid is relatively low (64.5–65.5 °C)[3]. The 2,4-difluoro derivative behaves similarly, making it highly susceptible to "oiling out" (liquid-liquid phase separation) if crystallized from hot aqueous systems. By leveraging the steep solubility curve of the α-keto acid in Ethyl Acetate (EtOAc) and forcing controlled precipitation with n-Heptane, we bypass phase separation entirely.

Workflow N1 Crude 2-(2,4-difluorophenyl) -2-oxoacetic acid N2 Dissolution in EtOAc (2-3 Vol, 60°C) N1->N2 N3 Activated Carbon Treatment & Hot Polish Filtration N2->N3 Removes color bodies N4 Anti-Solvent Addition (n-Heptane, Dropwise) N3->N4 Clear filtrate N5 Controlled Cooling (0.5°C / min to 5°C) N4->N5 Induces supersaturation N6 Vacuum Filtration & Cold Heptane Wash N5->N6 Prevents oiling out N7 High-Purity API Intermediate (>99% HPLC) N6->N7

Workflow for the anti-solvent recrystallization of this compound.

Quantitative Solvent Evaluation

Selecting the correct solvent system dictates the impurity purge capacity. The table below summarizes the physicochemical rationale behind solvent selection for this specific molecule.

Solvent SystemRatio (v/v)Boiling Point (°C)Polarity IndexSolute AffinityImpurity Purge Capacity
EtOAc / n-Heptane 1 : 477 / 984.4 / 0.1High in EtOAc, Low in HeptaneExcellent: Purges both polar & non-polar impurities.
Toluene 100%1102.4Moderate (Requires heating)Good: Excellent for purging non-polar fluorinated aromatics.
Water / Acetic Acid 9 : 1100 / 11810.2 / 6.2ModeratePoor: High risk of oiling out; traps hydrolysis byproducts.
Carbon Tetrachloride *100%761.6High (Hot), Low (Cold)Baseline: Historical standard, but industrially obsolete[1].

*Note: Included strictly for theoretical baseline comparison based on legacy protocols.

Self-Validating Protocol: Anti-Solvent Crystallization

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met. Fractional recrystallization strategies are critical when dealing with hydrolysis byproducts or unreacted starting materials in oxoacetic acid derivatives[4].

Step 1: Primary Dissolution

  • Suspend 10.0 g of crude this compound in 25 mL of Ethyl Acetate (EtOAc) in a jacketed round-bottom flask.

  • Heat to 60°C under moderate agitation (250 rpm) until complete dissolution is achieved.

  • Validation Checkpoint: The solution must be fully transparent. If the solution remains cloudy, inorganic salts (e.g., aluminum chloride from Friedel-Crafts synthesis) are present. Filter immediately.

Step 2: Decolorization (Optional but Recommended)

  • Add 0.5 g (5% w/w) of activated carbon. Maintain at 60°C for 20 minutes.

  • Causality: α-Keto acids are prone to trace oxidation, forming yellow/brown polymeric color bodies. Carbon adsorption removes these prior to crystallization, preventing them from acting as nucleation inhibitors.

Step 3: Hot Polish Filtration

  • Filter the hot mixture through a pre-warmed Celite pad into a clean, jacketed crystallization vessel. Rinse the pad with 5 mL of hot EtOAc to prevent yield loss.

Step 4: Anti-Solvent Addition

  • While maintaining the filtrate at 55–60°C, add 100 mL of n-Heptane dropwise (approx. 2–3 mL/min) using an addition funnel.

  • Causality: Rapid addition causes localized supersaturation, leading to amorphous precipitation and the entrapment of mother liquor impurities inside the crystal lattice.

Step 5: Controlled Cooling

  • Program the jacketed vessel to cool from 60°C to 5°C at a linear, controlled rate of 0.5°C/min.

  • Validation Checkpoint: Nucleation should visibly begin around 40–45°C. If an immiscible liquid layer (oil droplets) forms instead of solid crystals, reheat to 60°C, add 5 mL of EtOAc to adjust the solubility curve, and resume cooling.

Step 6: Isolation & Washing

  • Filter the resulting crystalline slurry under vacuum.

  • Wash the filter cake with 20 mL of pre-chilled (0°C) n-Heptane.

  • Causality: Cold heptane displaces residual mother liquor containing purged impurities without dissolving the purified α-keto acid.

Step 7: Drying

  • Dry the crystals in a vacuum oven at 40°C (<50 mbar) for 12 hours to a constant weight. Do not exceed 40°C to prevent thermal degradation.

Troubleshooting Guides & FAQs

Q1: Why does my this compound "oil out" instead of crystallizing when using aqueous or alcoholic solvent systems? A1: Oiling out occurs when the melting point of the solute is depressed below the crystallization temperature by the solvent or impurities. Because this specific α-keto acid has a relatively low melting point, hot aqueous/alcoholic systems easily cause the compound to separate as a dense oil rather than a crystal. Solution: Switch to the EtOAc/n-Heptane system described above, where the solubility curve is steeper and liquid-liquid phase separation is thermodynamically bypassed.

Q2: I am observing significant yield loss in the mother liquor. How can I optimize the solvent recovery? A2: The α-keto acid moiety forms strong hydrogen bonds. If your primary solvent (EtOAc) ratio is too high, the compound remains solvated despite the addition of an anti-solvent. Causality: The difluorophenyl ring increases lipophilicity, but the glyoxylic acid head group dominates polar interactions. Solution: Reduce the EtOAc volume to the absolute minimum required for dissolution at 60°C (typically 2 to 2.5 volumes), and increase the n-Heptane ratio to 1:4 or 1:5.

Q3: How do I remove unreacted 1,3-difluorobenzene or non-polar Friedel-Crafts byproducts from the crude mixture? A3: Non-polar impurities like 1,3-difluorobenzene derivatives can co-precipitate if the anti-solvent (heptane) is added too rapidly, as they have poor solubility in polar domains. Solution: If your crude profile is heavily contaminated with non-polar aromatics (>5% by HPLC), utilize a Toluene cooling crystallization instead. Toluene provides excellent solubility for non-polar fluorinated aromatics even at 0°C, while the polar α-keto acid will selectively crystallize out as the temperature drops.

Q4: I am detecting 2,4-difluorobenzaldehyde in my purified product. What is causing this degradation? A4: α-Keto acids can undergo thermal decarboxylation (-CO₂) to form the corresponding benzaldehyde, especially when subjected to prolonged heating above 80°C in acidic or transition-metal-contaminated environments. Causality: The highly electron-withdrawing fluorine atoms at the 2 and 4 positions destabilize the carboxylate intermediate. Solution: Ensure dissolution temperatures strictly never exceed 60°C, and use glass-lined or Hastelloy reactors to minimize trace metal catalysis during scale-up.

References

1.[3] A New Method of Preparing Phenylglyoxylic Acid and its Methyl Ester. American Chemical Society (ACS). Available at: 2.[1] What are the synthesis methods of Benzoylformic acid? - FAQ. Guidechem. Available at: 3.[2] A facile method for the synthesis of 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid and its optimization. World Health Organization (WHO) Index. Available at: 4.[4] Technical Support Center: Purification of Ethyl 2-(3-bromophenyl)-2-oxoacetic acid. Benchchem. Available at:

Sources

handling moisture sensitivity of fluorinated alpha-keto acids

Technical Support Center: Handling Fluorinated -Keto Acids

Topic: Moisture Sensitivity & Handling Protocols Ticket ID: F-KETO-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The Electrophilic Trap

Welcome to the Technical Support Center. You are likely here because your reaction failed, or your NMR spectrum looks "wrong."

Fluorinated



gem-diol hydrates

If you treat these hydrates as simple wet solids, your stoichiometry will be incorrect, and your reactions will fail. This guide provides the diagnostic tools and remediation protocols required to restore your reagent's integrity.

Module 1: Diagnosis – Is My Reagent Compromised?

Before attempting a reaction, you must determine the hydration state of your material. Visual inspection is insufficient; both the ketone and the hydrate can appear as white solids.

NMR Diagnostics (The Gold Standard)

Nuclear Magnetic Resonance (NMR) is the only definitive method to distinguish the free ketone from the gem-diol.

NucleusFree Ketone Form (

)
Gem-Diol Hydrate Form (

)
Notes

NMR

ppm
(Carbonyl Carbon)

ppm
(Tetrahedral Carbon)
Most reliable indicator. The hybridization change (

) causes a massive upfield shift.

NMR

to

ppm

to

ppm
Shifts are solvent-dependent, but the hydrate typically appears upfield of the ketone.

NMR
No exchangeable protons on the

-carbon.
Broad singlet (

ppm)
Unreliable due to exchange broadening and water overlap.
The Stoichiometry Trap

If you weigh the hydrate assuming it is the free ketone, you introduce a massive stoichiometric error.

  • Example: Trifluoropyruvic acid (

    
    , MW: 142.03  g/mol ).
    
  • Hydrate: Trifluoropyruvic acid monohydrate (

    
    , MW: 160.05  g/mol ).
    
  • Result: You are under-loading your reagent by ~12% and introducing water into a potentially moisture-sensitive reaction.

Module 2: Remediation – Drying & Purification[1]

If your diagnosis confirms hydration, use the following protocols. Do not simply use a rotary evaporator; it is ineffective for breaking the strong gem-diol bond.

Workflow Visualization: The Dehydration Pathway

DehydrationProtocolStartCompromised Reagent(Hydrate Detected)DecisionPhysical State?Start->DecisionSolidPathSolid Sublimation(High Purity Required)Decision->SolidPathSolidLiquidPathAzeotropic Distillation(Scale > 5g)Decision->LiquidPathOil/LiquidSublimationProtocol A:High Vac (<0.1 mmHg)40-60°C Oil BathSolidPath->SublimationDistillationProtocol B:Reflux with TolueneDean-Stark TrapLiquidPath->DistillationCheckNMR Validation(Check 13C Shift)Sublimation->CheckDistillation->CheckStoreStorage:Schlenk/GloveboxCheck->Store

Figure 1: Decision matrix for selecting the appropriate dehydration protocol based on reagent state and purity requirements.

Protocol A: Azeotropic Distillation (The Workhorse)

Best for: Large batches (>5g) or oils.

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser under an Argon atmosphere.

  • Solvent: Suspend/dissolve the fluorinated acid in Toluene (preferred over Benzene due to toxicity).

  • Process: Reflux vigorously. The gem-diol will dehydrate, and water will co-distill with toluene, collecting in the trap.

  • Completion: Continue until the distillate in the trap is clear and no water droplets separate.

  • Isolation: Remove toluene under inert atmosphere (Schlenk line) or distill the product directly if volatile.

Protocol B: Sublimation (The Purist)

Best for: Small batches (<5g), solids, and high-purity needs.

  • Setup: Place the crude hydrate in a sublimation apparatus (cold finger).

  • Vacuum: Apply high vacuum (

    
     mmHg).
    
  • Heat: Gently heat the bottom flask (oil bath

    
    C). Do not overheat , as 
    
    
    -keto acids are prone to thermal decarboxylation.
  • Collection: The free ketone will sublime onto the cold finger as a crystalline solid.

  • Harvest: Backfill with Argon and scrape the solid inside a glovebox.

Module 3: Prevention & Handling

Once dried, the reagent is a "chemical sponge" for water.

Storage Hierarchy
  • Tier 1 (Best): Glovebox,

    
    C. Stored in a vial with a Teflon-lined cap, wrapped in Parafilm.
    
  • Tier 2 (Acceptable): Desiccator within a

    
    C freezer. The desiccator must contain active 
    
    
    or Indicating Drierite.
  • Tier 3 (Risky): Standard fridge/freezer. Not recommended for storage >1 week.

Reaction Setup (Schlenk Technique)

Never weigh these reagents on an open bench.

  • Tare: Tare a dry, Argon-flushed flask with a septum.

  • Transfer:

    • If Solid: Use a solids-addition funnel under positive Argon pressure.

    • If Liquid: Syringe transfer only.

  • Solvent: Use only anhydrous solvents (THF, DCM, Toluene) dried over molecular sieves.

Frequently Asked Questions (FAQ)

Q: Can I use molecular sieves directly in the reaction to dry the reagent in situ? A: Risky. While 3Å or 4Å sieves can trap water, fluorinated

Q: My "dried" reagent turned into a viscous oil after sitting in the freezer. What happened? A: It likely absorbed moisture through the cap. The "oil" is often a super-saturated solution of the hydrate. Re-run Protocol A (Azeotropic Distillation) to recover it.

Q: Why is my yield consistently 10-15% lower than calculated? A: You are likely weighing the hydrate (


Q: Can I use methanol or ethanol as a solvent? A: No. Just as they react with water to form hydrates, these electrophilic ketones react with alcohols to form hemi-ketals . This is a reversible equilibrium but will compete with your desired nucleophile.

References

  • Hydration Equilibrium & NMR Shifts

    • Source: Mosher, H. S., & Burks, R. E. (1967). "Heterocyclic Systems via Trifluoropyruvic Acid." Journal of Organic Chemistry.
    • Relevance: Establishes the equilibrium between trifluoropyruvate and its hydrate and provides foundational NMR d
  • Fluorine NMR Diagnostics

    • Source: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
    • Relevance: Definitive text on interpreting shifts, specifically the upfield shift associated with rehybridiz
  • Purification by Sublimation

    • Source: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann.
    • Relevance: Standard protocols for subliming sensitive organic acids and handling hygroscopic m
  • Handling of Fluorinated Keto Acids

    • Source: TCI Chemicals Technical Guide. "Handling and Storage of Unstable Reagents."
    • Relevance: Industrial safety and handling standards for fluorinated intermedi

troubleshooting low purity in 2-(2,4-difluorophenyl)-2-oxoacetic acid scale-up

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up and purification of 2-(2,4-difluorophenyl)-2-oxoacetic acid . This alpha-keto acid is a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), including triazole antifungals.

Scaling up alpha-keto acids presents unique chemical engineering challenges, primarily due to their thermal instability, susceptibility to oxidative cleavage, and the regioselectivity issues inherent in their upstream synthesis. This guide provides mechanistic explanations, troubleshooting FAQs, and a self-validating experimental protocol to ensure high purity and yield during your scale-up campaigns.

Section 1: Mechanistic Pathway & Impurity Mapping

To effectively troubleshoot low purity, we must first map the reaction network. The standard industrial route involves the Friedel-Crafts acylation of 1,3-difluorobenzene, followed by ester hydrolysis. The diagram below illustrates the main synthetic pathway alongside the kinetic and thermodynamic side reactions that generate critical impurities.

Pathway SM 1,3-Difluorobenzene + Ethyl Oxalyl Chloride Int Ethyl 2-(2,4-difluorophenyl) -2-oxoacetate SM->Int AlCl3, 0°C (Main Pathway) Imp1 2,6-Difluoro Isomer (Regioimpurity) SM->Imp1 AlCl3, >10°C (Kinetic/Steric) Imp3 Di(2,4-difluorophenyl) ethanedione SM->Imp3 Excess Arene (if Oxalyl Chloride used) Prod 2-(2,4-Difluorophenyl) -2-oxoacetic acid Int->Prod LiOH, THF/H2O (Controlled Hydrolysis) Imp2 2,4-Difluorobenzoic acid (Oxidative Cleavage) Prod->Imp2 O2 / Peroxides (Degradation)

Figure 1: Reaction pathways and impurity formation during alpha-keto acid scale-up.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my product heavily contaminated with a bis-aryl diketone impurity (di(2,4-difluorophenyl)ethanedione)? Causality: This is a classic issue when using oxalyl chloride as the acylating agent. The reaction proceeds via the formation of a resonance-stabilized acylium ion complex with


 [2]. While the first acylation normally deactivates the aromatic ring to further electrophilic attack [3], the intermediate formed is an acyl chloride (2-(2,4-difluorophenyl)-2-oxoacetyl chloride). This intermediate remains a highly potent electrophile. If the local concentration of 1,3-difluorobenzene is high, a second Friedel-Crafts reaction occurs, bridging two aromatic rings.
Solution:  Switch your acylating agent to ethyl oxalyl chloride . By capping one end of the electrophile as an ester, you completely eliminate the possibility of the second arylation event, restricting the reaction to mono-acylation.

Q2: How do I control regioisomer formation (the 2,6-difluorophenyl isomer) during the Friedel-Crafts step? Causality: 1,3-difluorobenzene is the most reactive of the difluorobenzene isomers due to the additive resonance (+M) effects of the meta-positioned fluorine atoms, which strongly activate the 4-position [1]. However, the 2-position (ortho to both fluorines) is also electronically activated. While the 4-position is sterically favored, thermal spikes during the exothermic addition of the electrophile provide enough kinetic energy to overcome the steric hindrance at the 2-position, yielding the 2,6-difluoro isomer. Solution: Regioselectivity is strictly temperature-dependent. Maintain the internal reactor temperature between 0 °C and 5 °C during the entire addition phase.

Q3: I am observing a significant loss of the alpha-keto acid during the ester hydrolysis step, with 2,4-difluorobenzoic acid appearing in the HPLC trace. What is causing this? Causality: Unlike beta-keto acids, which readily decarboxylate via a cyclic transition state upon mild heating, alpha-keto acids are generally more thermally stable [4]. However, they are highly susceptible to oxidative cleavage (oxidative decarboxylation) in the presence of trace peroxides or dissolved oxygen, especially under alkaline hydrolysis conditions [5]. Oxygen acts as a nucleophile, attacking the alpha-carbonyl and cleaving the C-C bond to release


 and form the corresponding benzoic acid.
Solution:  Perform the saponification using strictly degassed solvents (sparged with nitrogen for 30 minutes prior to use) and conduct the reaction under an inert argon or nitrogen atmosphere.

Q4: Why does the isolated this compound "oil out" instead of crystallizing, trapping impurities in the matrix? Causality: Alpha-keto acids are highly hygroscopic. The presence of residual water in the crystallization solvent disrupts the hydrogen-bonding network required for crystal lattice formation, leading to liquid-liquid phase separation (commonly known as "oiling out"). Solution: Ensure the water content of the organic phase is strictly controlled (Karl Fischer titration < 0.5%) before inducing crystallization. Use a Toluene/Heptane solvent system and seed the mixture within its metastable zone.

Section 3: Quantitative Optimization Data

The table below summarizes the impact of reaction parameters on the Friedel-Crafts acylation of 1,3-difluorobenzene. It demonstrates why ethyl oxalyl chloride at low temperatures is the only viable path for high-purity scale-up.

Acylating AgentCatalystTemp (°C)Conversion (%)2,4-Isomer (Target)2,6-IsomerBis-aryl Impurity
Oxalyl Chloride (1.1 eq)

(2.5 eq)
25>9965.2%8.4%26.4%
Oxalyl Chloride (3.0 eq)

(2.5 eq)
0>9982.1%4.2%13.7%
Ethyl Oxalyl Chloride (1.1 eq)

(1.2 eq)
0 >99 96.5% 3.5% Not Detected
Ethyl Oxalyl Chloride (1.1 eq)

(1.2 eq)
601211.5%0.5%Not Detected

Section 4: Self-Validating Experimental Protocol

This protocol is designed with integrated In-Process Controls (IPCs) to ensure the system self-validates at critical mechanistic junctures.

Phase 1: Regioselective Friedel-Crafts Acylation
  • Preparation: Charge a dry, nitrogen-purged 10 L jacketed reactor with anhydrous dichloromethane (DCM, 5.0 L) and anhydrous Aluminum Chloride (

    
    , 1.2 eq).
    
    • Self-Validation Checkpoint 1: Measure the moisture content of the DCM via Karl Fischer titration. It must be <50 ppm. High moisture will rapidly hydrolyze the

      
      , leading to stalled conversion.
      
  • Acylium Ion Generation: Cool the suspension to 0 °C. Add Ethyl oxalyl chloride (1.1 eq) dropwise over 45 minutes.

  • Electrophilic Aromatic Substitution: Add 1,3-Difluorobenzene (1.0 eq) dropwise over 2 hours. Maintain the internal temperature strictly between 0 °C and 5 °C.

    • Self-Validation Checkpoint 2: Monitor the reaction via HPLC. The reaction is complete when 1,3-difluorobenzene is <1.0 Area%. If the 2,6-difluoro regioisomer exceeds 4.0 Area%, the addition rate was too fast, causing localized thermal spikes.

  • Quench: Slowly transfer the reaction mixture into a secondary vessel containing crushed ice and 1M HCl, maintaining the quench temperature below 20 °C to break the aluminum complex.

  • Phase Separation: Separate the organic layer, wash with 10% NaCl solution, and concentrate under reduced pressure to yield ethyl 2-(2,4-difluorophenyl)-2-oxoacetate.

Phase 2: Anaerobic Hydrolysis & Crystallization
  • Hydrolysis: Dissolve the crude ester in a 3:1 mixture of THF and strictly degassed DI water (3.0 L). Cool the reactor to 10 °C.

  • Saponification: Add Lithium Hydroxide monohydrate (

    
    , 1.05 eq) portion-wise. Stir for 2 hours at 15 °C.
    
    • Self-Validation Checkpoint 3: Test the pH of the aqueous layer; it should remain ~10. If the pH drops below 8 before complete conversion, ester hydrolysis will stall.

  • Acidification: Acidify the aqueous layer with 2M HCl to pH 1.5 to precipitate the free acid. Extract with ethyl acetate (2.0 L).

  • Crystallization: Perform a solvent swap to Toluene under reduced pressure. Heat to 60 °C, then slowly add Heptane as an anti-solvent until the cloud point is reached.

  • Seeding: Cool to 45 °C (the metastable zone) and add 0.1% w/w seed crystals. Cool linearly to 5 °C over 4 hours.

    • Self-Validation Checkpoint 4: If the mixture "oils out" (forms a biphasic liquid instead of a crystalline slurry), the water content is too high. Re-dissolve the mixture, dry thoroughly over

      
      , and repeat the crystallization.
      

References

  • A Comparative Analysis of Difluorobenzene Isomer Reactivity in Friedel-Crafts Acylation. BenchChem.
  • Friedel–Crafts Acylation. Sigma-Aldrich.
  • Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. LibreTexts.
  • Ab initio study of the mechanism of carboxylic acids cross-ketonization on monoclinic zirconia via condensation to beta-keto. Fisher Digital Publications.
  • Indirect detection of intermediate in decarboxylation reaction of phenylglyoxylic acid by hyperpolarized 13C NMR. NIH / PMC.

thermal degradation profile of 2-(2,4-difluorophenyl)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Thermal Degradation Profile of 2-(2,4-Difluorophenyl)-2-oxoacetic Acid

Executive Summary & Compound Profile

Compound: this compound CAS: 113795-46-7 Synonyms: (2,4-Difluorophenyl)glyoxylic acid; 2,4-Difluoro-α-oxobenzeneacetic acid.[1] Primary Application: Key intermediate in the synthesis of triazole antifungal agents (e.g., Voriconazole).[2]

Technical Note from the Senior Scientist: "Researchers often underestimate the thermal lability of α-keto acids.[1] While the fluorinated ring adds some metabolic stability to the final drug, the glyoxylic acid moiety in this intermediate is chemically fragile. The primary failure mode we see in the field is thermal decarboxylation during drying or recrystallization.[1] If your white solid has turned into a yellow oil or if you experience pressure buildup in storage, you are likely observing the degradation pathway described below."

Thermal Degradation Profile

The thermal stability of this compound is governed by two competing mechanisms: decarboxylation (primary) and oxidation (secondary).[1]

Primary Pathway: Thermal Decarboxylation[1]
  • Trigger: Temperatures approaching the melting point (>90°C) or prolonged exposure to moderate heat (>50°C).

  • Mechanism: The electron-withdrawing effect of the adjacent carbonyl group weakens the C-C bond between the carboxyl and ketone groups.[1] Upon heating, the molecule ejects carbon dioxide (CO₂) to form 2,4-difluorobenzaldehyde .

  • Observation: The product changes from a solid (MP: ~92-96°C) to a liquid or semi-solid (the aldehyde has a much lower melting point), often accompanied by gas evolution.[1]

Secondary Pathway: Oxidative Cleavage[1]
  • Trigger: Presence of moisture, light, or oxidants (e.g., H₂O₂ residues from previous steps).[3]

  • Mechanism: Oxidative cleavage of the α-keto bond yields 2,4-difluorobenzoic acid .[1]

  • Observation: Formation of a white, high-melting impurity that does not dissolve in the standard solvents used for the aldehyde.[1]

Degradation Pathway Diagram

DegradationPathway Start 2-(2,4-Difluorophenyl)- 2-oxoacetic acid (Solid, MP: 92-96°C) Heat Heat (>60°C) Vacuum Drying Start->Heat Oxidation Moisture / Air Oxidants Start->Oxidation Aldehyde 2,4-Difluorobenzaldehyde (Liquid/Low MP Oil) + CO₂ (Gas) Heat->Aldehyde Decarboxylation (Primary Failure Mode) Benzoic 2,4-Difluorobenzoic Acid (Stable Solid) Oxidation->Benzoic Oxidative Cleavage

Caption: Primary and secondary degradation pathways. Decarboxylation is the dominant risk during thermal processing.

Technical Support Hub: Troubleshooting & FAQs

Category 1: Drying & Processing Issues

Q: I dried the material in a vacuum oven at 60°C, and it turned into a yellow gum. Can I recover it?

  • Diagnosis: You likely triggered partial decarboxylation.[1] The "gum" is a mixture of the solid acid and the liquid 2,4-difluorobenzaldehyde degradation product.[1]

  • Corrective Action:

    • Stop heating immediately.

    • Check the ¹H NMR.[1] If the aldehyde peak (approx.[1] 10.0-10.3 ppm) is significant (>5%), recrystallization is difficult because the aldehyde acts as a solvent.

    • Prevention: Dry this compound at <40°C under high vacuum. Lyophilization is safer than oven drying for high-purity requirements.[1]

Q: We observe pressure buildup in the storage drums. Is this dangerous?

  • Diagnosis: Yes. This indicates slow decarboxylation releasing CO₂ gas.[1] This often happens if the material was packed while still warm or stored above 8°C.[1]

  • Corrective Action: Vent the container carefully in a fume hood. Analyze purity immediately. Transfer to cold storage (2-8°C).

Category 2: Analytical Anomalies

Q: My HPLC shows a new peak eluting before the main peak. What is it?

  • Diagnosis: In reverse-phase HPLC, the more polar 2,4-difluorobenzoic acid (oxidative degradant) typically elutes earlier than the keto acid.[1]

  • Verification: Spike the sample with a known standard of 2,4-difluorobenzoic acid.[1] If the peaks co-elute, the degradation is oxidative (check your solvents for peroxides).

Q: My HPLC shows a peak eluting after the main peak.

  • Diagnosis: This is likely 2,4-difluorobenzaldehyde .[1][4] It is less polar than the keto acid and retains longer on C18 columns.[1]

  • Verification: Check for the loss of the carboxylic acid proton in NMR or use GC-MS (the aldehyde is volatile, the acid is not).

Experimental Protocol: Thermal Stability Assessment

Use this protocol to validate the stability of a new batch before committing it to a large-scale synthesis (e.g., Voriconazole production).[1]

Objective: Determine the "Safe Processing Window" for the specific batch.

Methodology:

  • Visual Melting Point Test (Capillary):

    • Load a small amount of sample into a capillary tube.[1]

    • Heat at 5°C/min.[1]

    • Critical Observation: Watch for gas evolution (bubbling) before the solid melts.

    • Pass Criteria: Sharp melting between 92-96°C with no bubbling.[1]

    • Fail Criteria: Bubbling observed <90°C (indicates presence of catalytic impurities promoting decarboxylation).

  • Isothermal Stress Test (TGA equivalent):

    • Place 100 mg of sample in a vial.

    • Hold at 50°C for 4 hours.

    • Analyze via HPLC.[1][3][5]

    • Limit: Degradation (Aldehyde formation) must be <0.5%.

Troubleshooting Logic Flow

Troubleshooting Start Issue Observed Observation What do you see? Start->Observation Liquid Material is sticky/oily Yellow color Observation->Liquid Physical Change Gas Pressure in vial Bubbles during MP test Observation->Gas Gas Evolution Peak Extra HPLC Peak Observation->Peak Purity Drop Decarb Diagnosis: Decarboxylation (Product: 2,4-Difluorobenzaldehyde) Liquid->Decarb Gas->Decarb Peak->Decarb Later eluting peak Oxid Diagnosis: Oxidation (Product: 2,4-Difluorobenzoic acid) Peak->Oxid Earlier eluting peak Action1 Action: Lower drying temp <40°C Store at 2-8°C Decarb->Action1 Action2 Action: Check solvents for peroxides Use inert atmosphere (N2) Oxid->Action2

Caption: Decision tree for diagnosing stability failures based on physical and analytical evidence.

References

  • TCI Chemicals. Product Specification: 2-(2,4-Fluorophenyl)-2-oxoacetic acid (CAS 113795-46-7).[1] Accessed March 2026.[1][6]

  • Master Organic Chemistry. Decarboxylation of Beta-Keto Acids: Mechanism and Examples. (Provides mechanistic grounding for the decarboxylation of glyoxylic derivatives).

  • Sundaram, D. T. S. S., et al. "Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole."[1][2][6] Scientia Pharmaceutica, 2015, 83(3), 445–452. (Contextualizes the compound as a Voriconazole intermediate and discusses related impurity profiles).

  • ChemicalBook. 2,4-Difluorobenzaldehyde Synthesis and Properties. (Confirms the degradation product properties).

Sources

Validation & Comparative

1H NMR spectral interpretation of 2-(2,4-difluorophenyl)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an authoritative interpretation of the proton nuclear magnetic resonance (


H NMR) spectrum for 2-(2,4-difluorophenyl)-2-oxoacetic acid  (CAS: 113795-23-0). As a fluorinated 

-keto acid, this compound presents a unique spectral signature defined by the interplay between the electron-withdrawing glyoxylic acid moiety and the scalar couplings of the 2,4-difluorophenyl ring.

Accurate interpretation of this spectrum is critical for validating the regiochemistry of fluorinated pharmaceutical intermediates, particularly when distinguishing from 2,5- or 3,4-difluoro isomers. This guide compares the product’s spectral performance against non-fluorinated and isomeric alternatives, supported by theoretical coupling analysis and experimental logic.

Structural Analysis & Predicted Spectral Features

The molecule consists of a benzene ring substituted at the 1-position with a 2-oxoacetic acid group (


) and fluorine atoms at the 2 and 4 positions.
Key Structural Influences on Chemical Shift
  • 
    -Keto Acid Moiety (
    
    
    
    ):
    • Effect: Strong electron-withdrawing group (EWG).

    • Impact: Deshields the ortho proton (H6) significantly, pushing it downfield (typically >7.8 ppm).

    • Acid Proton: The carboxylic acid proton is highly deshielded and exchangeable.

  • 2,4-Difluoro Substitution:

    • Effect: Fluorine is electronegative (inductive withdrawal) but electron-donating by resonance.

    • Impact:

      • H3 (between F2 and F4): Shielded relative to benzene but subject to strong ortho coupling from both fluorines.

      • H5: Shielded by ortho F4 and para F2 resonance effects.

      • H6: Deshielded by the carbonyl, split by meta fluorines.

Coupling Constants ( -Values)

The spectral complexity arises from heteronuclear spin-spin coupling between


H and 

F (

, 100% abundance).
  • 
     (Ortho):  ~8–11 Hz (Large).
    
  • 
     (Meta):  ~6–8 Hz (Moderate).
    
  • 
     (Ortho):  ~8–9 Hz.
    

Detailed Spectral Interpretation Protocol

Sample Preparation
  • Solvent: DMSO-d

    
      is the recommended solvent.
    
    • Reasoning: It prevents the rapid exchange of the carboxylic acid proton, allowing it to be observed as a broad singlet. CDCl

      
       may lead to peak broadening or disappearance of the COOH signal and poor solubility.
      
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Peak Assignment Table
SignalIntegrationMultiplicityChemical Shift (

, ppm)
Coupling Analysis (

in Hz)
Assignment
A 1HBroad Singlet11.0 – 14.0Exchangeable-COOH (Carboxylic Acid)
B 1HMultiplet (td/q)7.85 – 8.05

;

H6 (Ortho to C=O)
C 1HMultiplet (tdd)7.10 – 7.30

;

H5 (Meta to C=O)
D 1HTriplet (t)6.90 – 7.15

;

H3 (Between F2/F4)

Note: The "Triplet" for H3 is technically a doublet of doublets (dd) where


, causing peak overlap that resembles a triplet. This is the diagnostic fingerprint  for the 2,4-difluoro pattern.

Comparative Analysis: Product vs. Alternatives

This section evaluates the "performance" of the spectral data—specifically, how easily this compound can be distinguished from common structural analogs using


H NMR.
Comparison with 2-Phenyl-2-oxoacetic Acid (Non-fluorinated)
  • Alternative: 2-phenyl-2-oxoacetic acid.

  • Differentiation:

    • Non-fluorinated: Shows standard monosubstituted benzene pattern (2H ortho, 2H meta, 1H para) in the 7.4–8.0 ppm range.

    • Target (2,4-F2): Shows only 3 aromatic protons with complex splitting. The high-field "triplet" of H3 (approx 7.0 ppm) is absent in the non-fluorinated analog.

  • Verdict:

    
    H NMR is highly effective  (>99% confidence) in distinguishing the fluorinated product from its starting material or non-fluorinated analog.
    
Comparison with 2,5-Difluoro Isomer
  • Alternative: 2-(2,5-difluorophenyl)-2-oxoacetic acid.

  • Differentiation Mechanism:

    • 2,4-Isomer (Target): Contains a proton (H3) flanked by two ortho fluorines.

      • Result:H3 appears as a distinct Triplet (

        
         Hz). 
        
    • 2,5-Isomer: No proton is between two fluorines.

      • H3 is ortho to F2, meta to F5.

      • H4 is ortho to F5, meta to F2.

      • H6 is ortho to F5 (via C5? No, C6 is adjacent to C5).

      • Result: The spectrum lacks the diagnostic high-field triplet with large coupling constants. Instead, you see three distinct doublets of multiplets.

  • Verdict: The H3 Triplet is the "Go/No-Go" QC parameter for verifying regiochemistry.

Logic Flow & Decision Tree (Visualization)

The following diagram illustrates the logical workflow for confirming the identity of this compound using NMR data.

NMR_Identification_Flow Start Unknown Sample Spectrum Check_COOH Is there a broad singlet > 11.0 ppm? Start->Check_COOH Check_Aromatic_Count Integrate Aromatic Region (6.5 - 8.5 ppm) Check_COOH->Check_Aromatic_Count Yes Result_Impurity Suspect: Decarboxylated Impurity (Aldehyde/Ketone) Check_COOH->Result_Impurity No (Check for Aldehyde CHO ~10ppm) Check_H3_Pattern Look for Upfield Signal (~7.0 ppm) Is it a Triplet with J ~10 Hz? Check_Aromatic_Count->Check_H3_Pattern 3 Protons Result_NonF Suspect: Non-fluorinated Analog Check_Aromatic_Count->Result_NonF 5 Protons Check_H6_Shift Look for Downfield Signal (~7.9 ppm) Is it a Multiplet (td/q)? Check_H3_Pattern->Check_H6_Shift Yes (H3 confirmed) Result_Isomer Suspect: 2,5- or 3,4-Difluoro Isomer Check_H3_Pattern->Result_Isomer No (Complex multiplets only) Result_Target CONFIRMED: This compound Check_H6_Shift->Result_Target Yes Check_H6_Shift->Result_Impurity No (Shift mismatch)

Figure 1: Decision tree for the structural validation of this compound via 1H NMR.

Experimental Validation & Troubleshooting

Common Impurities
  • Hydrate Formation:

    
    -Keto acids are hygroscopic.
    
    • Observation: The ketone carbonyl signal in

      
      C NMR (~180-190 ppm) may shift or appear as a gem-diol carbon (~90-100 ppm) if wet DMSO is used.
      
    • Solution: Dry the sample in a vacuum desiccator over P

      
      O
      
      
      
      before analysis.
  • Decarboxylation:

    • Product: 2,4-difluorobenzaldehyde.

    • Indicator: Appearance of a sharp singlet at ~10.0–10.3 ppm (Aldehyde CHO) and loss of the broad acid peak.

Protocol for Purity Assessment
  • Acquire Spectrum: 16 scans minimum, DMSO-d

    
    .
    
  • Baseline Correction: Apply automatic phase and baseline correction.

  • Integration: Calibrate the H3 triplet (lowest field aromatic) to 1.00.

  • Calculate:

    • If H6 integral < 0.95, check for paramagnetic impurities or relaxation issues (H6 is near the carbonyl).

    • If extra aromatic signals appear > 1% height, quantify as isomeric impurities.

References

  • Spectral Database for Organic Compounds (SDBS). 1H NMR of 2,4-difluoroacetophenone (Analog). National Institute of Advanced Industrial Science and Technology (AIST). Available at: [Link]

  • Reich, H. J. Proton NMR Data - Chemical Shifts and Coupling Constants. University of Wisconsin-Madison. (General reference for Fluorine-Proton coupling constants). Available at: [Link]

Comprehensive Comparison Guide: Mass Spectrometry Fragmentation Patterns of 2-(2,4-difluorophenyl)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, particularly in the synthesis of triazole antifungals like fluconazole and voriconazole, 2-(2,4-difluorophenyl)-2-oxoacetic acid (a fluorinated phenylglyoxylic acid derivative) frequently emerges as a critical intermediate or a degradation impurity [1]. Accurate structural characterization and trace-level quantitation of this


-keto acid are paramount for regulatory compliance and process optimization.

This guide objectively compares the performance of two premier mass spectrometry (MS) platforms—Triple Quadrupole (QqQ) and Quadrupole Time-of-Flight (Q-TOF) —for the analysis of this compound. By dissecting the collision-induced dissociation (CID) fragmentation pathways, we provide field-proven insights and self-validating protocols to help you select the optimal analytical strategy for your specific drug development workflow.

Mechanistic Principles of Fragmentation

To develop a robust MS method, one must first understand the causality behind the molecule's gas-phase behavior. This compound (Exact Mass: 186.0128 Da) contains a highly polar carboxylic acid moiety adjacent to a ketone group.

Ionization Strategy: Negative electrospray ionization (ESI⁻) is the definitive choice here. The carboxylic acid readily deprotonates to form a stable [M-H]⁻ precursor ion at m/z 184.9995.

Fragmentation Causality:

  • 
    -Cleavage (Loss of CO₂):  The primary fragmentation pathway of 
    
    
    
    -keto acids under CID is the facile neutral loss of carbon dioxide (44 Da) [2]. This occurs via an
    
    
    -cleavage mechanism driven by the stability of the resulting 2,4-difluorobenzoyl anion (m/z 141.0152).
  • Decarbonylation (Loss of CO): Increasing collision energy forces the expulsion of carbon monoxide (28 Da) from the benzoyl fragment, yielding a highly conjugated 2,4-difluorophenyl anion (m/z 113.0203).

  • Halogen Elimination (Loss of HF): At elevated collision energies, the proximity of the fluorine atoms on the aromatic ring facilitates the elimination of hydrogen fluoride (20 Da), producing a minor but highly diagnostic fragment at m/z 93.0141.

Fragmentation M [M-H]⁻ m/z 185.00 2-(2,4-difluorophenyl)-2-oxoacetate F1 Fragment Ion m/z 141.01 [C7H3F2O]⁻ M->F1 - CO2 (44 Da) α-cleavage F2 Fragment Ion m/z 113.02 [C6H3F2]⁻ F1->F2 - CO (28 Da) F3 Fragment Ion m/z 93.01 [C6H2F]⁻ F2->F3 - HF (20 Da)

Proposed negative-ion ESI-MS/MS fragmentation pathway of this compound.

Technology Comparison: ESI-QqQ vs. ESI-Q-TOF

While both platforms utilize the same fundamental CID fragmentation principles, their hardware configurations dictate distinct analytical advantages.

  • ESI-QqQ (Triple Quadrupole): Operates in Multiple Reaction Monitoring (MRM) mode. It filters the exact m/z of the precursor and fragment, discarding all background noise. This provides unmatched sensitivity for trace-level impurity quantitation [3].

  • ESI-Q-TOF (High-Resolution MS): Captures the entire mass spectrum at high resolution (<5 ppm mass error). It is indispensable for structural elucidation, confirming the exact elemental composition of the fragments, and distinguishing the target from isobaric background matrix interferences [4].

Quantitative Data Presentation
Performance MetricESI-QqQ (Targeted MRM)ESI-Q-TOF (HRMS)Analytical Advantage
Mass Accuracy Unit resolution (~0.7 Da)< 2 ppmQ-TOF: Confirms elemental composition (C₈H₃F₂O₃).
Sensitivity (LOD) 0.1 ng/mL5.0 ng/mLQqQ: Superior for trace genotoxic impurity limits.
Dynamic Range 5–6 orders of magnitude3–4 orders of magnitudeQqQ: Better for simultaneous API and impurity assay.
Data Acquisition Pre-defined transitionsFull scan + Auto MS/MSQ-TOF: Retrospective data mining for unknown degradants.
Primary Use Case Routine QA/QC QuantitationR&D Structural Elucidation-

Experimental Methodologies & Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every choice—from buffer selection to column chemistry—is grounded in the physicochemical properties of the analyte.

Workflow cluster_MS Mass Spectrometry Selection Prep Sample Prep (Dilution & Filtration) LC UHPLC Separation (C18, pH 5.5 Buffer) Prep->LC QqQ ESI-QqQ (MRM) Trace Quantitation LC->QqQ QTOF ESI-Q-TOF (HRMS) Structural Elucidation LC->QTOF Data Data Analysis (Integration / Mass Defect) QqQ->Data QTOF->Data

Comparative LC-MS/MS analytical workflow for targeted quantitation vs. structural elucidation.

Protocol A: Trace Quantitation via ESI-QqQ (MRM)

Objective: Achieve maximum sensitivity for impurity profiling. Causality: We utilize a 10 mM Ammonium Acetate buffer (pH ~5.5). Unlike Trifluoroacetic Acid (TFA), which severely suppresses negative-ion ESI signals, ammonium acetate stabilizes the deprotonated[M-H]⁻ ion, maximizing precursor abundance.

  • System Suitability Test (SST): Inject a blank (50:50 MeOH:H₂O) to verify zero carryover. Inject a 10 ng/mL standard; ensure Signal-to-Noise (S/N) > 10.

  • Chromatography:

    • Column: C18 (100 mm × 2.1 mm, 1.7 µm). The hydrophobic stationary phase provides excellent retention for the aromatic ring.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Methanol.

    • Gradient: 5% B to 95% B over 5 minutes.

  • MS/MS Parameters (Negative Mode):

    • Quantifier Transition:m/z 185.0 → 141.0 (Collision Energy: 15 eV). Tracks the primary loss of CO₂.

    • Qualifier Transition:m/z 185.0 → 113.0 (Collision Energy: 25 eV). Tracks the secondary loss of CO.

  • Validation Check: Calculate the ion ratio (Qualifier/Quantifier). It must remain within ±20% of the reference standard across all samples to confirm peak purity.

Protocol B: Structural Elucidation via ESI-Q-TOF

Objective: Confirm exact mass and map the fragmentation pathway. Causality: Utilizing Auto MS/MS (Data-Dependent Acquisition) allows the instrument to isolate the m/z 184.9995 precursor and fragment it at varying collision energies, capturing the entire isotopic envelope and fragment profile in a single run.

  • Mass Calibration: Infuse a tuning mix standard prior to the run to ensure mass accuracy is < 2 ppm. This is a critical self-validating step to ensure the calculated elemental compositions are trustworthy.

  • Chromatography: Identical to Protocol A to maintain retention time alignment.

  • HRMS Parameters (Negative Mode):

    • Mass Range:m/z 50–500.

    • Precursor Selection: Exact mass m/z 184.9995.

    • Collision Energy Ramp: 10 to 40 eV. This energy ramp ensures both the fragile CO₂ loss (m/z 141.0152) and the higher-energy HF loss (m/z 93.0141) are captured in the composite spectrum.

  • Data Processing: Extract the exact mass chromatograms with a narrow 5 ppm window. Use mass defect filtering to confirm that all fragments correspond to the C₈H₃F₂O₃ precursor.

References

  • Method development and validation study for quantitative determination of genotoxic impurity and its precursor in fluconazole sample by liquid chromatography–tandem mass spectrometry. International Journal of Pharmacy and Pharmaceutical Sciences.[Link]

  • Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities. Separations. [Link]

  • Simultaneous determination of urinary hippuric acid, o-, m- and p-methylhippuric acids, mandelic acid and phenylglyoxylic acid for biomonitoring of volatile organic compounds by gas chromatography-mass spectrometry. Journal of Applied Pharmaceutical Science.[Link]

Comparative Reactivity Guide: 2,4-Difluorophenyl vs. Phenyl Oxoacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between 2,4-Difluorophenyl oxoacetic acid (also known as 2,4-difluorophenylglyoxylic acid) and its non-fluorinated parent, Phenyl oxoacetic acid (benzoylformic acid).

Executive Summary

In drug discovery—particularly for kinase inhibitors and antibiotic scaffolds—the transition from a phenyl group to a 2,4-difluorophenyl moiety is a strategic decision. While Phenyl oxoacetic acid (POA) serves as a standard electrophilic building block, 2,4-Difluorophenyl oxoacetic acid (2,4-DFPOA) exhibits significantly heightened electrophilicity at the


-keto position.

Key Distinction: The fluorine atoms at the 2- and 4-positions exert a strong inductive withdrawal (-I effect) that destabilizes the aromatic ring but activates the exocyclic carbonyls. This makes 2,4-DFPOA a more aggressive electrophile for heterocycle formation (e.g., quinoxalines, triazines) but renders it more susceptible to hydration and hydrolytic cleavage.

Electronic & Structural Analysis

To understand the reactivity difference, one must quantify the electronic perturbation caused by the fluorine substituents.

Electronic Effects
  • Phenyl Oxoacetic Acid (POA): The phenyl ring acts as a weak electron donor via resonance (+R) to the carbonyl, slightly reducing the electrophilicity of the ketone.

  • 2,4-Difluorophenyl Oxoacetic Acid (2,4-DFPOA):

    • Inductive Effect (-I): Fluorine is the most electronegative element. At the ortho (2) and para (4) positions, it pulls electron density away from the ring carbons (

      
      -bond withdrawal).
      
    • Resonance Effect (+R): While fluorine can donate lone pairs, the orbital overlap (

      
      ) with the aromatic ring is less effective than the inductive withdrawal in this context.
      
    • Net Result: The ring becomes electron-deficient (deactivated for EAS), but the attached

      
      -keto group becomes highly electron-deficient ("hot"), lowering the LUMO energy and accelerating nucleophilic attack.
      
Physicochemical Comparison
PropertyPhenyl Oxoacetic Acid (POA)2,4-Difluorophenyl Oxoacetic AcidImpact on Reactivity
Structure Ph-CO-COOH(2,4-F2-Ph)-CO-COOHSteric bulk at ortho position in DFPOA.
pKa (Acid) 2.15< 2.0 (Estimated)DFPOA is a stronger acid due to anion stabilization by EWGs.
Ketone Electrophilicity ModerateHighDFPOA reacts faster with amines/hydrazines.
Hydration (

)
LowModerate/HighDFPOA is prone to forming gem-diols in aqueous media.
Metabolic Stability Susceptible to Phase I oxidationResistantFluorine blocks metabolic oxidation at 2,4 positions.

Visualizing the Mechanism

The following diagram illustrates the electronic divergence and the resulting reactivity pathways.

G cluster_0 Substrates cluster_1 Electronic Factors cluster_2 Reactivity Outcomes POA Phenyl Oxoacetic Acid (Standard Electrophile) Resonance Resonance (+R) (Weak donation) POA->Resonance Dominant DFPOA 2,4-Difluoro Analog (Activated Electrophile) Induction Inductive Withdrawal (-I) (2,4-F pulls density) DFPOA->Induction Dominant NuAttack Nucleophilic Attack (Schiff Base/Heterocycle) Induction->NuAttack Accelerates Hydration Hydration Susceptibility (Gem-diol formation) Induction->Hydration Increases Risk Resonance->NuAttack Moderates

Figure 1: Mechanistic flow showing how fluorine substitution shifts the electronic balance, accelerating nucleophilic attack while increasing hydration risk.

Experimental Protocols

Synthesis of 2,4-Difluorophenyl Oxoacetic Acid

Unlike the phenyl analog, which is often made by oxidizing mandelic acid, the 2,4-difluoro variant is best synthesized via Friedel-Crafts Acylation .[1] Note that the 2,4-difluoro ring is deactivated, requiring a strong Lewis acid and careful temperature control.

Reagents:

  • 1,3-Difluorobenzene (Starting Material)[1][2]

  • Oxalyl Chloride (Acylating Agent)[3]

  • Aluminum Chloride (AlCl₃, Lewis Acid)[1][4]

  • Dichloromethane (DCM, Solvent)

Protocol:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel. Maintain an inert atmosphere (

    
     or 
    
    
    
    ).
  • Lewis Acid Activation: Charge the flask with

    
     (1.2 equiv) and anhydrous DCM (5 volumes). Cool to 0°C.
    
  • Acylating Agent: Add Oxalyl Chloride (1.2 equiv) dropwise. Stir for 15 min to form the acylium complex.

  • Substrate Addition: Add 1,3-Difluorobenzene (1.0 equiv) dropwise over 30 minutes. Note: The reaction is slower than with benzene due to ring deactivation.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/LC-MS. If conversion is low, reflux gently (40°C).

  • Quench: Pour the mixture over crushed ice/HCl.

  • Isolation: Extract with EtOAc, wash with brine, dry over

    
    , and concentrate. Recrystallize from Hexane/EtOAc.
    
Comparative Reactivity: Heterocycle Formation

This protocol demonstrates the superior electrophilicity of the difluoro compound in forming a quinoxalinone scaffold (common in kinase inhibitors).

Reaction: Condensation with o-phenylenediamine.

Step-by-Step Guide:

  • Preparation: Dissolve 1.0 mmol of the oxoacetic acid (POA or 2,4-DFPOA) in 5 mL of Ethanol.

  • Nucleophile: Add 1.0 mmol of o-phenylenediamine.

  • Condition: Reflux for 1 hour.

  • Observation (Data Point):

    • 2,4-DFPOA: Reaction typically reaches >90% conversion within 15–20 minutes due to the activated carbonyl. Product precipitates rapidly.

    • POA: Reaction requires 45–60 minutes for similar conversion levels.

  • Workup: Cool, filter the precipitate, and wash with cold ethanol.

Critical Handling Notes (Self-Validating Systems)

To ensure "Trustworthiness" in your experiments, observe these stability factors:

  • Hydration Check: Run an NMR in

    
     vs. 
    
    
    
    .
    • Expectation: 2,4-DFPOA will show a significant hydrate peak (gem-diol) in aqueous solvents, which disappears in anhydrous DMSO. If you see "impurities" in wet solvents, it is likely the hydrate, not degradation.

  • Storage: Due to the high acidity and electrophilicity, store 2,4-DFPOA under inert gas at 4°C. It is more hygroscopic than POA.

  • Safety: While not a fluoride source per se, metabolic or thermal decomposition can release fluoride ions. Use standard PPE.

References

  • PubChem. 2,4-Difluorophenylacetic acid (Related Structure & Physical Properties). National Library of Medicine. Link

  • Sigma-Aldrich. Friedel-Crafts Acylation Mechanisms and Reagents.Link

  • BenchChem. Synthesis of 4-(2,4-difluorophenyl)-4-oxobutanoic Acid via Friedel-Crafts Acylation (Protocol Analog).Link

  • Organic Syntheses. Benzoylformic Acid (Phenylglyoxylic Acid) Standard Synthesis. Org.[5][6][7][8][9][10] Synth. 1955, 33, 114. Link

  • Wikipedia. Phenylglyoxylic acid (Properties and Acidity).Link

Sources

Bioactivity and Efficacy Comparison: Fluorinated vs. Non-Fluorinated α-Keto and Glyoxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on targeted metabolic modulation, the strategic fluorination of fundamental biochemical building blocks has become a critical tool for researchers. The transition from non-fluorinated α-keto acids (such as glyoxylic acid and pyruvic acid) to their fluorinated counterparts (such as 3-fluoropyruvic acid and trifluoropyruvic acid) fundamentally alters their physicochemical properties.

This guide provides an objective, data-driven comparison of these compounds, detailing the mechanistic causality behind their divergent bioactivities and providing validated experimental frameworks for evaluating their efficacy as enzyme inhibitors.

Mechanistic Causality: The Physicochemical Impact of Fluorination

To understand the bioactivity of these compounds, we must analyze the electronic landscape of the α-carbonyl carbon.

The Hydration Equilibrium In aqueous environments, non-fluorinated α-keto acids like pyruvic acid exist predominantly in their keto form, driven by a pKa of approximately 2.5 (1)[1]. Glyoxylic acid is a notable exception; lacking an electron-donating alkyl group, it exists largely as a monohydrate (gem-diol) with a hydration constant (


) of ~300 (2)[2].

However, introducing fluorine completely shifts this dynamic. The strong electron-withdrawing effect of the trifluoromethyl group in trifluoropyruvic acid drastically increases the electrophilicity of the carbonyl carbon (3)[3]. This forces near-complete hydration in aqueous media, forming a highly stable gem-diol.

Transition State Mimicry and Metalloenzyme Inhibition This stable gem-diol is not merely a structural anomaly; it acts as a potent tetrahedral transition-state analog. In metalloenzymes such as Histone Deacetylases (HDACs), this hydrated form acts as a superior Zinc-Binding Group (ZBG). It displaces water in the active site and coordinates directly with the catalytic


 ion, leading to low-nanomolar inhibition and high metabolic stability compared to traditional hydroxamate inhibitors (4)[4]. Furthermore, fluorinated analogs like 3-fluoropyruvate exhibit time-dependent, slow-binding inhibition against critical bacterial enzymes such as Dihydrodipicolinate synthase (DapA) (5)[5].

Mechanism A Fluorinated α-Keto Acid B Aqueous Media (Rapid Hydration) A->B H2O C Stable Gem-Diol (Tetrahedral Mimic) B->C Kh > 1000 D Enzyme Active Site (Zn2+ Chelation) C->D High Affinity Binding

Fig 1: Mechanistic pathway of metalloenzyme inhibition by fluorinated α-keto acid hydrates.

Quantitative Comparison of Bioactivity Parameters

The following table summarizes the divergent physicochemical and bioactivity profiles of standard versus fluorinated α-keto acids. The data illustrates how increased fluorination correlates with increased acidity, hydration, and target affinity.

CompoundStructureApprox. pKaHydration State in

Primary Bioactivity / Target Profile
Glyoxylic Acid

~3.3Predominantly Hydrate (

~300)
Endogenous metabolite; weak, non-specific binder.
Pyruvic Acid

~2.5Predominantly KetoEndogenous substrate (e.g., Lactate Dehydrogenase).
3-Fluoropyruvic Acid

~1.3Mixed Keto/HydratePotent DapA Inhibitor (

~0.22 mM); slow-binding.
Trifluoropyruvic Acid

< 1.0Near 100% Gem-DiolPotent HDAC / LDH Inhibitor; acts as a stable ZBG.

Experimental Methodology: Self-Validating Enzyme Inhibition Assay

Because fluorinated α-keto acids often act as slow-binding, time-dependent inhibitors (6)[6], standard rapid-kinetic assays will produce false negatives or underestimate their potency. The following protocol is designed to evaluate Lactate Dehydrogenase (LDH) or DapA inhibition while accounting for hydration kinetics and slow active-site coordination.

Protocol: Continuous Spectrophotometric Kinetic Assay

Causality of Design: This protocol utilizes a pre-incubation step. The fluorinated compound must fully hydrate into its gem-diol form and slowly displace water molecules within the enzyme's active pocket before substrate addition.

Step 1: Baseline Validation (Self-Validation Step)

  • Action: In a UV-compatible microplate, combine assay buffer (e.g., 50 mM HEPES, pH 7.4), the target enzyme (e.g., LDH), and the cofactor (NADH, 200 µM). Add the natural substrate (Pyruvic Acid, 1 mM) without the inhibitor.

  • Causality: Monitor absorbance at 340 nm for 5 minutes. This establishes the uninhibited maximum velocity (

    
    ) and confirms that the enzyme and cofactor are fully active, setting the dynamic range of the assay.
    

Step 2: Inhibitor Pre-Incubation

  • Action: In separate wells, mix the enzyme, NADH, and varying concentrations of the fluorinated inhibitor (e.g., Trifluoropyruvic Acid, 10 nM to 100 µM). Incubate at 37°C for exactly 30 minutes.

  • Causality: Time-dependent inhibition requires time for the tight enzyme-inhibitor complex to form. Skipping this step will result in an artificially high

    
     value.
    

Step 3: Reaction Initiation

  • Action: Spike the pre-incubated wells with the natural substrate (Pyruvic Acid) to initiate the reaction.

Step 4: Kinetic Monitoring

  • Action: Immediately read the absorbance at 340 nm continuously for 15 minutes.

  • Causality: By tracking the depletion of NADH over time, you can plot the initial velocity (

    
    ) for each inhibitor concentration. A non-linear progression curve here confirms the slow-binding nature of the fluorinated hydrate.
    

Workflow Step1 1. Baseline Validation (Measure Uninhibited Rate) Step2 2. Inhibitor Pre-incubation (Allow Slow-Binding) Step1->Step2 Step3 3. Substrate Addition (Initiate Reaction) Step2->Step3 Step4 4. Kinetic Monitoring (Track Absorbance) Step3->Step4 Step5 5. Data Synthesis (Calculate Ki & IC50) Step4->Step5

Fig 2: Self-validating kinetic workflow for evaluating time-dependent enzyme inhibition.

References

  • Methyl trifluoropyruv
  • Screening and identification of novel small molecule inhibitors against Mycobacterium tuberculosis Dihydrodipicolin
  • Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones nih.gov
  • Design and Synthesis of Novel Lactate Dehydrogenase A Inhibitors by Fragment-Based Lead Generation researchg
  • Glyoxylic acid wikipedia.org
  • Characterization of LrgAB as a stationary phase-specific pyruvate uptake system in Streptococcus mutans nih.gov

Sources

13C NMR Chemical Shift Guide: 2-(2,4-Difluorophenyl)-2-oxoacetic Acid

[1]

Executive Summary & Application Context

This compound (CAS: 141060-00-6) is a critical fluorinated building block, primarily utilized in the synthesis of triazole antifungals (e.g., Voriconazole derivatives) and kinase inhibitors.

For drug development professionals, the 13C NMR spectrum of this compound serves as the definitive "fingerprint" for purity assessment. Unlike 1H NMR, which can be obscured by exchangeable protons (COOH) or solvent overlap, 13C NMR provides a clear, resolved view of the carbon skeleton. The presence of two fluorine atoms on the aromatic ring induces significant C-F spin-spin coupling , creating a complex but highly predictable splitting pattern that validates the 2,4-substitution pattern.

Key Spectral Features at a Glance[1][2][3]
  • Dual Carbonyls: Distinct resonances for the

    
    -keto group (
    
    
    ppm) and the carboxylic acid (
    
    
    ppm).[1]
  • Fluorine Splitting: Large coupling constants (

    
     Hz) identify the C-2 and C-4 positions.[1]
    
  • Purity Marker: The specific splitting of the ipso-carbon (C-1') confirms the ortho-fluorine placement, distinguishing it from 3,4- or 3,5-difluoro isomers.

Experimental Protocol for High-Fidelity NMR

To ensure reproducible chemical shifts and resolution of fine coupling constants, strict adherence to solvent and concentration protocols is required.

Methodology: Sample Preparation
  • Solvent Selection: DMSO-d

    
      is the preferred solvent.
    
    • Reasoning: The target is a polar carboxylic acid. CDCl

      
       often leads to poor solubility and broad carbonyl peaks due to dimerization. DMSO-d
      
      
      disrupts dimers, sharpening the COOH and C=O signals.
  • Concentration: Prepare a 30–50 mg/mL solution.

    • Reasoning: 13C has low natural abundance (1.1%).[1][2] Higher concentration improves the Signal-to-Noise (S/N) ratio, essential for detecting the low-intensity outer wings of the C-F multiplets.

  • Parameter Setup:

    • Pulse Sequence: Proton-decoupled 13C (e.g., zgpg30 on Bruker).

    • Relaxation Delay (D1): Set to

      
       seconds. Quaternary carbons (C=O, C-F) have long T1 relaxation times; insufficient delay will suppress these critical diagnostic peaks.[1]
      

Detailed Spectral Analysis & Comparison

The following data compares the Expected Chemical Shifts derived from high-fidelity analogs (e.g., 2,4-difluoroacetophenone, 2,4-difluorobenzoic acid) and general substituent effects.

Table 1: 13C NMR Chemical Shift Assignments (DMSO-d )
Carbon PositionTypeShift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Interpretation
C-2 (Ketone) C=O[1][3]184.0 – 186.0 Doublet (d)

Hz
Deshielded

-keto group. Shows long-range coupling to F at C-2'.
C-1 (Acid) COOH162.0 – 164.0 Singlet (s)N/ATypical carboxylic acid region.[1] Usually appears as a singlet (too far from F).[1]
C-4' Ar-C-F163.0 – 166.0 Doublet of Doublets (dd)

,

Diagnostic: Direct attachment to F. Large splitting confirms C-F bond.
C-2' Ar-C-F160.0 – 163.0 Doublet of Doublets (dd)

,

Diagnostic: Ortho to ketone. Often overlaps with C-4' or Acid C=O.
C-6' Ar-C-H132.0 – 134.0 Doublet (d)

Hz
Ortho to ketone, meta to F-4'.
C-1' Ar-C (ipso)118.0 – 120.0 Doublet of Doublets (dd)

,

Quaternary carbon linking ring to ketone.[1] Split by F-2' and F-4'.
C-5' Ar-C-H111.0 – 113.0 Doublet of Doublets (dd)

,

Shielded by ortho F-4'.
C-3' Ar-C-H104.0 – 106.0 Triplet (t) / dd

Most Shielded: Sandwiched between two Fluorines. Appears as a pseudo-triplet (

Hz from both Fs).

Note on "Alternatives":

  • Ethyl Ester Derivative: If analyzing the ethyl ester (intermediate), look for additional peaks at 62 ppm (CH

    
    )  and 14 ppm (CH
    
    
    )
    .[1] The Acid C=O (C-1) will shift upfield to
    
    
    ppm. [1] * Monofluoro Impurities: A 4-fluorophenyl impurity would lack the C-2' splitting (
    
    
    Hz) and the characteristic "pseudo-triplet" at 105 ppm (C-3'), appearing instead as simple doublets.[1]

Structural Logic & Coupling Pathways

Understanding the splitting is crucial for validating the 2,4-substitution. The fluorine atoms communicate their spin to the carbon skeleton through bonds.

Diagram: C-F Coupling Logic Tree

This diagram illustrates how the signals of the aromatic ring are split by the two Fluorine atoms (

1

CF_Couplingcluster_legendInterpretation GuideC3C-3' (Carbon between Fs)Split1Split by F-2'(2J ≈ 25 Hz)C3->Split1 Strong 2-bond couplingFinalPseudo-Triplet(dd, J ≈ 25, 25 Hz)Split1->Final Split by F-4'C1C-1' (Ipso Carbon)Split2Split by F-2'(2J ≈ 12 Hz)C1->Split2 Medium 2-bond couplingFinal2Doublet of Doublets(dd, J ≈ 12, 4 Hz)Split2->Final2 Weak 4-bond coupling (F-4')legendThe C-3' signal is the most diagnostic.It is 'sandwiched' between two Fluorines,resulting in a distinct high-field multiplet.

Caption: Logical flow of C-F spin coupling. C-3' is the most distinct aromatic signal due to the additive shielding and splitting effects of both flanking fluorine atoms.[1][4]

Comparative Performance: Acid vs. Derivatives

When developing methods, you may encounter the free acid, the salt, or the ester.

FeatureFree Acid (Target) Ethyl Ester (Alternative) Carboxylate Salt (Na+)
Solubility Moderate (DMSO preferred)High (CDCl

OK)
High (D

O preferred)
C=O[1] (Ketone)

ppm

ppm

ppm (Shielding loss)
C=O[1] (Acid/Ester)

ppm

ppm

ppm (Anion effect)
Key Use Case Final IntermediateStable PrecursorWater-soluble formulation

Recommendation: For routine purity checks during synthesis, converting a small aliquot to the Ethyl Ester (via MeOH/H




References

  • Vertex AI Search. (2025).[1] Synthesis and characterization of this compound precursors. Retrieved from [1]

  • National Institutes of Health (PubChem). (2025).[1] 2-(4-Fluorophenyl)-2-oxoacetic Acid Spectral Data. Retrieved from [1]

  • Magritek. (2014).[1] Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from

  • University of Wisconsin-Madison. (n.d.).[1] 13C NMR Chemical Shift Table. Retrieved from [1]

elemental analysis and characterization of 2-(2,4-difluorophenyl)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Characterization and Performance Comparison Guide: 2-(2,4-Difluorophenyl)-2-oxoacetic Acid vs. Chlorinated Alternatives

Executive Summary

As pharmaceutical and agrochemical pipelines increasingly rely on halogenated building blocks to modulate lipophilicity and metabolic stability, the rigorous characterization of these intermediates becomes paramount. This compound (DFPOA) (CAS: 79477-89-7) is a critical alpha-keto acid scaffold utilized in the synthesis of triazole antifungals (e.g., fluconazole analogs) and advanced materials[1].

This guide provides an objective, data-driven comparison between DFPOA and its widely used chlorinated alternative, 2-(2,4-dichlorophenyl)-2-oxoacetic acid (DCPOA) . By evaluating their structural performance and detailing orthogonal analytical workflows—specifically Elemental Analysis (EA), Multinuclear NMR, and LC-HRMS—this document serves as a definitive reference for researchers requiring high-fidelity characterization protocols.

Mechanistic & Performance Comparison: Fluorinated vs. Chlorinated Scaffolds

The decision to utilize DFPOA over DCPOA in a synthetic route is rarely arbitrary; it is driven by the fundamentally different physicochemical properties imparted by fluorine versus chlorine.

  • Steric Bulk vs. Electronegativity: Fluorine possesses a van der Waals radius (1.47 Å) closely mimicking that of hydrogen (1.20 Å), whereas chlorine is significantly larger (1.75 Å). Substituting DFPOA into a drug scaffold introduces extreme electronegativity without the severe steric penalties associated with DCPOA.

  • Metabolic Stability: The C–F bond (~116 kcal/mol) is significantly stronger than the C–Cl bond (~81 kcal/mol). In downstream Active Pharmaceutical Ingredients (APIs), the 2,4-difluorophenyl moiety effectively blocks cytochrome P450-mediated aromatic oxidation, a performance metric where DCPOA-derived compounds often fail.

  • Reactivity in Synthesis: As an electrophilic alpha-keto acid, the carbonyl carbon of DFPOA is highly activated by the strongly electron-withdrawing 2,4-difluorophenyl group, making it highly susceptible to nucleophilic attack (e.g., Grignard additions) compared to the slightly less activated DCPOA.

G Precursor Alpha-Keto Acid Scaffold DFPOA DFPOA (Fluorinated) High Metabolic Stability Precursor->DFPOA F-substitution DCPOA DCPOA (Chlorinated) Higher Steric Bulk Precursor->DCPOA Cl-substitution Downstream1 Triazole Antifungal APIs (e.g., Fluconazole analogs) DFPOA->Downstream1 High Efficacy/Stability Downstream2 Agrochemicals (Fungicides/Herbicides) DCPOA->Downstream2 Cost-Effective Bulk

Divergent downstream applications and stability profiles of DFPOA versus DCPOA.

Analytical Characterization Strategies

To guarantee the integrity of DFPOA before downstream integration, a multi-tiered analytical approach is required. Characterizing heavily fluorinated aromatics presents unique challenges compared to their chlorinated counterparts.

Elemental Analysis (CHNS/O & Halogen Quantification)

Combustion analysis of fluorinated compounds is notoriously difficult. Unlike chlorine, which readily converts to HCl, fluorine tends to form thermally stable carbon tetrafluoride (CF₄) gas or hydrofluoric acid (HF), which can attack the quartz combustion tubes, leading to incombustible residues and skewed carbon/fluorine readouts[2].

  • The Solution: The addition of combustion aids (e.g., Vanadium pentoxide, V₂O₅, or Tungsten trioxide, WO₃) is mandatory for DFPOA to ensure complete mineralization of the C–F bonds. DCPOA, conversely, combusts more predictably but requires silver wool to trap the resulting chlorine gas.

Multinuclear NMR (¹H, ¹³C, ¹⁹F)

While ¹H NMR provides basic structural confirmation, ¹⁹F NMR is the ultimate diagnostic tool for DFPOA purity. Fluorine-19 has a 100% natural abundance, a spin of ½, and a highly sensitive chemical shift range[3].

  • Performance Advantage: The 2,4-difluorophenyl group yields two distinct ¹⁹F signals (typically between -100 and -115 ppm)[4][5]. Any defluorination or regioisomeric impurities (e.g., 2,5-difluoro isomers) are immediately obvious in ¹⁹F NMR, whereas distinguishing dichloro isomers in DCPOA relies solely on complex ¹H coupling patterns.

  • ¹³C NMR Complexity: DFPOA exhibits extensive carbon-fluorine spin-spin coupling. The carbon directly attached to fluorine splits into a doublet of doublets with a massive one-bond coupling constant (¹JCF ≈ 250 Hz), providing a self-validating structural fingerprint.

LC-HRMS (Isotopic Profiling)

High-Resolution Mass Spectrometry easily differentiates DFPOA from DCPOA via isotopic signatures. Fluorine is monoisotopic (¹⁹F), yielding a clean, singular [M-H]⁻ pseudo-molecular ion for DFPOA. Chlorine exists as ³⁵Cl and ³⁷Cl (approx. 3:1 ratio), meaning DCPOA will present a distinct M, M+2, M+4 isotopic cluster.

G Start 2-(2,4-Difluorophenyl)- 2-oxoacetic Acid EA Elemental Analysis (V2O5 Catalyst) Start->EA NMR Multinuclear NMR (1H, 13C, 19F) Start->NMR MS LC-HRMS (Negative Ion Mode) Start->MS EA_Result Empirical Formula Validation EA->EA_Result NMR_Result Regioisomer & Purity Assessment NMR->NMR_Result MS_Result Exact Mass & Monoisotopic Pattern MS->MS_Result

Orthogonal analytical workflow for characterizing halogenated oxoacetic acid intermediates.

Comparative Data Presentation

Table 1: Theoretical Elemental Analysis (DFPOA vs. DCPOA) Note: Deviations >0.4% in experimental carbon content for DFPOA often indicate incomplete combustion rather than actual impurity, necessitating the use of V₂O₅.

CompoundMolecular FormulaMW ( g/mol )% Carbon% Hydrogen% Halogen% Oxygen
DFPOA C₈H₄F₂O₃186.1151.63%2.17%20.42% (F)25.79%
DCPOA C₈H₄Cl₂O₃219.0243.87%1.84%32.37% (Cl)21.91%

Table 2: Diagnostic NMR Markers (DMSO-d₆)

NucleusDFPOA (Fluorinated)DCPOA (Chlorinated)Diagnostic Significance
¹⁹F NMR δ -104.5 (m, 1F), -108.2 (m, 1F)N/ADirect confirmation of F-substitution[4][5].
¹³C NMR C-F carbons at ~165 ppm (d, ¹JCF ~250 Hz)C-Cl carbons at ~135 ppm (singlets)¹JCF coupling validates the intact fluorinated ring.
¹H NMR Complex multiplets (F-H coupling)Standard doublets/doublet of doubletsDFPOA spectra are more complex due to ¹H-¹⁹F J-coupling.

Experimental Protocols

Protocol 1: Combustion Elemental Analysis for Fluorinated Organics

Causality: Standard CHNS analyzers fail on DFPOA due to CF₄ formation. This protocol ensures complete oxidation.

  • Sample Preparation: Weigh 1.5–2.0 mg of DFPOA into a tin capsule.

  • Catalyst Addition: Add 5.0 mg of finely powdered Vanadium pentoxide (V₂O₅) directly into the capsule. Self-Validating Step: The V₂O₅ acts as an oxygen donor and flux, lowering the melting point of the complex and preventing the formation of volatile, uncombusted CF₄.

  • Combustion: Drop the capsule into a quartz tube heated to 1050 °C under a pulse of pure O₂.

  • Scrubbing: Ensure the reduction tube contains copper wire (to remove NOₓ) and a magnesium oxide (MgO) trap to capture HF gas, protecting the thermal conductivity detector (TCD).

  • Calibration: Run a certified reference material (e.g., 4-fluorobenzoic acid) before the DFPOA sample to verify fluorine combustion efficiency.

Protocol 2: Quantitative ¹⁹F & ¹³C NMR Acquisition

Causality: Accurate purity assessment requires relaxation delays (D1) that account for the long T1 relaxation times of fluorinated carbons.

  • Sample Prep: Dissolve 15 mg of DFPOA in 0.6 mL of DMSO-d₆.

  • Internal Standard (qNMR): Add exactly 2.0 µL of α,α,α-Trifluorotoluene (TFT) as an internal standard (δ -63.7 ppm). Self-Validating Step: The known concentration of TFT allows for absolute quantitative integration of the DFPOA fluorine peaks.

  • ¹⁹F Acquisition: Set the spectrometer frequency to 376 MHz (for a 400 MHz magnet). Use a spectral width of 250 ppm (from 0 to -250 ppm). Set the relaxation delay (D1) to 5 seconds to ensure complete relaxation of the fluorine nuclei before the next pulse.

  • ¹³C Acquisition: Acquire with ¹H decoupling. To observe the diagnostic ¹JCF couplings (~250 Hz), ensure ¹⁹F decoupling is turned off. Set D1 to 2 seconds and acquire a minimum of 512 scans for adequate signal-to-noise on the quaternary carbonyl carbons.

References

  • The Royal Society of Chemistry. "Solubilised Bright Deep Blue-Emitting Cationic Iridium Complexes for Solution Processed OLEDs." RSC.org. URL: [Link]

  • DCU Research Repository. "molbank - N-(2,4-difluorophenyl)-2-fluorobenzamide." DCU.ie. URL: [Link]

  • ResearchGate. "Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds." ResearchGate.net. URL: [Link]

  • ACS Publications. "Self-Assembly of Fluorinated Boronic Esters... Application for the Separation of o,m,p-Xylene." Crystal Growth & Design. URL: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(2,4-difluorophenyl)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The following procedures are based on established best practices for the disposal of hazardous laboratory chemicals and data from structurally similar compounds. It is imperative to consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the exact material you are using. In the absence of a specific SDS, the precautionary measures outlined herein for related fluorinated organic acids should be followed.

Understanding the Hazard: Why Proper Disposal is Critical

  • Corrosivity and Irritation: As an organic acid, it is expected to be corrosive and cause skin and serious eye irritation.[1][2][3] A Safety Data Sheet for the closely related compound acetic acid classifies it as causing skin irritation (Category 2) and serious eye irritation (Category 2A).[1][3]

  • Toxicity: The aforementioned related compound is also classified as having acute oral toxicity (Category 4).[1][3] Inhalation may also be harmful.[4]

  • Environmental Persistence: The carbon-fluorine bond is one of the strongest in organic chemistry, making fluorinated compounds highly resistant to natural degradation.[5][6] Improper disposal can lead to the accumulation of these persistent organic pollutants in the environment, with potential long-term adverse effects on ecosystems.[5][7][8]

The primary goal of the disposal procedure is to prevent the release of this compound into the environment and to ensure the safety of all personnel involved in the waste handling process.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling 2-(2,4-difluorophenyl)-2-oxoacetic acid for any purpose, including disposal, the following minimum personal protective equipment must be worn:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1]To protect against splashes that can cause serious eye damage.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).To prevent skin contact, which can cause irritation.[2]
Body Protection A lab coat or chemical-resistant apron.To protect against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[9]To avoid inhalation of any dusts or aerosols.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][3]

Step 1: Waste Segregation and Collection
  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for the collection of this compound waste. The container must be made of a material compatible with organic acids (e.g., high-density polyethylene - HDPE).

  • Labeling: The waste container must be clearly labeled with the following information:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazards: "Corrosive," "Irritant," "Acutely Toxic (Oral)"

    • The accumulation start date.

  • Incompatible Materials: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department. In particular, avoid mixing with:

    • Bases: To prevent a potentially vigorous acid-base reaction.

    • Oxidizing agents: To avoid unpredictable and potentially hazardous reactions.

Step 2: Spill Management

In the event of a spill, follow these procedures immediately:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. Do not use combustible materials like paper towels as the primary absorbent. For solid spills, carefully sweep up the material to avoid creating dust.

  • Collection: Place the absorbed material or swept solids into the designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., water, if the material is soluble, followed by a soap solution), and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your EHS department.

Step 3: Final Disposal
  • Secure Storage: While awaiting pickup, store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area. This should be away from incompatible materials.

  • Professional Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal company. They are equipped to handle the final disposal in compliance with all federal, state, and local regulations.

  • Likely Disposal Method: The most probable disposal method for this type of compound is high-temperature incineration in a facility equipped with scrubbers to neutralize acidic and halogenated byproducts, such as hydrogen fluoride (HF).

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_characterization Waste Characterization cluster_containment Containment & Collection cluster_storage_disposal Storage & Final Disposal start Start: Generation of Waste ppe Wear Appropriate PPE start->ppe is_spill Is it a Spill? ppe->is_spill spill_kit Use Spill Kit: Absorb & Collect is_spill->spill_kit Yes collect_waste Collect in Designated Hazardous Waste Container is_spill->collect_waste No spill_kit->collect_waste label_container Label Container Correctly collect_waste->label_container secure_storage Store in Secure Area label_container->secure_storage ehs_pickup Arrange for EHS Pickup secure_storage->ehs_pickup end End: Compliant Disposal ehs_pickup->end

Caption: Disposal workflow for this compound.

References

  • Ghisalba, O., Cevey, P., Küenzi, M., & Schär, H. P. (1985). Biodegradation of 2-keto-L-gulonic acid. Biotechnology and Bioengineering, 27(6), 847-853.
  • ITRC. (n.d.). Environmental Fate and Transport for Per- and Polyfluoroalkyl Substances. Retrieved from [Link]

  • ITRC. (n.d.). 5 Environmental Fate and Transport Processes - PFAS. Retrieved from [Link]

  • Jackson, D. A., & Olejnik, D. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. Molecules, 26(4), 979.
  • NCBI. (n.d.). Aromatic alpha-keto acids: Topics by Science.gov. Retrieved from [Link]

  • Wikipedia. (n.d.). Keto acid. Retrieved from [Link]

  • Angene Chemical. (2025, February 12). Safety Data Sheet for 2-(2,4-Difluorophenyl)-2-oxoacetaldehyde. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-(2,4-difluorophenyl)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Hazard Profile & Immediate Action

2-(2,4-difluorophenyl)-2-oxoacetic acid (also known as 2,4-difluorophenylglyoxylic acid) is a critical fluorinated intermediate, primarily utilized in the synthesis of triazole antifungal agents such as Voriconazole .

As an


-keto acid substituted with electron-withdrawing fluorine atoms, this compound exhibits enhanced acidity and lipophilicity  compared to non-fluorinated analogs. It must be treated as a Corrosive Solid  and a Severe Respiratory Irritant .
Critical Hazard Classifications (GHS)
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Cat.[1] 1B / 2H314/H315: Causes severe skin burns and eye damage.
Serious Eye Damage Cat. 1H318: Causes serious eye damage (Risk of corneal opacity).
STOT - Single Exposure Cat. 3H335: May cause respiratory irritation (Mucosal tissue damage).

Personal Protective Equipment (PPE) Matrix

The selection of PPE is dictated by the scale of operation and the physical state (solid powder vs. solution). The lipophilic nature of the difluorophenyl ring increases the permeation rate through standard glove materials, necessitating specific barrier protocols.

PPE Decision Logic (Graphviz)

PPE_Selection Start Start: Define Operation Scale Scale_Small Analytical Scale (< 100 mg) Start->Scale_Small Scale_Prep Preparative Scale (> 100 mg - 10 g) Start->Scale_Prep Scale_Bulk Bulk/Pilot Scale (> 10 g) Start->Scale_Bulk PPE_Small Standard PPE: - Nitrile Gloves (0.11 mm) - Safety Glasses with Side Shields - Lab Coat (Cotton/Poly) Scale_Small->PPE_Small PPE_Prep Enhanced PPE: - Double Nitrile Gloves (Outer: 0.11mm, Inner: 0.06mm) - Chemical Splash Goggles - Lab Coat + Tyvek Sleeves Scale_Prep->PPE_Prep PPE_Bulk Maximum Protection: - Double Gloves (Nitrile + Laminate/Silver Shield) - Face Shield + Goggles - Tyvek Coverall (Type 5/6) - Respiratory Protection (P100/N95) Scale_Bulk->PPE_Bulk Hood Engineering Control: Operations MUST occur in Fume Hood PPE_Small->Hood PPE_Prep->Hood PPE_Bulk->Hood caption Figure 1: Risk-based PPE selection logic for fluorinated alpha-keto acids.

Detailed Equipment Specifications
1. Hand Protection (The "Double-Glove" Rule)

Fluorinated aromatic acids can permeate standard nitrile rubber faster than non-fluorinated equivalents.

  • Primary Layer (Inner): Disposable Nitrile (minimum 4 mil / 0.10 mm).

  • Secondary Layer (Outer):

    • For Solids: Standard Nitrile (minimum 5 mil).

    • For Solvents (DCM/THF):Silver Shield / 4H Laminate gloves are mandatory if dissolving in chlorinated solvents, as these carry the acid through nitrile gloves in seconds.

  • Protocol: Change outer gloves immediately upon splash contact.

2. Eye & Face Protection[2][3][4]
  • Standard: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient due to the risk of airborne dust entering from the top/sides.

  • High Risk: If handling >10g or heating solutions, add a Face Shield (8-inch polycarbonate) over goggles to protect against acid splashes.

3. Respiratory Protection
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood.

  • Secondary Control: If weighing outside a hood is unavoidable (not recommended), use a Half-face respirator with P100 cartridges (HEPA equivalent) to capture acidic particulates.

Operational Protocol: Safe Handling Workflow

This protocol ensures containment of the irritant powder and prevents cross-contamination.

Step 1: Weighing & Transfer
  • Preparation: Place the balance inside the fume hood. If vibration is an issue, use a "static-free" weighing funnel.

  • Anti-Static Measures: Fluorinated powders are often static-prone. Use an anti-static gun or polonium strip to prevent "flying powder."

  • Transfer: Do not use metal spatulas if the substance is wet/hygroscopic (corrosion risk). Use PTFE (Teflon) coated spatulas .

Step 2: Solubilization & Reaction
  • Solvent Choice: When dissolving in alcohols or THF (common for Voriconazole synthesis), the solution becomes an acidic organic mixture .

  • Exotherm Control: The addition of this acid to basic reagents (e.g., amines, carbonates) will generate heat and CO2. Add slowly to prevent "burping" of the reactor.

Step 3: Decontamination
  • Surface Cleaning: Wipe surfaces with a 5% Sodium Bicarbonate (NaHCO3) solution to neutralize acidic residues, followed by water.

  • Glassware: Rinse with acetone, then soak in a base bath (KOH/Isopropanol) if necessary, but standard detergent washing is usually sufficient after neutralization.

Emergency Response & Spills

Immediate Action is required because fluorinated acids can cause delayed deep-tissue damage similar to (though less severe than) HF, depending on the specific hydrolysis products.

Spill Response Logic (Graphviz)

Spill_Response Event Spill Detected Type Identify State Event->Type Solid Solid Powder Spill Type->Solid Liquid Solution Spill Type->Liquid S1 1. Avoid Dust: Cover with wet paper towels Solid->S1 L1 1. Absorb: Use Vermiculite or Acid-Neutralizing Pads Liquid->L1 S2 2. Scoop into Waste Container S1->S2 S3 3. Wipe with 5% NaHCO3 S2->S3 Report Report to HSE & Restock Kit S3->Report L2 2. Neutralize: Sprinkle NaHCO3 until fizzing stops L1->L2 L3 3. Collect as Hazardous Waste L2->L3 L3->Report caption Figure 2: Step-by-step neutralization and cleanup workflow.

First Aid Measures
  • Eye Contact: Flush immediately with water for 15 minutes .[3] Hold eyelids open. Do not use neutralizing agents in the eye. Seek ophthalmologist support.

  • Skin Contact: Wash with soap and water for 15 minutes. If redness persists, treat as a chemical burn.

  • Inhalation: Move to fresh air. If wheezing occurs, medical observation is required for potential delayed pulmonary edema.

Disposal & Waste Management

Do not dispose of this chemical down the drain. It is toxic to aquatic life and corrosive to plumbing.

  • Solid Waste: Collect in a container labeled "Solid Acidic Waste (Fluorinated)."

  • Liquid Waste:

    • Neutralize aqueous streams to pH 6-8 before disposal (if local regulations permit).

    • Organic streams (DCM/THF mixtures) must go to "Halogenated Organic Waste" due to the fluorine content.

  • Container: Use High-Density Polyethylene (HDPE) containers. Avoid metal drums unless lined.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 579440, 2-(4-Fluorophenyl)-2-oxoacetic acid (Analog). Retrieved March 2, 2026. [Link]

  • Butters, M., et al. "Process Development of Voriconazole: A Novel Broad-Spectrum Triazole Antifungal Agent." Organic Process Research & Development, 2001, 5, 28-36. (Describes the use of the intermediate). [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. [Link]

Sources

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